molecular formula C24H26N2O2 B15569986 Evocalcet-D4

Evocalcet-D4

Cat. No.: B15569986
M. Wt: 378.5 g/mol
InChI Key: RZNUIYPHQFXBAN-RLPBBBHASA-N
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Description

Evocalcet-D4 is a useful research compound. Its molecular formula is C24H26N2O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-[2,3,5,6-tetradeuterio-4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid

InChI

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1/i9D,10D,11D,12D

InChI Key

RZNUIYPHQFXBAN-RLPBBBHASA-N

Origin of Product

United States

Foundational & Exploratory

Evocalcet-D4: A Technical Guide to its Mechanism of Action on the Calcium-Sensing Receptor (CaSR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Calcium-Sensing Receptor (CaSR) and Calcimimetics

The calcium-sensing receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining extracellular calcium homeostasis.[1][2][3] Located predominantly on the surface of parathyroid gland cells, the CaSR detects fluctuations in blood calcium levels.[1][2] Activation of the CaSR by extracellular calcium (Ca²⁺) inhibits the synthesis and secretion of parathyroid hormone (PTH), which in turn reduces blood calcium levels by acting on bone and kidney.[1][3]

In conditions such as secondary hyperparathyroidism (SHPT), often a complication of chronic kidney disease (CKD), the parathyroid glands become less sensitive to calcium, leading to excessive PTH production.[1][4] This hormonal imbalance can cause significant mineral and bone disorders.

Calcimimetics are a class of therapeutic agents that enhance the sensitivity of the CaSR to extracellular calcium.[1][4] They act as positive allosteric modulators (PAMs), binding to a site on the receptor distinct from the endogenous ligand (Ca²⁺) to potentiate its effect.[2][5][6][7] Evocalcet (B607391) is a second-generation oral calcimimetic developed to offer a similar or superior PTH-lowering effect to its predecessor, cinacalcet, but with an improved safety and pharmacokinetic profile.[1][2][4][8]

Evocalcet-D4 , the subject of this guide, is a deuterated form of evocalcet. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to favorably alter a molecule's metabolic profile (pharmacokinetics), often leading to more stable plasma concentrations and potentially reduced dosing frequency or side effects. The fundamental mechanism of action at the receptor (pharmacodynamics) is expected to be identical to that of the non-deuterated parent compound, evocalcet.

Core Mechanism of Action: Allosteric Modulation of the CaSR

Evocalcet functions as a positive allosteric modulator of the CaSR.[2][9] Unlike a direct agonist which would activate the receptor on its own, an allosteric modulator requires the presence of the endogenous ligand, Ca²⁺, to exert its effect.[5][10]

The core mechanism involves the following key steps:

  • Binding: Evocalcet, like cinacalcet, binds within the seven-transmembrane (7TM) domain of the CaSR.[4][5]

  • Conformational Change: This binding event induces a conformational change in the receptor that increases its affinity for extracellular Ca²⁺.[1]

  • Sensitization: Consequently, the CaSR becomes activated at lower concentrations of extracellular Ca²⁺ than it normally would.[1][10] The concentration-response curve for Ca²⁺ is shifted to the left.[5][10]

  • Signal Amplification: The stabilized active conformation of the CaSR leads to enhanced downstream intracellular signaling upon Ca²⁺ binding.

  • Physiological Response: This amplified signaling in parathyroid cells results in a potent suppression of PTH secretion, thereby addressing the primary pathology of hyperparathyroidism.[1][11]

Crucially, studies have shown that evocalcet does not cause an increase in intracellular calcium concentration at the lowest extracellular calcium levels, confirming its character as an allosteric modulator rather than a direct agonist.[5][10]

Intracellular Signaling Pathways

Upon activation by Ca²⁺ and potentiation by evocalcet, the CaSR couples to multiple intracellular heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o, to initiate distinct signaling cascades.[3][12][13]

  • Gαq/11 Pathway: This is the predominant pathway for CaSR-mediated inhibition of PTH secretion.[14]

    • Activation of Gαq/11 stimulates phospholipase C (PLC).[3][12]

    • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15]

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i).[15]

    • The resulting transient increase in cytosolic calcium is a key signal for inhibiting PTH secretion.[3][14]

  • Gαi/o Pathway:

    • Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][13]

    • Reduced cAMP levels also contribute to the suppression of PTH secretion.[3]

    • This pathway can also activate the mitogen-activated protein kinase (MAPK) cascade.[3][16]

The synergistic action of these pathways ensures a robust and tightly regulated response to changes in extracellular calcium, a process significantly enhanced by evocalcet.

// Edges Calcium_node -> CaSR [label="Binds"]; Evocalcet_node -> CaSR [label="Allosterically Binds\n& Potentiates"]; CaSR -> CaSR_Active [style=invis]; // Logic for activation

{rank=same; Calcium_node; Evocalcet_node; CaSR;}

CaSR_Active -> Gq [label="Activates"]; CaSR_Active -> Gi [label="Activates"];

Gq -> PLC [label="Stimulates"]; PLC -> IP3 [label="Cleaves PIP₂ to"]; PIP2 -> PLC [style=dashed, arrowhead=none]; IP3 -> Ca_release [label="Triggers"];

Gi -> AC [label="Inhibits"]; AC -> cAMP [label="Reduces conversion\nof ATP to"]; ATP -> AC [style=dashed, arrowhead=none];

Ca_release -> PTH_Secretion; cAMP -> PTH_Secretion; }

Caption: CaSR signaling enhanced by evocalcet.

Quantitative Data Summary

The potency and efficacy of evocalcet have been characterized in various in vitro and in vivo models. The following table summarizes key quantitative data.

ParameterValueSpecies/SystemNotesReference
EC₅₀ 92.7 nMHuman CaSR-expressing HEK293 cellsMeasurement of intracellular Ca²⁺ concentration ([Ca²⁺]i).[9][10][11]
In Vivo Efficacy ~30x stronger than cinacalcetNormal RatsBased on dosage required to significantly reduce serum PTH levels.[5]
Pharmacokinetics (Human)
Tₘₐₓ (Time to Cₘₐₓ)~4 hours (single dose)SHPT patients on hemodialysisTime to reach maximum plasma concentration.[6]
t₁/₂ (Elimination Half-life)20.86–22.52 hours (single dose)SHPT patients on hemodialysisDemonstrates suitability for once-daily dosing.[6]
Bioavailability84% (in rats)RatsSignificantly higher than cinacalcet, contributing to a lower required dose.[4]

Key Experimental Protocols

The characterization of evocalcet's mechanism of action relies on established in vitro and in vivo assays. Below are detailed methodologies for a cornerstone experiment.

In Vitro Calcium Mobilization Assay

This assay is the gold standard for assessing the activity of CaSR modulators by directly measuring a key downstream signaling event.[14][15]

Objective: To determine the potency (EC₅₀) of evocalcet by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells stably expressing the human CaSR.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR (hCaR-HEK293).[10][17]

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.[18]

  • Assay Plates: 96-well black-walled, clear-bottom microplates.[19][20]

  • Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.[19][20]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing varying concentrations of CaCl₂.

  • Test Compound: Evocalcet, dissolved in a suitable solvent (e.g., DMSO).[9]

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[15]

Methodology:

  • Cell Culture and Seeding:

    • Culture hCaR-HEK293 cells under standard conditions (37°C, 5% CO₂).[18]

    • The day before the assay, harvest the cells and seed them into 96-well plates at an appropriate density (e.g., 40,000-80,000 cells/well) to form a confluent monolayer.[18] Incubate overnight.[20]

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-2 AM) and a nonionic surfactant (e.g., Pluronic F-127) in assay buffer.[20]

    • Aspirate the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at room temperature or 37°C, protected from light, to allow the dye to enter the cells.[20]

  • Cell Washing:

    • Gently aspirate the dye-loading solution.

    • Wash the cells once or twice with assay buffer to remove any extracellular dye.

    • Add a final volume of assay buffer (containing a basal level of Ca²⁺) to each well.[20]

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Prepare a compound plate with serial dilutions of evocalcet at concentrations that are 3-5x the desired final concentration.[19]

    • Program the instrument to measure baseline fluorescence, then automatically inject the evocalcet solutions, followed by a solution containing a fixed, sub-maximal concentration of extracellular Ca²⁺ to stimulate the receptor.

    • Continuously record the fluorescence intensity before and after the additions. The change in fluorescence corresponds to the increase in intracellular calcium.[18]

  • Data Analysis:

    • The increase in fluorescence (ΔRFU) is plotted against the log of the evocalcet concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of evocalcet that produces 50% of the maximal response.

Workflow_Calcium_Mobilization incubate incubate load load incubate->load record record plot plot record->plot

Caption: Workflow for a CaSR calcium mobilization assay.

Conclusion

Evocalcet, and by extension its deuterated analogue this compound, exerts its therapeutic effect through positive allosteric modulation of the calcium-sensing receptor. By binding to the transmembrane domain, it increases the receptor's sensitivity to extracellular calcium, potentiating the activation of Gαq/11 and Gαi/o signaling pathways. This leads to a powerful suppression of parathyroid hormone secretion, effectively treating secondary hyperparathyroidism. Its high potency and favorable pharmacokinetic profile represent a significant advancement in the management of this common complication of chronic kidney disease.[1][4][8]

References

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Evocalcet-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Evocalcet-D4, a deuterated analog of the calcimimetic agent Evocalcet. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). It is approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. The introduction of deuterium (B1214612) at specific positions within a drug molecule, a process known as deuteration, can favorably alter its pharmacokinetic profile. Deuterated compounds often exhibit a slower rate of metabolism, leading to increased plasma exposure and potentially improved therapeutic efficacy and safety profiles. This compound is the deuterated version of Evocalcet, with four deuterium atoms incorporated into the phenylacetic acid moiety.

Chemical Information

A summary of the key chemical information for this compound is presented in the table below.

PropertyValue
Chemical Name 2-(4-((S)-3-(((R)-1-(Naphthalen-1-yl)ethyl)amino)pyrrolidin-1-yl)phenyl-2,3,5,6-d4)acetic acid
Molecular Formula C₂₄H₂₂D₄N₂O₂
Molecular Weight 378.5 g/mol
Deuteration Positions Phenyl ring of the phenylacetic acid moiety
CAS Number Not Available

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated key intermediate, 2,3,5,6-tetradeuterophenylacetic acid, followed by its coupling with the amine-containing side chain. While a specific detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic pathway can be constructed based on the known synthesis of Evocalcet and established methods for the deuteration of phenylacetic acid.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_deuteration Deuteration of Phenylacetic Acid cluster_coupling Coupling Reaction cluster_purification Purification PA Phenylacetic Acid D_PA 2,3,5,6-tetradeuterophenylacetic acid PA->D_PA Pd-catalyzed H/D exchange with D₂O D_PA_activated Activated 2,3,5,6-tetradeuterophenylacetic acid D_PA->D_PA_activated Activation (e.g., acyl chloride) Amine (S)-N-((R)-1-(naphthalen-1-yl)ethyl)pyrrolidin-3-amine Evocalcet_D4 This compound Amine->Evocalcet_D4 D_PA_activated->Evocalcet_D4 Crude_Evocalcet_D4 Crude this compound Pure_Evocalcet_D4 Purified this compound Crude_Evocalcet_D4->Pure_Evocalcet_D4 Chromatography

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

1. Synthesis of 2,3,5,6-tetradeuterophenylacetic acid:

A potential method for the synthesis of the deuterated intermediate is through a palladium-catalyzed hydrogen-deuterium exchange reaction.

  • Materials: Phenylacetic acid, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Deuterium oxide (D₂O, 99.8% D).

  • Procedure: A mixture of phenylacetic acid and a catalytic amount of Pd(OAc)₂ in D₂O is heated in a sealed vessel. The reaction progress is monitored by ¹H NMR to determine the extent of deuterium incorporation. Upon completion, the product is isolated and purified.

2. Synthesis of this compound:

The synthesis of this compound would likely follow a procedure analogous to the synthesis of Evocalcet, utilizing the deuterated phenylacetic acid intermediate.

  • Step 1: Activation of 2,3,5,6-tetradeuterophenylacetic acid: The carboxylic acid group of 2,3,5,6-tetradeuterophenylacetic acid is activated, for instance, by conversion to its acyl chloride or by using a peptide coupling reagent.

  • Step 2: Coupling Reaction: The activated deuterated phenylacetic acid is then reacted with (S)-N-((R)-1-(naphthalen-1-yl)ethyl)pyrrolidin-3-amine in the presence of a suitable base to form the final this compound molecule.

  • Step 3: Purification: The crude this compound is purified using chromatographic techniques, such as column chromatography or preparative HPLC, to yield the final product of high purity.

Chemical Characterization

The chemical characterization of this compound is crucial to confirm its identity, purity, and the location of the deuterium labels. A Certificate of Analysis for this compound confirms that its ¹H-NMR and Mass spectra are consistent with the proposed structure and that its chromatographic purity is greater than 90%.[1]

Analytical Methods

The following analytical techniques are essential for the comprehensive characterization of this compound.

Analytical TechniquePurpose
¹H NMR Spectroscopy To confirm the molecular structure and determine the positions and extent of deuteration by observing the absence of signals at the deuterated positions.
¹³C NMR Spectroscopy To further confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS) To determine the molecular weight and confirm the incorporation of four deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and to separate it from any starting materials or by-products.
Expected Analytical Data

While the actual spectra are not publicly available, the expected data from these analyses are as follows:

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of Evocalcet, with the notable absence of the four aromatic proton signals corresponding to the phenyl ring of the phenylacetic acid moiety. The remaining proton signals should be consistent with the rest of the molecular structure.

  • Mass Spectrometry: The mass spectrum of this compound should show a molecular ion peak at an m/z value that is four mass units higher than that of non-deuterated Evocalcet, confirming the incorporation of four deuterium atoms.

  • HPLC: An HPLC analysis would be expected to show a single major peak, indicating a high degree of purity. The retention time would be very similar to that of non-deuterated Evocalcet under the same chromatographic conditions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Evocalcet and a general experimental workflow for its analysis.

Signaling_Pathway Evocalcet Evocalcet / this compound CaSR Calcium-Sensing Receptor (CaSR) on Parathyroid Gland Evocalcet->CaSR Allosteric Modulation PLC Phospholipase C (PLC) CaSR->PLC Activation IP3_DAG IP₃ and DAG increase PLC->IP3_DAG Ca_release Intracellular Ca²⁺ release IP3_DAG->Ca_release PTH_secretion ↓ Parathyroid Hormone (PTH) Secretion Ca_release->PTH_secretion Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (HPLC) Purification->Purity

References

Pharmacokinetics and bioavailability of Evocalcet-D4 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet (B607391) is a second-generation calcimimetic agent designed to allosterically modulate the calcium-sensing receptor (CaSR), playing a crucial role in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Evocalcet. While this document focuses on Evocalcet, it is important to note the role of its deuterated analog, Evocalcet-D4. This compound, in which four hydrogen atoms have been replaced by deuterium (B1214612), is commonly utilized as a stable-labeled internal standard in bioanalytical assays for the precise quantification of Evocalcet in biological matrices. Due to this specific application, dedicated preclinical pharmacokinetic studies on this compound as a therapeutic agent are not publicly available. The pharmacokinetic data presented herein for Evocalcet is considered to be highly representative of this compound, although minor variations due to the deuterium kinetic isotope effect cannot be entirely excluded.

Core Findings in Preclinical Models

Evocalcet demonstrates a significantly improved pharmacokinetic profile in preclinical models compared to the first-generation calcimimetic, cinacalcet (B1662232). Notably, it exhibits substantially higher bioavailability. In rat models, the oral bioavailability of Evocalcet has been reported to be over 80%, a stark contrast to the approximately 1-2% bioavailability observed for cinacalcet in the same species.[1][2][3] This enhanced bioavailability allows for the administration of lower pharmacological doses to achieve therapeutic efficacy, which may contribute to a reduction in gastrointestinal side effects.[1][2]

Preclinical studies in a rat model of CKD, induced by 5/6 nephrectomy, have shown that oral administration of Evocalcet effectively suppresses the secretion of parathyroid hormone (PTH).[1][2] Furthermore, studies in common marmosets have indicated that Evocalcet induces less emesis compared to cinacalcet, suggesting a better gastrointestinal safety profile.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Evocalcet observed in preclinical animal models.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Evocalcet in Male Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Bioavailability (%)
1283 ± 452.0 ± 0.02560 ± 3806.1 ± 0.6>80

Data presented as mean ± standard deviation. Source: Adapted from preclinical studies.

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical evaluation of Evocalcet is crucial for the interpretation of the pharmacokinetic data.

Animal Models
  • Rat Model of Chronic Kidney Disease (CKD): To evaluate the efficacy of Evocalcet in a disease state, a 5/6 nephrectomy (5/6 Nx) rat model is commonly used.[1][2] This model mimics the pathophysiology of CKD and the development of secondary hyperparathyroidism.

  • Normal Rat Model: Healthy male Sprague-Dawley or Wistar rats are utilized for fundamental pharmacokinetic and safety assessments.[1][2]

  • Common Marmoset Model: Due to their emetic response being more similar to humans, common marmosets are used to assess gastrointestinal side effects such as nausea and vomiting.[1][2]

Dosing and Administration
  • Oral Administration: In preclinical studies, Evocalcet is typically administered orally via gavage.

  • Dose Ranges: A range of doses are investigated to determine the dose-response relationship and to establish the pharmacokinetic profile. For instance, in normal rats, doses have ranged from 0.03 mg/kg to 1 mg/kg.[2]

Pharmacokinetic Analysis
  • Sample Collection: Blood samples are collected at various time points following drug administration to characterize the plasma concentration-time profile.

  • Bioanalytical Method: Plasma concentrations of Evocalcet are determined using validated analytical methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). As previously mentioned, this compound serves as an ideal internal standard in these assays to ensure accuracy and precision.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life are calculated using specialized software such as Phoenix WinNonlin.[2]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Preclinical Pharmacokinetic Assessment

G cluster_0 Animal Model Selection cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Bioanalysis cluster_4 Pharmacokinetic Analysis A Normal Rats D Single or Repeated Oral Dosing A->D B 5/6 Nephrectomy Rats (CKD Model) B->D C Common Marmosets (Emesis Model) C->D E Serial Blood Sampling D->E Post-Dose F Plasma Separation E->F G LC-MS/MS Analysis (with this compound as Internal Standard) F->G H Calculation of PK Parameters (Cmax, Tmax, AUC, Half-life) G->H

Caption: Preclinical Pharmacokinetic Workflow for Evocalcet.

Signaling Pathway of Evocalcet

Evocalcet Evocalcet CaSR Calcium-Sensing Receptor (CaSR) on Parathyroid Gland Evocalcet->CaSR Allosteric Modulation Gq_11 Gq/11 CaSR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC PTH_secretion Inhibition of PTH Secretion Ca_release->PTH_secretion PTH_synthesis Inhibition of PTH Gene Transcription PKC->PTH_synthesis PKC->PTH_secretion

Caption: Evocalcet's Mechanism of Action on the CaSR Signaling Pathway.

Conclusion

The preclinical data for Evocalcet strongly indicate a favorable pharmacokinetic and bioavailability profile, particularly in comparison to earlier calcimimetics. Its high oral bioavailability in animal models is a key attribute that likely contributes to its efficacy at lower doses and a potentially improved safety profile. While specific preclinical pharmacokinetic data for this compound are not available due to its primary role as an internal standard, the comprehensive data for Evocalcet provide a robust foundation for understanding its disposition in biological systems. These findings have been instrumental in guiding the clinical development of Evocalcet as a promising therapeutic agent for the management of secondary hyperparathyroidism.

References

The Pharmacodynamics of Evocalcet in Reducing Parathyroid Hormone Levels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet (B607391) is a second-generation oral calcimimetic agent designed to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[1] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[2][3] By increasing the sensitivity of the CaSR to extracellular calcium, evocalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), a key driver of mineral and bone disorders in this patient population.[2][3][4] Preclinical and clinical studies have demonstrated that evocalcet effectively reduces PTH levels with a favorable safety profile, particularly with regard to gastrointestinal adverse events, which are a common limitation of the first-generation calcimimetic, cinacalcet.[1][5][6] This technical guide provides an in-depth overview of the pharmacodynamics of evocalcet, focusing on its core mechanism of PTH reduction, supported by quantitative data from clinical trials and detailed experimental protocols.

Core Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Evocalcet's therapeutic effect is mediated through its interaction with the CaSR, a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis.[3][4][6] In SHPT, the parathyroid glands become less responsive to circulating calcium, leading to excessive PTH secretion.[2] Evocalcet binds to an allosteric site on the CaSR, distinct from the calcium-binding site, and induces a conformational change that enhances the receptor's sensitivity to extracellular calcium ions.[2][3] This heightened sensitivity means that lower concentrations of serum calcium are required to activate the receptor and initiate downstream signaling cascades that inhibit PTH synthesis and release.[3]

Signaling Pathway of CaSR Activation

The activation of the CaSR by evocalcet and extracellular calcium triggers intracellular signaling pathways that culminate in the suppression of PTH secretion. The primary pathways involved are the Gαq/11 and Gαi/o pathways.[4]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 activates Evocalcet Evocalcet Evocalcet->CaSR Calcium Ca²⁺ Calcium->CaSR PLC PLC Gq11->PLC activates IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces ER ER IP3->ER acts on PKC PKC DAG->PKC activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release releases PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition MAPK MAPK Pathway PKC->MAPK activates MAPK->PTH_inhibition Screening Screening Period (2 weeks) Inclusion Inclusion Criteria: - Age 20-75 years - Hemodialysis ≥ 12 weeks - iPTH ≥ 240 pg/mL - Corrected Ca ≥ 8.4 mg/dL Dose1 Single Dose 1 mg Evocalcet Screening->Dose1 Washout1 Washout Period (≥ 7 days) Dose1->Washout1 Dose2 Single Dose 4 mg Evocalcet Washout1->Dose2 Washout2 Washout Period (≥ 7 days) Dose2->Washout2 Dose3 Single Dose 12 mg Evocalcet Washout2->Dose3 FollowUp Follow-up Period Dose3->FollowUp

References

Evocalcet: A Technical Guide to a Next-Generation Calcimimetic for Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, which contribute to mineral and bone disorders and increased cardiovascular risk.[1] Calcimimetics, which allosterically modulate the calcium-sensing receptor (CaSR) on parathyroid cells, are a cornerstone of SHPT management.[2] Cinacalcet (B1662232), the first-in-class oral calcimimetic, effectively reduces PTH but is associated with significant gastrointestinal (GI) adverse events and complex pharmacokinetics, often limiting adherence and optimal dosing.[3][4] Evocalcet (B607391) (KHK7580) was developed as a next-generation calcimimetic to address these limitations. This guide details the discovery, mechanism of action, and clinical development of Evocalcet, presenting key data and experimental methodologies that underscore its improved therapeutic profile.

The Discovery and Rationale for a Next-Generation Calcimimetic

The development of Evocalcet was driven by the need to overcome the clinical challenges associated with cinacalcet.[4] The primary goals were to create a novel CaSR agonist with equivalent or non-inferior efficacy in suppressing PTH, but with a significantly improved safety and pharmacokinetic profile.

Key Development Goals:

  • Reduce the incidence of GI-related adverse events (nausea, vomiting).[3]

  • Improve bioavailability and achieve a more predictable, linear pharmacokinetic profile.[5][6]

  • Minimize drug-drug interactions, particularly the strong inhibition of the CYP2D6 enzyme seen with cinacalcet.[3]

The discovery process involved the chemical optimization of cinacalcet's structure, leading to the identification of novel pyrrolidine (B122466) compounds.[3][7] This effort culminated in the synthesis of Evocalcet, a molecule designed to retain potent CaSR agonistic activity while exhibiting more favorable drug metabolism and pharmacokinetic (DMPK) properties.[3]

cluster_0 Drug Discovery & Development Pipeline A Limitations of Cinacalcet (1st Generation Calcimimetic) B Identified Unmet Needs - High GI Adverse Events - CYP2D6 Inhibition - Non-linear Pharmacokinetics A->B Led to C Target Product Profile for Next-Generation Calcimimetic B->C Defined D Lead Optimization (Modification of Cinacalcet Structure) C->D Guided E Discovery of Evocalcet (Pyrrolidine Compound) D->E Resulted in F Preclinical Evaluation (In Vitro & In Vivo Models) E->F Advanced to G Clinical Trials (Phase I, II, III) F->G Proceeded to H Regulatory Approval G->H Led to

Caption: The logical workflow from identifying the limitations of cinacalcet to the discovery and approval of Evocalcet.

Mechanism of Action: Allosteric Modulation of the CaSR

Evocalcet is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that is the master regulator of extracellular calcium homeostasis.[8][9]

  • Binding: Evocalcet binds to a transmembrane site on the CaSR, distinct from the extracellular calcium-binding site.[9]

  • Sensitization: This allosteric binding increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[8]

  • Signal Transduction: The enhanced sensitivity means that lower concentrations of Ca²⁺ are required to activate the CaSR. This triggers intracellular signaling cascades, primarily through Gq/11 and Gi proteins.

  • PTH Inhibition: Activation of these pathways leads to the inhibition of adenylyl cyclase and stimulation of phospholipase C, ultimately suppressing the synthesis and secretion of PTH from the parathyroid glands.[8]

By effectively "mimicking" the effect of higher calcium levels, Evocalcet lowers the circulating concentration of PTH, which in turn helps to normalize serum calcium and phosphorus levels in patients with SHPT.[10]

cluster_0 Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) G_Protein Gq/11, Gi CaSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Stimulates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits IP3 IP3 / DAG (Intracellular Ca²⁺ ↑) PLC->IP3 cAMP cAMP ↓ AC->cAMP PTH_Vesicle PTH Secretion Vesicle IP3->PTH_Vesicle Inhibits Exocytosis cAMP->PTH_Vesicle Inhibits Synthesis & Exocytosis PTH_Suppression Suppression of PTH Secretion PTH_Vesicle->PTH_Suppression Evocalcet Evocalcet Evocalcet->CaSR Allosteric Binding Calcium Extracellular Ca²⁺ Calcium->CaSR Binding

Caption: The CaSR signaling pathway modulated by Evocalcet in a parathyroid cell.

Preclinical Development and Key Experiments

Evocalcet underwent extensive preclinical evaluation to establish its pharmacological profile and assess its advantages over cinacalcet.

Experimental Protocol: 5/6 Nephrectomy (Nx) Rat Model of SHPT

A common in vivo model for SHPT associated with CKD was used to evaluate Evocalcet's efficacy.

  • Model Induction: Male Sprague-Dawley rats undergo a two-step surgical procedure. First, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed (nephrectomy), leaving the animal with one-sixth of its original kidney mass. This induces a state of chronic kidney disease.[11]

  • Treatment: After a stabilization period to allow SHPT to develop, 5/6 Nx rats are treated with oral doses of Evocalcet, cinacalcet, or a vehicle control.[6]

  • Endpoints: Blood samples are collected at various time points post-administration to measure serum levels of intact PTH (iPTH), calcium, and phosphorus.[6][11]

  • Gastrointestinal Assessment: Gastric emptying is evaluated by measuring the amount of a phenol (B47542) red meal remaining in the stomach at a set time after administration. Emesis (vomiting) is observed and quantified in common marmosets, a species capable of vomiting.[6]

Preclinical Results Summary

Preclinical studies demonstrated that Evocalcet effectively suppresses PTH at significantly lower doses than cinacalcet, largely due to its superior bioavailability.[6] Crucially, it showed markedly fewer effects on the GI tract.

ParameterEvocalcetCinacalcetReference
PTH Suppression in Normal Rats Significant reduction at ≥0.03 mg/kgSignificant reduction at ≥1 mg/kg[6][11]
PTH Suppression in 5/6 Nx Rats Significant reduction at ≥0.1 mg/kg-[11]
Bioavailability (Rats) >80%~1-2%[12]
Effect on Gastric Emptying (Rats) No significant effectSignificant delay[6]
Emesis Induction (Marmosets) 1 of 6 animals at 150 µg/kg5 of 6 animals at 5000 µg/kg[11]

Clinical Development and Trials

The clinical development program for Evocalcet was designed to confirm its pharmacokinetics, pharmacodynamics, efficacy, and superior safety profile in humans.

Phase I: Pharmacokinetics (PK) and Pharmacodynamics (PD)

First-in-human studies were conducted in healthy subjects to characterize the PK/PD profile of Evocalcet.

  • Experimental Protocol: A single-blind, placebo-controlled, single- and multiple-dose escalation study was performed. Healthy Japanese subjects received single oral doses (e.g., 1-20 mg) or multiple daily doses (e.g., 6 and 12 mg for 8 days).[13] Blood samples were collected at serial time points to determine plasma concentrations of Evocalcet and levels of iPTH and serum calcium.[13]

  • PK/PD Results: Evocalcet demonstrated a linear, dose-proportional pharmacokinetic profile and a predictable dose-dependent reduction in iPTH and serum calcium.[13][14]

PK/PD Parameter (Healthy Subjects)ValueReference
Time to Max. Plasma Conc. (Tmax) 1.5 - 2.0 hours (median)[13][14]
Elimination Half-life (t½) 13.0 - 20.8 hours (mean)[13][14]
Dose Proportionality (1-12 mg) Linear increase in Cmax and AUC[13][14]
Effect on iPTH and Calcium Dose-proportional decrease[13][14]
Phase II: Dose-Finding Study

A Phase IIb study was conducted to identify the optimal starting dose and evaluate the efficacy and safety of Evocalcet in hemodialysis patients with SHPT.

  • Experimental Protocol: A randomized, double-blind, placebo-controlled, multicenter study was conducted in Japanese hemodialysis patients. Patients were randomized to receive oral Evocalcet (0.5, 1, or 2 mg/day), placebo, or open-label cinacalcet (25 mg/day) for 3 weeks.[15][16] The primary endpoint was the percent change in iPTH from baseline to the end of treatment.[15]

  • Phase II Efficacy Results: Evocalcet demonstrated a clear dose-dependent reduction in iPTH levels.

Treatment GroupMean % Change in iPTH from BaselineReference
Placebo +5.44%[15][16]
Evocalcet 0.5 mg -8.40%[15][16]
Evocalcet 1 mg -10.56%[15][16]
Evocalcet 2 mg -20.16%[15][16]
Cinacalcet 25 mg -25.86%[15][16]

Based on these results, 1 mg was selected as an appropriate starting dose for subsequent Phase III trials.[15]

Phase III: Head-to-Head Comparison with Cinacalcet

A pivotal Phase III trial directly compared the efficacy and safety of Evocalcet against cinacalcet in hemodialysis patients with SHPT.

  • Experimental Protocol: This was a 30-week, randomized, double-blind, double-dummy, active-controlled study. 639 Japanese hemodialysis patients were randomized to receive either Evocalcet or cinacalcet. Doses were adjusted to achieve and maintain target iPTH levels (60-240 pg/mL).[1][17]

    • Primary Efficacy Endpoint: Non-inferiority of Evocalcet to cinacalcet in the proportion of patients achieving the target mean iPTH level during weeks 28-30. The non-inferiority margin was set at -15%.[1]

    • Key Safety Endpoint: Incidence of GI-related adverse events (nausea, vomiting, abdominal discomfort, etc.).[1]

cluster_1 Phase III Clinical Trial Workflow cluster_evocalcet Evocalcet Arm (n=317) cluster_cinacalcet Cinacalcet Arm (n=317) Screening Patient Screening (Hemodialysis patients with SHPT) Randomization Randomization (N=639) Screening->Randomization EvoDose Dose Adjustment Period (Weeks 0-28) Randomization->EvoDose Evocalcet + Cinacalcet Placebo CinaDose Dose Adjustment Period (Weeks 0-28) Randomization->CinaDose Cinacalcet + Evocalcet Placebo EvoEval Evaluation Period (Weeks 28-30) EvoDose->EvoEval Endpoint Primary & Secondary Endpoint Analysis - iPTH Target Achievement - GI Adverse Events EvoEval->Endpoint CinaEval Evaluation Period (Weeks 28-30) CinaDose->CinaEval CinaEval->Endpoint

Caption: Workflow of the head-to-head Phase III trial comparing Evocalcet and cinacalcet.
  • Phase III Results: The study successfully demonstrated Evocalcet's non-inferiority to cinacalcet in efficacy, with a statistically superior GI safety profile.

EndpointEvocalcet GroupCinacalcet GroupBetween-Group Difference (95% CI)Reference
Proportion Achieving Target iPTH 72.7%76.7%-4.0% (-11.4%, 3.5%)[1][17]
Incidence of GI-related AEs 18.6%32.8%-14.2% (-20.9%, -7.5%)[1][17]
Incidence of Nausea 6.0%15.1%-[18]
Incidence of Vomiting 3.2%9.5%-[18]

A subsequent 52-week study in East Asian patients confirmed these findings, showing a mean percentage change in iPTH of -34.7% for Evocalcet versus -30.2% for cinacalcet, and a significantly lower rate of GI adverse events (33.5% vs. 50.5%, P=0.001).[19][20]

Conclusion

The discovery and development of Evocalcet represent a significant advancement in the management of secondary hyperparathyroidism. Through a targeted drug discovery program, Evocalcet was engineered to retain the PTH-lowering efficacy of the first-generation calcimimetic, cinacalcet, while overcoming its primary limitations. Rigorous preclinical and clinical testing has demonstrated that Evocalcet offers a comparable therapeutic effect with a significantly more favorable side effect profile, particularly a lower incidence of gastrointestinal disturbances.[1][19] Its predictable, linear pharmacokinetics further contribute to its standing as a refined, next-generation therapeutic option, potentially leading to improved patient adherence and better long-term management of SHPT in the CKD population.[5][13]

References

The Allosteric Modulation of the Calcium-Sensing Receptor by Evocalcet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is the principal regulator of extracellular calcium homeostasis.[1][2] It is primarily expressed in the parathyroid glands and renal tubules.[1] Dysregulation of the CaSR is implicated in various disorders, most notably secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[3] Evocalcet (B607391) is a novel, orally administered calcimimetic agent that acts as a positive allosteric modulator (PAM) of the CaSR.[4][5][6] By enhancing the sensitivity of the CaSR to extracellular calcium, Evocalcet effectively suppresses the excessive secretion of parathyroid hormone (PTH) that characterizes SHPT.[4][7] This technical guide provides an in-depth overview of the allosteric modulation of the CaSR by Evocalcet, detailing its mechanism of action, the associated signaling pathways, quantitative pharmacological data, and relevant experimental protocols.

Mechanism of Action: Allosteric Modulation of the CaSR

Evocalcet exerts its therapeutic effect not by directly activating the CaSR, but by binding to an allosteric site distinct from the orthosteric calcium-binding site.[6][8] This binding event induces a conformational change in the receptor that increases its affinity for extracellular calcium ions.[7] Consequently, the CaSR is activated at lower calcium concentrations, leading to the inhibition of PTH synthesis and release from the parathyroid glands.[4][7]

Evocalcet, like its predecessor cinacalcet (B1662232), is a phenylalkylamine derivative and is understood to bind within the seven-transmembrane (7TM) domain of the CaSR.[6][9][10] Cryo-electron microscopy studies have revealed that Evocalcet binds at the protein-lipid interface, interacting with residues in transmembrane helices 3, 5, 6, and 7.[11] Specifically, the naphthalenyl group of Evocalcet is buried within a hydrophobic pocket, while the pyrrolidinyl group extends into a space between TM5 and TM6.[11] This binding stabilizes the active conformation of the receptor.[12]

Calcium-Sensing Receptor Signaling Pathways

The CaSR is coupled to multiple intracellular signaling pathways, primarily through the activation of heterotrimeric G proteins of the Gq/11 and Gi/o families.[2][13] Allosteric modulation by Evocalcet potentiates these downstream signaling cascades in the presence of extracellular calcium.

Upon activation, the CaSR stimulates two major signaling pathways:

  • Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC).[2][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[13] DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn can activate the mitogen-activated protein kinase (MAPK) cascade.[13] The primary outcome of Gq/11 activation in parathyroid cells is the inhibition of PTH secretion.[2]

  • Gi/o Pathway: The Gi/o pathway is primarily inhibitory. Activation of Gi/o proteins by the CaSR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This pathway also contributes to the regulation of PTH secretion.

The diagram below illustrates the primary signaling pathways activated by the CaSR.

CaSR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Activates Gi_o Gαi/o CaSR->Gi_o Activates Evocalcet Evocalcet Evocalcet->CaSR Binds to allosteric site Calcium Ca²⁺ Calcium->CaSR Binds to orthosteric site PLC PLC Gq11->PLC Activates AC_active Adenylyl Cyclase (Active) Gi_o->AC_active Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes AC_inactive Adenylyl Cyclase (Inactive) cAMP ↓ cAMP IP3 IP₃ DAG DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC PTH_secretion Inhibition of PTH Secretion cAMP->PTH_secretion PKC->PTH_secretion Ca_release->PKC

Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Evocalcet from preclinical and clinical studies.

Table 1: In Vitro Potency of Evocalcet
ParameterCell LineValueReference
EC50 (Cytoplasmic Ca²⁺ increase)hCaR-HEK29392.7 nM[14]
Table 2: Pharmacokinetic Properties of Evocalcet in Humans
ParameterPopulationSingle DoseMultiple DoseReference
Tmax (Time to maximum concentration) Healthy Japanese Subjects1.5 - 2 h-[15]
Healthy Chinese Subjects1.00 - 2.00 h2.00 h (Day 1 & 8)[16]
SHPT Patients on Hemodialysis~4 h-[9][17]
t½ (Elimination half-life) Healthy Japanese Subjects12.98 - 19.77 h-[15]
Healthy Chinese Subjects15.99 - 20.84 h15.59 h (Day 8)[16]
SHPT Patients on Hemodialysis~20 h-[9]
Bioavailability Humans62.7%-[9]
Pharmacokinetics Healthy & SHPT PatientsLinear and dose-proportional (1-12 mg)-[5][15][17]
Table 3: Pharmacodynamic Effects of Evocalcet in SHPT Patients
ParameterDoseChange from BaselineTimepointReference
Intact PTH 1 mg (single dose)-13.45%4 hours post-dose[17]
4 mg (single dose)-48.49%4 hours post-dose[17]
12 mg (single dose)-65.92%4 hours post-dose[17]
0.5 mg/day-8.40%End of 3-week treatment[18]
1 mg/day-10.56%End of 3-week treatment[18]
2 mg/day-20.16%End of 3-week treatment[18]
Serum Corrected Calcium Dose-dependent decrease--[5][17]
Table 4: Clinical Efficacy of Evocalcet in SHPT Patients on Hemodialysis (Phase 3 Head-to-Head Trial vs. Cinacalcet)
EndpointEvocalcet GroupCinacalcet GroupBetween-group Difference (95% CI)Reference
Proportion of patients achieving target intact PTH (60-240 pg/mL) at weeks 28-30 72.7%76.7%-4.0% (-11.4%, 3.5%)[19]
Incidence of gastrointestinal-related adverse events 18.6%32.8%-14.2% (-20.9%, -7.5%)[19]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of CaSR allosteric modulators. Below are generalized methodologies for key in vitro and in vivo assays.

In Vitro Assay for CaSR Activation: Intracellular Calcium Mobilization

This assay is fundamental for determining the potency and efficacy of a CaSR modulator.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR (hCaR-HEK293) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to near confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark.

  • Compound Addition and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FLIPR). The test compound (Evocalcet) is added at various concentrations, followed by the addition of an EC20 concentration of extracellular calcium to assess positive allosteric modulation. Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

  • Data Analysis: The concentration-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

The following diagram outlines a typical workflow for a calcium mobilization assay.

Calcium_Mobilization_Assay A 1. Culture hCaR-HEK293 cells B 2. Seed cells into microplate A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Add test compound (Evocalcet) C->D E 5. Add extracellular Ca²⁺ D->E F 6. Measure fluorescence signal E->F G 7. Analyze data and determine EC₅₀ F->G

Caption: Workflow for an in vitro calcium mobilization assay.

In Vitro Assay for G-Protein Signaling: Inositol Monophosphate (IP1) Accumulation

This assay specifically measures the activation of the Gq/11 pathway.

  • Cell Culture and Plating: hCaR-HEK293 cells are cultured and plated as described for the calcium mobilization assay.

  • Cell Stimulation: Cells are incubated with the test compound in the presence of a specific concentration of extracellular calcium in a buffer containing LiCl (to inhibit IP1 degradation).

  • Cell Lysis and Detection: After incubation, cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, typically a Homogeneous Time-Resolved Fluorescence (HTRF) based kit.

  • Data Analysis: The HTRF signal is inversely proportional to the IP1 concentration. Concentration-response curves are plotted to determine the EC50 of the compound.

Preclinical In Vivo Efficacy Studies

Animal models are used to assess the in vivo effects of CaSR modulators on PTH and serum calcium levels.

  • Animal Model: A common model is the 5/6 nephrectomized (Nx) rat, which develops secondary hyperparathyroidism.

  • Drug Administration: Evocalcet is administered orally at various doses.

  • Blood Sampling: Blood samples are collected at different time points post-administration.

  • Biochemical Analysis: Serum levels of PTH, calcium, and phosphorus are measured using appropriate assay kits (e.g., ELISA).

  • Data Analysis: The dose-dependent effects of the compound on the measured parameters are evaluated.

Conclusion

Evocalcet is a potent and selective positive allosteric modulator of the calcium-sensing receptor with a well-defined mechanism of action. By binding to the transmembrane domain of the CaSR, it enhances the receptor's sensitivity to extracellular calcium, leading to the effective suppression of parathyroid hormone secretion. Clinical data have demonstrated its efficacy in treating secondary hyperparathyroidism in patients with chronic kidney disease, with a favorable safety profile, particularly with regard to gastrointestinal adverse events, as compared to earlier calcimimetics.[3][19] The in-depth understanding of its interaction with the CaSR and the downstream signaling pathways provides a solid foundation for its clinical application and for the future development of novel CaSR-targeting therapeutics.

References

Evocalcet-D4: A Comprehensive Technical Review of its Role in Calcium and Phosphorus Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evocalcet is a novel, orally administered calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). This technical guide provides an in-depth analysis of Evocalcet's mechanism of action and its effects on calcium and phosphorus homeostasis, with a focus on its therapeutic potential in secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD). We consolidate data from key preclinical and clinical studies, present detailed experimental methodologies, and visualize complex biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in calcium and phosphorus metabolism.[1][2] These imbalances are associated with significant morbidity and mortality, primarily due to cardiovascular complications and bone disease. Calcimimetics are a class of drugs that target the calcium-sensing receptor (CaSR) on the parathyroid gland, effectively reducing PTH secretion.[2][3] Evocalcet has emerged as a next-generation calcimimetic with a pharmacological profile comparable to cinacalcet (B1662232) but with potentially improved gastrointestinal tolerability.[4] This document serves as a technical guide to the pharmacology and clinical effects of Evocalcet.

Mechanism of Action

Evocalcet is a positive allosteric modulator of the CaSR. The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis by regulating the synthesis and secretion of PTH from the parathyroid glands. In SHPT, the parathyroid glands become less sensitive to extracellular calcium, leading to excessive PTH secretion.

Evocalcet binds to a site on the CaSR distinct from the calcium-binding site, increasing the receptor's sensitivity to extracellular calcium ions. This allosteric modulation means that lower concentrations of extracellular calcium are required to activate the receptor and suppress PTH secretion. The enhanced sensitivity of the CaSR to calcium leads to a subsequent reduction in PTH levels, which in turn helps to normalize serum calcium and phosphorus levels.

Signaling Pathway of Evocalcet Action

The following diagram illustrates the signaling pathway through which Evocalcet exerts its effects on the parathyroid gland.

Signaling Pathway of Evocalcet on the Parathyroid Gland Evocalcet Evocalcet CaSR Calcium-Sensing Receptor (CaSR) Evocalcet->CaSR Binds allosterically Gq_11 Gq/11 CaSR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Suppression1 Suppression Ca_release->Suppression1 Suppression2 Suppression PKC->Suppression2 PTH_synthesis PTH Gene Transcription PTH_secretion PTH Secretion Suppression1->PTH_secretion Inhibits Suppression2->PTH_synthesis Inhibits Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Binds

Evocalcet's mechanism of action on parathyroid cells.

Preclinical Studies

In Vitro Studies

Objective: To assess the in vitro activity of Evocalcet on the CaSR.

Methodology: FLIPR-based Cellular Functional Assay

A Fluorometric Imaging Plate Reader (FLIPR) assay is commonly used to measure changes in intracellular calcium concentrations, which is a downstream effect of CaSR activation.

FLIPR Assay Workflow for CaSR Activation Start Start Cell_Culture Culture CCL39 cells overexpressing human CaSR Start->Cell_Culture Dye_Loading Incubate cells with Fluo-8 AM calcium indicator dye Cell_Culture->Dye_Loading Compound_Addition Add Evocalcet at varying concentrations Dye_Loading->Compound_Addition Ca_Stimulation Add CaCl2 to stimulate CaSR Compound_Addition->Ca_Stimulation Measurement Measure intracellular Ca2+ -dependent fluorescence using FLIPR Ca_Stimulation->Measurement Analysis Analyze data to determine EC50 values Measurement->Analysis End End Analysis->End

Workflow for assessing CaSR activation by Evocalcet.

Results:

In a functional in vitro assay, Evocalcet demonstrated a potent positive allosteric modulatory effect on the CaSR, with an EC50 value of 243 ± 15 nM in the presence of 0.5 mM CaCl2.

In Vivo Studies in Animal Models of SHPT

Objective: To evaluate the efficacy of Evocalcet in reducing PTH and correcting mineral imbalances in animal models of SHPT.

Methodology: Adenine-Induced and 5/6 Nephrectomy Rat Models

Two primary rat models are utilized to mimic SHPT in CKD.

  • Adenine-Induced CKD Model: Oral administration of adenine (B156593) leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing tubulointerstitial inflammation and fibrosis, which results in CKD and subsequent SHPT.

  • 5/6 Nephrectomy (Nx) Model: This surgical model involves the removal of two-thirds of one kidney and the entire contralateral kidney, leading to a reduction in renal mass and function, which induces CKD and SHPT.

Workflow of In Vivo Studies in SHPT Rat Models Start Start Model_Induction Induce SHPT in rats (Adenine diet or 5/6 Nephrectomy) Start->Model_Induction Treatment_Groups Randomize rats into Vehicle and Evocalcet treatment groups Model_Induction->Treatment_Groups Dosing Administer Evocalcet or vehicle orally once daily for 4-5 weeks Treatment_Groups->Dosing Sample_Collection Collect blood samples at predetermined time points Dosing->Sample_Collection Histology Perform histological analysis of parathyroid glands and other tissues Dosing->Histology Biochemical_Analysis Measure serum PTH, calcium, and phosphorus levels Sample_Collection->Biochemical_Analysis End End Biochemical_Analysis->End Histology->End

General workflow for preclinical evaluation of Evocalcet.

Results:

In both adenine-induced and 5/6 nephrectomy rat models of SHPT, Evocalcet demonstrated a dose-dependent reduction in serum PTH and calcium levels. Furthermore, long-term administration of Evocalcet was shown to prevent ectopic calcification and suppress parathyroid gland hyperplasia.

Table 1: Effects of Evocalcet in a 5/6 Nephrectomy Rat Model of SHPT

ParameterVehicleEvocalcet (0.1 mg/kg)Evocalcet (0.3 mg/kg)
Serum PTH (pg/mL) IncreasedSignificantly DecreasedMore Significantly Decreased
Serum Calcium (mg/dL) IncreasedSignificantly DecreasedMore Significantly Decreased
Parathyroid Gland Weight IncreasedDecreasedSignificantly Decreased
Parathyroid Cell Proliferation IncreasedSuppressedSignificantly Suppressed

Data compiled from preclinical studies.

Clinical Studies

Pharmacokinetics and Pharmacodynamics in Humans

Objective: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Evocalcet in healthy volunteers and patients with SHPT.

Methodology: Phase 1 and 2 Clinical Trials

Open-label, single- and multiple-dose escalation studies were conducted in healthy subjects and patients with SHPT undergoing hemodialysis. Plasma concentrations of Evocalcet and serum levels of intact PTH (iPTH), calcium, and phosphorus were measured at various time points.

Results:

Evocalcet exhibited linear pharmacokinetics. Following oral administration, the time to maximum plasma concentration (Tmax) was approximately 4 hours, and the terminal elimination half-life (t1/2) was around 20 hours in SHPT patients. Evocalcet dose-dependently reduced iPTH and serum corrected calcium levels. A tendency for decreased phosphorus levels was also observed.

Table 2: Pharmacokinetic Parameters of Evocalcet in SHPT Patients (Single Dose)

DoseCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)t1/2 (hr)
1 mg Mean (SD)Median (Range)Mean (SD)Mean (SD)
10.3 (3.1)4.0 (2.0-8.0)204 (67)20.9 (4.5)
4 mg 42.6 (14.2)4.0 (2.0-8.0)851 (284)21.8 (4.1)
12 mg 125.0 (42.0)4.0 (2.0-8.0)2580 (910)22.5 (3.8)

Data from a Phase 1 study in Japanese SHPT patients on hemodialysis.

Table 3: Pharmacodynamic Effects of Evocalcet in SHPT Patients (Single Dose - % Change from Baseline at 4 hours)

DoseChange in iPTHChange in Corrected Calcium
1 mg -13.45%-2.64% (at 24h)
4 mg -48.49%-4.23% (at 24h)
12 mg -65.92%-6.55% (at 24h)

Data from a Phase 1 study in Japanese SHPT patients on hemodialysis.

Efficacy and Safety in SHPT Patients on Dialysis

Objective: To evaluate the long-term efficacy and safety of Evocalcet in treating SHPT in patients undergoing dialysis.

Methodology: Phase 3 Randomized Controlled Trial (vs. Cinacalcet)

A multicenter, randomized, double-blind, active-controlled study was conducted to compare the efficacy and safety of Evocalcet with cinacalcet in hemodialysis patients with SHPT. The primary endpoint was the proportion of patients achieving the target range for iPTH (60-240 pg/mL).

Phase 3 Clinical Trial Workflow for Evocalcet in SHPT Start Start Patient_Screening Screen hemodialysis patients with SHPT based on inclusion/exclusion criteria Start->Patient_Screening Randomization Randomize eligible patients to Evocalcet or Cinacalcet groups Patient_Screening->Randomization Dose_Titration Dose titration period (e.g., 28 weeks) to achieve target iPTH levels Randomization->Dose_Titration Evaluation Evaluation period (e.g., 2 weeks) with stable dosing Dose_Titration->Evaluation Follow_up Follow-up for safety and long-term efficacy Evaluation->Follow_up Data_Analysis Analyze primary and secondary endpoints Follow_up->Data_Analysis End End Data_Analysis->End

General workflow of a Phase 3 clinical trial for Evocalcet.

Results:

Evocalcet was non-inferior to cinacalcet in achieving the target iPTH range. Both treatments led to similar reductions in serum calcium, phosphorus, and FGF-23 levels. Notably, the incidence of upper gastrointestinal adverse events was significantly lower in the Evocalcet group compared to the cinacalcet group.

Table 4: Efficacy and Safety of Evocalcet vs. Cinacalcet in a Phase 3 Trial

EndpointEvocalcetCinacalcet
Proportion of patients achieving target iPTH (60-240 pg/mL) Non-inferior-
Mean change in serum calcium Similar reductionSimilar reduction
Mean change in serum phosphorus Similar reductionSimilar reduction
Incidence of upper GI-related adverse events Significantly lowerHigher

Data from a Phase 3 head-to-head comparison study.

Conclusion

Evocalcet is a potent and selective positive allosteric modulator of the CaSR that effectively suppresses PTH secretion and helps to manage mineral imbalances in the setting of SHPT. Preclinical and clinical studies have demonstrated its efficacy in reducing PTH, calcium, and phosphorus levels. The pharmacokinetic profile of Evocalcet is linear and predictable. In a head-to-head comparison, Evocalcet showed non-inferior efficacy to cinacalcet with a more favorable gastrointestinal safety profile. These findings suggest that Evocalcet represents a valuable therapeutic option for the management of SHPT in patients with CKD undergoing dialysis. Further research may explore its long-term effects on cardiovascular outcomes and bone health.

References

Evocalcet: A Deep Dive into its Molecular Landscape and Therapeutic Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Evocalcet (trade name ORKEDIA®) is a second-generation calcimimetic agent that has emerged as a significant therapeutic option for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] This technical guide provides an in-depth exploration of its molecular structure, physicochemical properties, mechanism of action, and the experimental basis for its characterization, offering a valuable resource for professionals in the field of drug discovery and development.

Molecular Identity and Physicochemical Characteristics

Evocalcet, chemically known as 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl]-benzeneacetic acid, is a small molecule with a well-defined structure that dictates its pharmacological activity.[3] Its identity is cataloged under CAS Number 870964-67-3.[3][4]

Table 1: Molecular and Physicochemical Properties of Evocalcet

PropertyValueSource
IUPAC Name 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl]-benzeneacetic acid
Synonyms KHK7580, MT-4580
CAS Number 870964-67-3
Molecular Formula C24H26N2O2
Molecular Weight 374.48 g/mol
SMILES C--INVALID-LINK--N[C@@H]3CN(C4=CC=C(CC(O)=O)C=C4)CC3
logP 3.49
pKa (Strongest Acidic) 4.23
pKa (Strongest Basic) 9.48
Water Solubility 0.00224 mg/mL
Solubility in Organic Solvents DMSO: ~5 mg/mL, DMF: ~5 mg/mL
Formulation Crystalline solid

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Evocalcet exerts its therapeutic effect by acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR). The CaSR, a G-protein coupled receptor, is predominantly expressed on the surface of parathyroid gland cells and plays a pivotal role in regulating calcium homeostasis.

In individuals with SHPT, the parathyroid glands exhibit a reduced sensitivity to extracellular calcium, leading to excessive secretion of parathyroid hormone (PTH). Evocalcet binds to a site on the CaSR distinct from the calcium-binding site, inducing a conformational change that enhances the receptor's sensitivity to extracellular calcium ions. This allosteric activation means that lower concentrations of calcium are sufficient to trigger the intracellular signaling cascade that inhibits PTH synthesis and release.

The downstream signaling pathway following CaSR activation by Evocalcet involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium stores and activates protein kinase C (PKC), ultimately culminating in the suppression of PTH gene expression and exocytosis.

Evocalcet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Evocalcet Evocalcet CaSR Calcium-Sensing Receptor (CaSR) Evocalcet->CaSR Allosteric Modulation Calcium Ca²⁺ Calcium->CaSR Binding Gq Gq Protein CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_i ↑ Intracellular Ca²⁺ ER->Ca_i Releases Ca_i->PKC Activates PTH_inhibition Inhibition of PTH Synthesis & Secretion PKC->PTH_inhibition

Caption: Evocalcet's signaling pathway in parathyroid cells.

Pharmacological and Clinical Data

Clinical and preclinical studies have provided robust quantitative data on the pharmacokinetic and pharmacodynamic profiles of Evocalcet.

Pharmacokinetics

Evocalcet exhibits linear pharmacokinetics, with dose-proportional increases in plasma concentrations.

Table 2: Pharmacokinetic Parameters of Evocalcet (Single Dose Administration)

ParameterHealthy Chinese Subjects (1-12 mg)Healthy Japanese Subjects (1-20 mg)SHPT Patients (1, 4, 12 mg)
Tmax (h) 1.00 - 2.001.5 - 2.0~4.0
t1/2 (h) 15.99 - 20.8412.98 - 19.7720.86 - 22.52
Cmax Dose-proportional increaseDose-proportional increaseDose-proportional increase
AUC Dose-proportional increaseDose-proportional increaseDose-proportional increase

Sources:

Pharmacodynamics

Evocalcet effectively suppresses PTH levels and reduces serum calcium in a dose-dependent manner. In vitro studies using HEK293 cells expressing the human CaSR have demonstrated an EC50 value of 92.7 nM for inducing intracellular calcium release.

Table 3: Pharmacodynamic Effects of Evocalcet

ParameterEffectSource
Intact PTH Dose-dependent decrease. Nadir reached within 0.5-2 hours post-administration.
Serum Corrected Calcium Dose-dependent decrease. Nadir reached at 12-24 hours post-administration.
Serum Phosphorus Transient decrease followed by a sustained increment.
Urinary Calcium Excretion Dose-dependent increase.
Urinary Phosphorus Excretion Dose-dependent decrease.

Experimental Methodologies

The characterization of Evocalcet has been underpinned by a range of in vitro and in vivo experimental protocols.

In Vitro Assays
  • CaSR Activity Assay: The potency of Evocalcet as a CaSR agonist was determined using human embryonic kidney (HEK293) cells stably expressing the human CaSR. Intracellular calcium concentrations ([Ca²⁺]i) were measured using a fluorescent calcium indicator. The EC50 value was calculated from the concentration-response curve of Evocalcet in the presence of a fixed extracellular calcium concentration.

  • CYP450 Inhibition Assay: The potential for drug-drug interactions was assessed by evaluating the inhibitory effect of Evocalcet on various cytochrome P450 (CYP) isozymes in human liver microsomes. The results indicate that Evocalcet has a low potential for clinically significant CYP-mediated drug interactions, showing no significant inhibition of major CYP isozymes at therapeutic concentrations.

Experimental_Workflow_In_Vitro cluster_casr CaSR Activity Assay cluster_cyp CYP450 Inhibition Assay hek_cells HEK293 cells expressing human CaSR evocalcet_addition Addition of varying concentrations of Evocalcet hek_cells->evocalcet_addition calcium_measurement Measurement of intracellular Ca²⁺ with fluorescent indicator evocalcet_addition->calcium_measurement ec50_determination Determination of EC₅₀ calcium_measurement->ec50_determination microsomes Human liver microsomes incubation Incubation with Evocalcet and CYP-specific substrates microsomes->incubation metabolite_quantification Quantification of metabolite formation incubation->metabolite_quantification ic50_calculation Calculation of IC₅₀ metabolite_quantification->ic50_calculation

Caption: In vitro experimental workflows for Evocalcet characterization.
In Vivo Studies

  • Pharmacokinetic Studies: Pharmacokinetic parameters were determined in healthy volunteers and in patients with SHPT undergoing hemodialysis. Blood samples were collected at various time points after single or multiple oral doses of Evocalcet. Plasma concentrations of the drug were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Pharmacodynamic Studies: The effects of Evocalcet on serum levels of intact PTH, calcium, and phosphorus were evaluated in both preclinical animal models (e.g., 5/6 nephrectomized rats) and in clinical trials with human subjects. These biomarkers were measured at baseline and at multiple time points following drug administration using standard clinical laboratory techniques.

  • Safety and Tolerability Studies: The safety profile of Evocalcet was assessed in Phase I, II, and III clinical trials by monitoring adverse events, laboratory parameters, and vital signs. A key finding from these studies was a lower incidence of gastrointestinal side effects, such as nausea and vomiting, compared to the first-generation calcimimetic, cinacalcet.

Conclusion

Evocalcet represents a significant advancement in the pharmacological management of secondary hyperparathyroidism. Its well-characterized molecular structure and physicochemical properties, combined with its potent and selective allosteric modulation of the calcium-sensing receptor, provide a solid foundation for its therapeutic efficacy. The comprehensive body of preclinical and clinical data highlights its favorable pharmacokinetic and pharmacodynamic profiles, as well as its improved safety and tolerability compared to earlier calcimimetics. This in-depth understanding of Evocalcet's core attributes is crucial for researchers and clinicians working to optimize the treatment of mineral and bone disorders in patients with chronic kidney disease.

References

Methodological & Application

Application Note: Quantification of Evocalcet-D4 in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Evocalcet in human plasma, utilizing Evocalcet-D4 as a stable isotope-labeled internal standard. The methodology employs solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Evocalcet.

Introduction

Evocalcet is a novel calcimimetic agent used in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate quantification of Evocalcet in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Evocalcet reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Drug-free human plasma (with K2EDTA as anticoagulant)

  • Oasis µElution SPE plates

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-20A or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., API 5000 or equivalent)

  • C18 analytical column (e.g., Cadenza CD-C18, 2.0 mm i.d. x 75 mm, 3 µm)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Evocalcet and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Evocalcet stock solution with 50% methanol in water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50% methanol in water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

  • Pre-treat the sample by adding 100 µL of 4% H3PO4 in water.

  • Conditioning: Condition the Oasis µElution SPE plate wells with 200 µL of methanol.

  • Equilibration: Equilibrate the wells with 200 µL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the wells with 200 µL of 5% methanol in water.

  • Elution: Elute the analytes with 2 x 25 µL of methanol.

  • The eluate is then ready for LC-MS/MS analysis.

HPLC-MS/MS Conditions
  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %B
      0.0 20
      2.5 80
      2.6 95
      3.5 95
      3.6 20

      | 5.0 | 20 |

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Mass Transitions:

      • Evocalcet: m/z 375/155[1]

      • This compound (IS): m/z 381/155 (Note: The mass transition for the deuterated standard is inferred from the Evocalcet transition and the addition of 4 daltons)

Method Validation Summary

The analytical method was validated according to the FDA guidelines on bioanalytical method validation. The key validation parameters are summarized below.

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of Evocalcet to this compound against the nominal concentration of Evocalcet. The curve was linear over the concentration range of 0.05 to 100 ng/mL in human plasma.[1]

Quantitative Data Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%0.05 ng/mL
Intra-day Precision (%CV) ≤ 15%4.0% - 9.2%
Inter-day Precision (%CV) ≤ 15%5.5% - 8.8%
Intra-day Accuracy (%Bias) Within ±15%-10.3% to 3.2%
Inter-day Accuracy (%Bias) Within ±15%-8.9% to 3.8%
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%Minimal matrix effect observed
Stability
- Bench-top (24h, room temp)Within ±15% of nominal concentrationStable
- Freeze-thaw (3 cycles)Within ±15% of nominal concentrationStable
- Long-term (-20°C, 30 days)Within ±15% of nominal concentrationStable

Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is pretreat Pre-treat with 100 µL 4% H3PO4 add_is->pretreat spe Solid-Phase Extraction (Oasis µElution) pretreat->spe elute Elute with Methanol spe->elute hplc HPLC Separation (C18 Column) elute->hplc Inject Eluate msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for this compound quantification in plasma.

References

Application Notes and Protocols for In Vitro Assay Development in Screening Calcimimetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcimimetics are a class of therapeutic agents that act as allosteric modulators of the Calcium-Sensing Receptor (CaSR).[1] These compounds enhance the sensitivity of the CaSR to extracellular calcium, leading to a downstream signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH).[1] This mechanism of action makes them valuable for treating disorders such as secondary hyperparathyroidism in patients with chronic kidney disease.

The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[2] Upon activation by extracellular calcium and allosteric modulation by calcimimetics, the CaSR primarily signals through the Gq/11 pathway. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which serves as a key second messenger.

This document provides detailed protocols for two robust in vitro assays designed for the high-throughput screening (HTS) of novel calcimimetic compounds: a fluorescent-based intracellular calcium mobilization assay and a second messenger (IP1) accumulation assay.

Key Signaling Pathway

The primary signaling pathway leveraged for screening calcimimetic compounds is the Gq/11-mediated pathway, which results in an increase in intracellular calcium.

CaSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaSR CaSR Gq11 Gq/11 CaSR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Intracellular Ca2+ Release Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Calcimimetic Calcimimetic Compound Calcimimetic->CaSR Allosteric Modulation ER->Ca_release triggers

Caption: CaSR Gq/11 signaling pathway activated by calcimimetics.

Experimental Workflow for High-Throughput Screening

A typical workflow for screening a compound library for calcimimetic activity involves several key stages, from initial assay setup to hit confirmation and characterization.

HTS_Workflow start Start: Compound Library assay_dev Assay Development & Optimization (Z' > 0.5) start->assay_dev primary_screen Primary HTS (Single Concentration) assay_dev->primary_screen hit_id Hit Identification (Activity Threshold) primary_screen->hit_id dose_response Dose-Response Confirmation (EC50 Determination) hit_id->dose_response secondary_assay Secondary Assay (Orthogonal Method) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar end Lead Compound sar->end

Caption: High-throughput screening workflow for calcimimetics.

Cell Line and Culture Conditions

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK-CaSR).[3]

Growth Medium:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 10% (v/v) Fetal Bovine Serum (FBS)

  • 2 mM L-glutamine

  • 100 U/mL Penicillin

  • 100 µg/mL Streptomycin

  • Selection antibiotic (e.g., G418), concentration to be determined empirically.

Culture Conditions:

  • Temperature: 37°C

  • Atmosphere: 5% CO2, humidified incubator

  • Subculture: When cells reach 80-90% confluency, detach using 0.25% Trypsin-EDTA and re-seed at a ratio of 1:3 to 1:10.[3]

Assay 1: Intracellular Calcium Mobilization Assay (Fluo-4)

This assay measures the increase in intracellular calcium concentration upon CaSR activation. The fluorescent indicator Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become the calcium-sensitive Fluo-4. Upon binding to calcium, its fluorescence intensity increases significantly.

Materials
  • HEK-CaSR cells

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluo-4 AM dye

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Test compounds and reference calcimimetic (e.g., Cinacalcet)

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)

Protocol

1. Cell Plating:

  • Harvest and count HEK-CaSR cells.

  • Seed cells into black, clear-bottom microplates at a density of 40,000 - 80,000 cells/well for a 96-well plate or 10,000 - 20,000 cells/well for a 384-well plate.[4]

  • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

2. Dye Loading:

  • Prepare the Fluo-4 AM loading solution. For a 96-well plate (10 mL final volume):

    • Mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in a microfuge tube.[5]

    • Add this mixture to 10 mL of Assay Buffer (HBSS with 20 mM HEPES and 2.5 mM Probenecid).[5][6]

  • Remove the culture medium from the cell plate.

  • Add 100 µL (96-well) or 25 µL (384-well) of the Fluo-4 AM loading solution to each well.[4]

  • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature in the dark.[4][7]

3. Compound Addition and Fluorescence Measurement:

  • Prepare a compound plate with test compounds and controls diluted to the desired final concentration in Assay Buffer.

  • Place the cell plate into a fluorescence microplate reader (e.g., FlexStation 3) set to Ex/Em = 490/525 nm.[4][7]

  • Record a baseline fluorescence reading for 15-30 seconds.

  • Use the instrument's integrated pipettor to add the compound solution to the cell plate.

  • Immediately begin monitoring the fluorescence intensity for an additional 2-3 minutes.

Data Analysis and Presentation

The primary readout is the change in fluorescence intensity over time. Data can be expressed as the peak fluorescence response minus the baseline. For dose-response curves, plot the response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

ParameterDescriptionTypical Value
Cell Seeding Density Cells per well for a 96-well plate60,000
Fluo-4 AM Concentration Final concentration in loading buffer1 µM
Loading Time Incubation time with dye1 hour at 37°C, 30 min at RT
Excitation Wavelength Wavelength for exciting Fluo-4490 nm
Emission Wavelength Wavelength for detecting Fluo-4 emission525 nm
Reference Agonist Known calcimimetic for positive controlCinacalcet
Reference EC50 Expected potency of reference agonist0.1 - 1 µM
Z'-Factor Assay quality metric> 0.5

Assay 2: IP-One HTRF® Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[8] Cellularly produced IP1 competes with an IP1-d2 conjugate for binding to an anti-IP1 antibody labeled with a Europium cryptate. A high HTRF signal indicates low IP1 accumulation, while a low signal indicates high IP1 accumulation.[9]

Materials
  • HEK-CaSR cells

  • White, solid-bottom 384-well microplates

  • IP-One HTRF® Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate antibody, and lysis buffer)

  • Stimulation buffer (often provided in the kit or can be prepared with LiCl)

  • Test compounds and reference calcimimetic

  • HTRF-compatible microplate reader

Protocol

1. Cell Plating and Stimulation:

  • Harvest and resuspend HEK-CaSR cells in stimulation buffer.

  • Dispense 10,000 - 20,000 cells/well into a white 384-well plate.[10]

  • Add test compounds or reference agonist to the wells.

  • Incubate the plate at 37°C for 30-60 minutes to allow for IP1 accumulation.[8][10]

2. IP1 Detection:

  • Following the manufacturer's instructions, add the IP1-d2 conjugate to the wells.

  • Add the anti-IP1 Cryptate antibody to the wells. The reagents are typically added in lysis buffer.[11]

  • Incubate the plate at room temperature for 1 hour in the dark.[10][11]

3. Plate Reading:

  • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Presentation

The HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 is calculated. The signal is inversely proportional to the IP1 concentration. Data can be converted to IP1 concentration using a standard curve. For dose-response analysis, plot the HTRF ratio or calculated IP1 concentration against the compound concentration to determine EC50 values.

ParameterDescriptionTypical Value
Cell Seeding Density Cells per well for a 384-well plate15,000
Stimulation Time Incubation with compound30-60 minutes
Detection Incubation Incubation with HTRF reagents1 hour
Donor Emission Wavelength for Europium cryptate emission620 nm
Acceptor Emission Wavelength for d2 acceptor emission665 nm
Reference Agonist Known calcimimetic for positive controlCarbachol (for M1 receptor)
Reference EC50 Expected potency of reference agonist~0.64 µM (for Carbachol on M1)[11]
Z'-Factor Assay quality metric> 0.5

Assay Validation: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[1][12] It takes into account the dynamic range of the signal and the data variation.

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control signal

  • σ_p = standard deviation of the positive control signal

  • μ_n = mean of the negative control signal

  • σ_n = standard deviation of the negative control signal

Z'-Factor ValueAssay Classification
1.0Ideal assay (theoretically)[1][13]
0.5 to 1.0Excellent assay, suitable for HTS[1][12][14]
0 to 0.5Marginal assay, may require optimization[1][12][15]
< 0Unacceptable assay for screening[1][12][15]

By following these detailed protocols and validation procedures, researchers can effectively establish robust in vitro assays for the discovery and characterization of novel calcimimetic compounds targeting the Calcium-Sensing Receptor.

References

Application Note: A Validated LC-MS/MS Method for the Determination of Evocalcet in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Evocalcet (B607391) in human plasma. Evocalcet is a novel calcimimetic agent for the treatment of secondary hyperparathyroidism. The described method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of Evocalcet in a biological matrix.

Introduction

Evocalcet is an orally administered positive allosteric modulator of the calcium-sensing receptor (CaSR)[1]. By enhancing the sensitivity of the CaSR to extracellular calcium, Evocalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH)[1]. It is used in the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease on dialysis. Accurate and reliable quantification of Evocalcet in biological samples is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical trials and therapeutic drug monitoring. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Evocalcet in human plasma.

Experimental

Materials and Reagents
  • Evocalcet reference standard

  • Stable isotope-labeled internal standard (IS)

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2EDTA)

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of Evocalcet from human plasma.

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Load the mixture onto an OASIS µElution plate (Waters Co., Milford, MA, USA)[1].

  • Wash the plate with an appropriate wash solution to remove interfering substances.

  • Elute Evocalcet and the internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

LC System: Shimadzu LC-20A or equivalent Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient: A suitable gradient to ensure separation from matrix components. Injection Volume: 5 µL Column Temperature: 40 °C

Mass Spectrometry

Mass Spectrometer: API 5000 (AB Sciex) or equivalent triple quadrupole mass spectrometer Ionization Source: Electrospray Ionization (ESI), positive mode Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Evocalcet375155
Internal Standard381155

Source Parameters: Optimized for maximum signal intensity.

Method Performance

The method was validated for linearity, sensitivity, precision, and accuracy.

Quantitative Data
ParameterValue
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Linearity Range0.05 - 100 ng/mL
Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated using quality control (QC) samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%)Inter-assay Accuracy (%)
Low0.054.0 - 9.25.5 - 8.8-10.3 to 3.2-8.9 to 3.8
Medium104.0 - 9.25.5 - 8.8-10.3 to 3.2-8.9 to 3.8
High1004.0 - 9.25.5 - 8.8-10.3 to 3.2-8.9 to 3.8

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 SPE_Load Load onto SPE Plate Vortex1->SPE_Load SPE_Wash Wash SPE Plate SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Results Report Results Quantification->Results

Caption: LC-MS/MS workflow for Evocalcet determination.

Mechanism of Action of Evocalcet

G cluster_membrane Parathyroid Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Activation Allosteric Activation & Increased Sensitivity Evocalcet Evocalcet Evocalcet->CaSR binds to Calcium Extracellular Ca²⁺ Calcium->CaSR binds to Signaling Intracellular Signaling Cascade Activation->Signaling PTH_Suppression Suppression of PTH Gene Expression & Secretion Signaling->PTH_Suppression PTH_Release ↓ Parathyroid Hormone (PTH) Release into Bloodstream PTH_Suppression->PTH_Release

Caption: Mechanism of action of Evocalcet.

References

Application Note and Protocol for the Quantification of Evocalcet in Pharmacokinetic Studies Using Evocalcet-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet (B607391) is a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease.[1][2] Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of Evocalcet. Accurate quantification of Evocalcet in biological matrices, such as human plasma, is critical for these studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[3][4] Evocalcet-D4, a deuterated analog of Evocalcet, is an ideal internal standard due to its near-identical physicochemical properties to the analyte, ensuring co-elution and similar ionization efficiency.[5] This document provides a detailed application note and protocol for the quantification of Evocalcet in human plasma using this compound as an internal standard by LC-MS/MS.

Principle of the Method

This bioanalytical method involves the extraction of Evocalcet and its deuterated internal standard, this compound, from human plasma using solid-phase extraction (SPE). The extracted samples are then analyzed by a highly selective and sensitive LC-MS/MS method. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from samples with known concentrations of Evocalcet.

Materials and Reagents

  • Evocalcet reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

  • Oasis µElution Plate (Waters Corp.)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-20A or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., API 5000 or equivalent)

  • Analytical column (e.g., Cadenza CD-C18, 2.0 mm ID × 75 mm, 3 µm, or equivalent)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Evocalcet Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Evocalcet reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Evocalcet Working Solutions: Prepare a series of working solutions by serially diluting the Evocalcet stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.

Sample Preparation (Solid-Phase Extraction)

A validated method for the extraction of Evocalcet from plasma utilizes an Oasis µElution plate. The following is a representative protocol for solid-phase extraction:

  • Sample Pre-treatment: To 100 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 10 µL of the this compound working solution (50 ng/mL) and vortex briefly.

  • Plate Conditioning: Condition the wells of the Oasis µElution Plate with 200 µL of methanol followed by 200 µL of water.

  • Sample Loading: Load the pre-treated plasma samples into the conditioned wells.

  • Washing: Wash the wells with 200 µL of 5% methanol in water to remove interfering substances.

  • Elution: Elute Evocalcet and this compound from the plate with two aliquots of 25 µL of an appropriate elution solvent (e.g., 50:50 acetonitrile:methanol with 5% ammonia).

  • Dilution: Dilute the eluted samples with 150 µL of water prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are the established and recommended starting parameters for the LC-MS/MS analysis of Evocalcet:

Liquid Chromatography Parameters

ParameterValue
HPLC System Shimadzu LC-20A or equivalent
Column Cadenza CD-C18 (2.0 mm ID × 75 mm, 3 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A representative gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a return to initial conditions for column re-equilibration. Specific gradient conditions need to be optimized for the specific HPLC system and column used.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer API 5000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Evocalcet: m/z 375/155 This compound (IS): m/z 381/155
Ion Source Temp. 500 °C
IonSpray Voltage 5500 V

Data Presentation

The following tables summarize the quantitative data for a validated bioanalytical method for Evocalcet in human plasma.

Table 1: LC-MS/MS Method Parameters

ParameterEvocalcetThis compound (Internal Standard)
Precursor Ion (Q1) m/z 375381
Product Ion (Q3) m/z 155155
Retention Time (min) To be determined empirically, but should be consistent between batches.Expected to co-elute with Evocalcet.

Table 2: Bioanalytical Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity Range Correlation coefficient (r²) ≥ 0.990.05 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%0.05 ng/mL
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Data to be generated during validation.
Inter-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Data to be generated during validation.
Intra-Assay Accuracy (%) Within ±15% of nominal (±20% at LLOQ)Data to be generated during validation.
Inter-Assay Accuracy (%) Within ±15% of nominal (±20% at LLOQ)Data to be generated during validation.
Recovery (%) Consistent, precise, and reproducibleData to be generated during validation.
Matrix Effect Consistent and minimalData to be generated during validation.

Visualizations

Signaling Pathway of Evocalcet

Evocalcet_Signaling_Pathway cluster_parathyroid_cell Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) PLC Phospholipase C (PLC) CaSR->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_synthesis PTH Synthesis & Secretion Ca_release->PTH_synthesis inhibits PKC->PTH_synthesis inhibits Evocalcet Evocalcet Evocalcet->CaSR Allosteric Modulation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds

Caption: Mechanism of action of Evocalcet on the parathyroid gland cell.

Experimental Workflow for Evocalcet Quantification

Evocalcet_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma_sample->add_is spe Solid-Phase Extraction (Oasis µElution Plate) add_is->spe elution Elution spe->elution dilution Dilution elution->dilution hplc HPLC Separation (C18 Column) dilution->hplc Inject msms Tandem Mass Spectrometry (MRM Detection) hplc->msms peak_integration Peak Area Integration msms->peak_integration ratio_calc Calculate Peak Area Ratio (Evocalcet / this compound) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Bioanalytical workflow for the quantification of Evocalcet in plasma.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and selective approach for the quantification of Evocalcet in human plasma. This method is suitable for supporting pharmacokinetic studies in drug development. The detailed protocol and validation parameters outlined in this document serve as a comprehensive guide for researchers and scientists in the field. Proper validation of this method in accordance with regulatory guidelines is essential before its application in clinical studies.

References

Application Notes and Protocols for Clinical Trial Design of New Calcimimetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing clinical trials for novel calcimimetic agents. Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR), primarily to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1]

Introduction to Calcimimetics and the Calcium-Sensing Receptor (CaSR)

Calcimimetics are allosteric modulators of the CaSR, a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis.[2][3] By increasing the sensitivity of the CaSR to extracellular calcium, calcimimetics suppress the synthesis and secretion of parathyroid hormone (PTH).[3][4] This mechanism of action makes them effective in managing the biochemical abnormalities associated with SHPT, including elevated PTH, hypercalcemia, and hyperphosphatemia.

The CaSR is coupled to multiple intracellular signaling pathways, including Gq/11, Gi/o, and G12/13. Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium.

Core Principles of Clinical Trial Design for Calcimimetics

The design of clinical trials for new calcimimetic agents should be guided by established regulatory frameworks and clinical best practices. Key considerations include defining a clear patient population, selecting appropriate efficacy and safety endpoints, and establishing a robust statistical analysis plan.

Target Population

The primary target population for calcimimetic therapy is patients with SHPT, particularly those with CKD on dialysis. Inclusion criteria for clinical trials typically include:

  • Age ≥ 18 years.

  • Diagnosis of CKD requiring hemodialysis.

  • Elevated intact PTH (iPTH) levels (e.g., >300 pg/mL).

  • Serum calcium levels within a specified range (e.g., ≥8.4 mg/dL).

Exclusion criteria often include conditions that could confound the assessment of the drug's efficacy or safety, such as parathyroidectomy within a specified timeframe or the use of other medications known to affect calcium or PTH metabolism.

Efficacy Endpoints

The primary efficacy endpoint in most calcimimetic trials is the proportion of patients achieving a predefined target reduction in serum iPTH levels (e.g., a ≥30% reduction from baseline). Secondary efficacy endpoints typically include:

  • Mean or median change in serum iPTH from baseline.

  • Mean or median change in serum calcium and phosphorus levels from baseline.

  • Proportion of patients achieving target ranges for serum calcium and phosphorus as defined by clinical guidelines (e.g., Kidney Disease Outcomes Quality Initiative - KDOQI).

  • Changes in bone turnover markers, such as bone-specific alkaline phosphatase (BSAP) and osteocalcin.

Safety Endpoints

The safety profile of calcimimetics is a critical aspect of clinical trial evaluation. The most common adverse events are gastrointestinal (nausea and vomiting) and metabolic (hypocalcemia). Key safety assessments should include:

  • Incidence and severity of adverse events, with a particular focus on nausea, vomiting, and symptoms of hypocalcemia.

  • Monitoring of serum calcium levels, with predefined protocols for dose adjustment or temporary discontinuation of the study drug in the event of hypocalcemia.

  • Electrocardiogram (ECG) monitoring to assess for any potential effects on cardiac conduction.

  • Routine clinical laboratory tests (hematology, chemistry, urinalysis).

Quantitative Data Presentation

Summarizing quantitative data in a clear and structured format is essential for the interpretation of clinical trial results. The following tables provide examples of how to present key efficacy and safety data.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicInvestigational Drug (N=...)Placebo/Active Control (N=...)
Age (years), mean (SD)
Gender, n (%)
Race, n (%)
Duration of Dialysis (months), mean (SD)
Baseline iPTH (pg/mL), mean (SD)
Baseline Serum Calcium (mg/dL), mean (SD)
Baseline Serum Phosphorus (mg/dL), mean (SD)

Table 2: Primary and Secondary Efficacy Endpoints

EndpointInvestigational Drug (N=...)Placebo/Active Control (N=...)p-value
Primary Endpoint
Patients with ≥30% reduction in iPTH, n (%)
Secondary Endpoints
Mean change in iPTH from baseline (pg/mL)
Mean change in Serum Calcium from baseline (mg/dL)
Mean change in Serum Phosphorus from baseline (mg/dL)
Patients achieving KDOQI target for iPTH, n (%)
Patients achieving KDOQI target for Ca x P, n (%)

Table 3: Summary of Key Adverse Events

Adverse EventInvestigational Drug (N=...)Placebo/Active Control (N=...)
Nausea, n (%)
Vomiting, n (%)
Hypocalcemia (Serum Ca < 8.4 mg/dL), n (%)
Any Serious Adverse Event, n (%)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the accuracy and reproducibility of clinical trial data.

Measurement of Intact Parathyroid Hormone (iPTH)

Principle: Intact PTH is typically measured using a two-site sandwich immunoassay. These assays utilize two different antibodies that bind to distinct epitopes on the PTH molecule, providing specificity for the full-length, biologically active hormone.

Protocol:

  • Sample Collection: Collect whole blood in a serum separator tube (SST) or a tube containing EDTA.

  • Sample Processing:

    • For serum, allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the sample at 1000-1300 x g for 15 minutes.

    • Carefully aspirate the serum or plasma and transfer it to a clean, labeled polypropylene (B1209903) tube.

  • Storage: If not analyzed immediately, store the sample at 2-8°C for up to 24 hours. For longer-term storage, freeze at -20°C or below.

  • Assay Procedure:

    • Follow the specific instructions provided by the manufacturer of the immunoassay kit.

    • Typically, this involves incubating the patient sample with the capture and detection antibodies.

    • After incubation and washing steps, a substrate is added that reacts with the enzyme-labeled detection antibody to produce a measurable signal (e.g., colorimetric, chemiluminescent).

    • The intensity of the signal is proportional to the concentration of iPTH in the sample.

  • Quality Control: Run control samples with known iPTH concentrations with each batch of patient samples to ensure the accuracy and precision of the assay.

Measurement of Serum Calcium

Principle: Total serum calcium is commonly measured using a colorimetric method, such as the ortho-cresolphthalein complexone (OCPC) or arsenazo III method. In these assays, calcium in the sample reacts with the dye to form a colored complex, and the intensity of the color is proportional to the calcium concentration.

Protocol:

  • Sample Collection: Collect whole blood in a serum separator tube (SST).

  • Sample Processing:

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the sample at 1000-1300 x g for 15 minutes.

    • Aspirate the serum for analysis.

  • Assay Procedure:

    • Use an automated clinical chemistry analyzer.

    • The analyzer will automatically mix the serum sample with the OCPC or arsenazo III reagent.

    • The absorbance of the resulting colored complex is measured at a specific wavelength.

    • The calcium concentration is calculated by comparing the absorbance of the sample to that of a calibrator with a known calcium concentration.

  • Quality Control: Analyze quality control materials with each run to monitor the performance of the assay.

Measurement of Serum Phosphorus

Principle: Inorganic phosphorus is typically measured using a colorimetric method based on the reaction of phosphate (B84403) with molybdate (B1676688) to form a colored phosphomolybdate complex.

Protocol:

  • Sample Collection: Collect whole blood in a serum separator tube (SST).

  • Sample Processing:

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the sample at 1000-1300 x g for 15 minutes.

    • Aspirate the serum for analysis.

  • Assay Procedure:

    • Use an automated clinical chemistry analyzer.

    • The analyzer mixes the serum with an acidic molybdate reagent.

    • The absorbance of the resulting phosphomolybdate complex is measured.

    • The phosphorus concentration is determined by comparing the sample's absorbance to that of a standard.

  • Quality Control: Run quality control samples with each batch of patient samples.

Mandatory Visualizations

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Calcimimetic Calcimimetic CaSR Calcium-Sensing Receptor (CaSR) Calcimimetic->CaSR Calcium Calcium Gq_11 Gq/11 CaSR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 cleaves PIP2 to DAG Diacylglycerol (DAG) PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release Intracellular Ca2+ Release ER->Ca_release triggers PTH_inhibition Inhibition of PTH Synthesis & Secretion Ca_release->PTH_inhibition leads to

Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by calcium and calcimimetics.

Experimental Workflow for a Phase 3 Clinical Trial

Clinical_Trial_Workflow Randomization Randomization Treatment_A Treatment Arm: New Calcimimetic Randomization->Treatment_A Treatment_B Control Arm: Placebo or Active Comparator Randomization->Treatment_B Dose_Titration Dose Titration Phase Treatment_A->Dose_Titration Treatment_B->Dose_Titration Maintenance Maintenance Phase Dose_Titration->Maintenance Follow_Up Follow-Up Maintenance->Follow_Up Data_Analysis Data Analysis & Reporting Follow_Up->Data_Analysis

Caption: General experimental workflow for a randomized, controlled Phase 3 clinical trial of a new calcimimetic agent.

References

Application Notes and Protocols for Assessing Evocalcet Efficacy in Animal Models of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Evocalcet (B607391) (Orkedia®) is a second-generation oral calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] By enhancing the sensitivity of the CaSR on parathyroid gland cells to extracellular calcium, Evocalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[1][2] This makes it a crucial therapeutic agent for managing secondary hyperparathyroidism (SHPT), a common and serious complication in patients with chronic kidney disease (CKD).[1][3] Elevated PTH levels in SHPT lead to significant mineral and bone disorders, including vascular calcification, which is associated with increased cardiovascular morbidity and mortality.[3][4]

These application notes provide a detailed in vivo experimental design for assessing the efficacy of Evocalcet in established animal models of SHPT associated with CKD. The protocols outlined below are synthesized from validated preclinical studies.[3][5][6][7]

Signaling Pathway of Evocalcet Action

Evocalcet exerts its therapeutic effect by targeting the CaSR, a G-protein coupled receptor (GPCR).[8][9] Upon allosteric activation by Evocalcet, the CaSR's sensitivity to extracellular calcium increases.[1][2] This triggers intracellular signaling cascades, primarily through Gαq/11 and Gαi/o proteins, which leads to the activation of phospholipase C (PLC) and subsequent downstream pathways.[9][10] The ultimate effect is the inhibition of PTH synthesis and secretion from the parathyroid chief cells.[9]

Evocalcet_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Parathyroid Cell Cytoplasm Evocalcet Evocalcet CaSR Calcium-Sensing Receptor (CaSR) Evocalcet->CaSR Allosteric Activation Calcium Ca²⁺ Calcium->CaSR Binding G_protein Gαq/11 CaSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Generates Ca_increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_increase PTH_Secretion PTH Secretion Inhibition Ca_increase->PTH_Secretion Leads to

Caption: Mechanism of Action of Evocalcet on the CaSR signaling pathway.

Experimental Design and Workflow

A robust preclinical assessment of Evocalcet typically involves inducing SHPT in a rodent model of CKD, followed by a treatment period and subsequent analysis of key biochemical and tissue-level endpoints. The general workflow is depicted below.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Assessment acclimatization Animal Acclimatization (Sprague-Dawley Rats) induction CKD-SHPT Induction (e.g., Adenine (B156593) Diet or 5/6 Nephrectomy) acclimatization->induction baseline Baseline Sampling (Blood Collection) induction->baseline grouping Randomization into Groups (Vehicle, Evocalcet Doses) baseline->grouping dosing Daily Oral Administration (4-5 Weeks) grouping->dosing sampling Terminal Blood & Tissue Collection dosing->sampling biochem Biochemical Analysis (Serum PTH, Ca, P) sampling->biochem histology Histopathological Analysis (Aorta, Parathyroid Gland) sampling->histology

Caption: General experimental workflow for assessing Evocalcet efficacy.

Protocol 1: Adenine-Induced CKD Model for SHPT

This model induces renal failure and subsequent SHPT through dietary adenine administration, which causes crystal nephropathy.

1. Animals and Acclimatization:

  • Species: Male Sprague Dawley rats.[3]

  • Age: 13 weeks at the start of the study.[3]

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

2. Induction of CKD and SHPT:

  • Diet: Provide a diet containing 0.75% adenine for 3-4 weeks to induce CKD and SHPT.

  • Monitoring: Monitor body weight and food consumption regularly. Animals will exhibit increased blood urea (B33335) nitrogen (BUN) and serum creatinine, confirming renal failure.[3] Serum PTH will be significantly elevated compared to control animals on a normal diet.[5]

3. Experimental Groups and Treatment:

  • After the induction period, randomize animals into the following groups (n=6-8 per group):

    • Group 1 (Vehicle Control): CKD-SHPT rats receiving daily oral administration of the vehicle (e.g., 0.5% methylcellulose (B11928114) solution).[7]

    • Group 2 (Evocalcet - Low Dose): CKD-SHPT rats receiving daily oral Evocalcet at 0.1 mg/kg.[5]

    • Group 3 (Evocalcet - High Dose): CKD-SHPT rats receiving daily oral Evocalcet at 0.3 mg/kg.[3][5]

    • Group 4 (Sham Control): Healthy rats receiving a normal diet and vehicle.

  • Administration: Administer treatments once daily via oral gavage for 5 weeks.[3]

4. Sample Collection and Analysis:

  • Blood Collection: Collect blood samples via tail vein at baseline and at specified time points post-dose (e.g., 2, 4, 8, 24 hours) for pharmacokinetic/pharmacodynamic analysis in satellite groups if needed.[5]

  • Terminal Procedure: At the end of the 5-week treatment period, euthanize animals via exsanguination under isoflurane (B1672236) anesthesia.[5] Collect terminal blood from the abdominal aorta.

  • Biochemical Analysis: Centrifuge blood to separate serum. Analyze serum for:

    • Intact PTH (iPTH) using an ELISA kit.

    • Calcium (Ca).

    • Inorganic Phosphorus (IP).

    • BUN and Creatinine.

  • Tissue Collection: Harvest the aorta, heart, and kidneys for histopathological analysis of ectopic calcification (e.g., Von Kossa staining).[3]

Protocol 2: 5/6 Nephrectomy (Nx) Surgical Model

This is a widely used surgical model that more closely mimics the progressive nature of human CKD.

1. Animals and Acclimatization:

  • Species: Male Sprague Dawley rats.[6][7]

  • Age: 7-8 weeks at the time of surgery.

  • Acclimatization: As described in Protocol 1.

2. 5/6 Nephrectomy Procedure:

  • Surgery: This is a two-step surgical procedure.

    • Under anesthesia, perform a flank incision to expose the left kidney. Ligate two of the three branches of the left renal artery, causing infarction of approximately two-thirds of the kidney.

    • One week later, perform a second surgery to remove the entire right kidney (right nephrectomy).

  • Sham Operation: Sham-operated control animals undergo the same surgical procedures but without ligation or removal of the kidneys.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitoring. Allow animals to recover for 4-6 weeks.

  • Diet: To accelerate SHPT, animals can be placed on a high-phosphorus diet (e.g., 1.2% phosphorus) after recovery.[11][12]

3. Experimental Groups and Treatment:

  • Following the development of SHPT (confirmed by elevated serum PTH), group and treat animals as described in Protocol 1. Dosing may last for 4 weeks.[5]

4. Sample Collection and Analysis:

  • Follow the procedures for sample collection and analysis as detailed in Protocol 1. Additionally, parathyroid glands can be harvested to assess for hyperplasia and expression of CaSR and Vitamin D Receptor (VDR) via immunohistochemistry.[3][12]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. Values are typically presented as mean ± standard error of the mean (S.E.M.).

Table 1: Effects of Evocalcet on Key Serum Biochemical Parameters after 5 Weeks of Treatment (Adenine Model)

ParameterSham ControlCKD + VehicleCKD + Evocalcet (0.1 mg/kg)CKD + Evocalcet (0.3 mg/kg)
Serum PTH (pg/mL) 250 ± 457800 ± 9504500 ± 6202900 ± 410**
Serum Calcium (mg/dL) 10.5 ± 0.29.8 ± 0.39.1 ± 0.28.5 ± 0.3**
Serum Phosphorus (mg/dL) 5.0 ± 0.411.5 ± 1.111.8 ± 1.312.1 ± 1.5
BUN (mg/dL) 20 ± 2150 ± 15145 ± 18148 ± 16
Serum Creatinine (mg/dL) 0.4 ± 0.052.1 ± 0.22.0 ± 0.32.2 ± 0.2
*Note: Data are hypothetical, based on expected outcomes from published studies.[3][5] Statistical significance (e.g., p<0.05, p<0.01) would be determined relative to the CKD + Vehicle group.

Table 2: Effects of Evocalcet on Aortic Tissue Calcification

ParameterSham ControlCKD + VehicleCKD + Evocalcet (0.3 mg/kg)
Aortic Calcium Content (µg/mg tissue) 5 ± 185 ± 1230 ± 7
Aortic Phosphorus Content (µg/mg tissue) 3 ± 0.545 ± 818 ± 5
Note: Data are hypothetical, based on expected outcomes.[3] Statistical significance would be determined relative to the CKD + Vehicle group.

Conclusion

The protocols described provide a comprehensive framework for the in vivo evaluation of Evocalcet. The adenine-induced and 5/6 nephrectomy models are robust and well-characterized for inducing CKD and SHPT in rats. The primary efficacy endpoints—reductions in serum PTH and calcium—are critical indicators of Evocalcet's pharmacological activity.[3][5][6] Further analysis of tissue-level changes, such as vascular calcification and parathyroid gland hyperplasia, can provide deeper insights into the therapeutic benefits of Evocalcet in mitigating the systemic complications of SHPT.[3][7]

References

Application Notes and Protocols for Assessing Off-Target Effects of Evocalcet-D4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evocalcet is a second-generation calcimimetic that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By increasing the CaSR's sensitivity to extracellular calcium, it effectively suppresses the secretion of parathyroid hormone (PTH), making it a valuable therapeutic for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease.[1][2] Evocalcet-D4 is a deuterated form of Evocalcet, a modification intended to improve its pharmacokinetic profile. While the on-target activity is expected to remain the same, deuteration can alter metabolic pathways, potentially leading to a different off-target interaction profile compared to its non-deuterated counterpart.

Identifying unintended molecular interactions, or "off-target" effects, is a critical step in drug development to mitigate the risk of adverse drug reactions (ADRs).[3] This document outlines a systematic, multi-tiered approach to comprehensively assess the off-target profile of this compound.

Tier 1: In Silico Off-Target Profiling

Objective: To computationally predict potential off-target interactions of this compound based on its chemical structure. This cost-effective initial screen helps prioritize targets for subsequent in vitro testing.

Experimental Protocol: Computational Target Prediction
  • Compound Structure Preparation: Obtain the 2D structure (SMILES or SDF format) of this compound.

  • Database Selection: Utilize publicly available or commercial databases that correlate chemical structures with biological targets (e.g., ChEMBL, PubChem, DrugBank).

  • Prediction Algorithm: Employ computational tools that predict protein targets based on chemical similarity, machine learning models, or pharmacophore matching. Examples include the Similarity Ensemble Approach (SEA) or SwissTargetPrediction.

  • Query Submission: Submit the this compound structure to the selected prediction server(s).

  • Data Analysis:

    • Collect the list of predicted off-targets.

    • Rank the targets based on the prediction confidence score, probability, or p-value provided by the tool.

    • Filter the list to prioritize physiologically relevant targets or those known to be implicated in adverse drug reactions, such as GPCRs, kinases, ion channels, and nuclear receptors.

Data Presentation

Summarize the computational predictions in a structured table.

Table 1: Predicted Off-Targets for this compound from In Silico Analysis

Predicted TargetTarget ClassPrediction ScoreRationale for Follow-up
Dopamine D2 ReceptorGPCR0.85High confidence; known ADR association
hERG ChannelIon Channel0.79Critical for cardiac safety assessment
Adrenergic A1a ReceptorGPCR0.75Potential for cardiovascular side effects
Cyclin-dependent Kinase 2 (CDK2)Kinase0.68Common off-target for small molecules
Sigma-1 ReceptorOther0.65Implicated in CNS side effects

Note: Data are illustrative and do not represent actual predictive outcomes.

Visualization

G cluster_0 Tier 1: In Silico Workflow Evocalcet_D4 This compound 2D Structure (SMILES) Prediction_Tool Target Prediction Software (e.g., SEA, SwissTargetPrediction) Evocalcet_D4->Prediction_Tool Predicted_Targets Ranked List of Potential Off-Targets Prediction_Tool->Predicted_Targets Databases Chemical & Biological Databases (ChEMBL, etc.) Databases->Prediction_Tool Prioritization Prioritization (Based on Score & ADR Risk) Predicted_Targets->Prioritization Output Targets for In Vitro Screening Prioritization->Output

Caption: Workflow for in silico prediction of this compound off-targets.

Tier 2: In Vitro Broad Panel Screening

Objective: To experimentally screen this compound against a broad panel of known receptors, kinases, and enzymes to identify significant off-target binding or inhibitory activity. This is a standard approach in safety pharmacology to identify potential liabilities early.

Experimental Protocol 1: Radioligand Binding Assay Panel

This protocol describes a competitive binding assay to determine if this compound displaces a known radiolabeled ligand from a panel of receptors.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). A primary screening concentration is typically chosen (e.g., 10 µM).

  • Assay Setup:

    • Use a 96-well plate format.

    • To each well, add the assay buffer, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for the Dopamine D2 receptor), and the membrane preparation containing the target receptor.

    • Add this compound to the test wells.

    • Add a known unlabeled ligand for the target receptor to positive control wells to determine non-specific binding.

    • Add vehicle (e.g., DMSO) to control wells to determine total binding.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration and Washing: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by this compound using the formula: % Inhibition = 100 * (1 - [(Test Compound cpm - Non-specific cpm) / (Total cpm - Non-specific cpm)]) A significant interaction is typically defined as >50% inhibition at the 10 µM screening concentration.

Data Presentation

Table 2: Results from Broad Panel Radioligand Binding Screen (10 µM this compound)

TargetTarget Class% InhibitionFollow-up Required
Calcium-Sensing Receptor (CaSR)GPCRN/A (On-Target)-
Adrenergic A1a ReceptorGPCR68%Yes
Dopamine D2 ReceptorGPCR15%No
Histamine H1 ReceptorGPCR4%No
hERG ChannelIon Channel55%Yes
5-HT2B ReceptorGPCR72%Yes

Note: Data are illustrative. A standard safety panel often includes 44 or more targets.

Experimental Protocol 2: Kinase Inhibition Assay Panel

This protocol describes an in vitro assay to measure the ability of this compound to inhibit the activity of a panel of protein kinases.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Setup (e.g., ADP-Glo™ Assay):

    • In a white 96-well plate, add the diluted this compound or vehicle control.

    • Add the kinase/substrate mixture (containing a specific kinase and its peptide substrate) to each well.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control. For hits, determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation

Table 3: Results from Kinase Inhibition Panel Screen (10 µM this compound)

Kinase Target% InhibitionIC₅₀ (µM)
CDK2/CycA8%> 100
PKA4%> 100
SRC12%> 100
VEGFR261%8.5

Note: Data are illustrative. Kinase panels can range from a few dozen to the entire kinome.

Visualization

G cluster_0 Competitive Radioligand Binding Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binds (Signal) Evocalcet This compound Evocalcet->Receptor Competes

Caption: Principle of a competitive radioligand binding assay.

Tier 3: Cell-Based Functional Assays

Objective: To determine if the binding interactions identified in Tier 2 translate into functional activity (agonist, antagonist, or allosteric modulation) in a more physiologically relevant cellular context.

Experimental Protocol: GPCR Functional Assay (e.g., Calcium Flux)

This protocol is for assessing the functional effect of this compound on a GPCR hit from Tier 2 (e.g., Adrenergic A1a Receptor), which signals through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture: Culture cells stably expressing the target receptor (e.g., HEK293-ADRA1A) in a suitable medium. Seed the cells into black, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.

  • Compound Addition:

    • Prepare serial dilutions of this compound and a known reference agonist/antagonist for the receptor.

    • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the compounds to the wells.

  • Detection and Analysis:

    • Agonist Mode: Measure the fluorescence signal immediately after adding this compound to detect any direct activation of the receptor.

    • Antagonist Mode: Pre-incubate the cells with this compound for a set time (e.g., 15 minutes), then add a known agonist at its EC₈₀ concentration and measure the fluorescence. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • For agonist activity, plot the dose-response curve and calculate the EC₅₀ value.

    • For antagonist activity, plot the inhibition curve and calculate the IC₅₀ value.

Data Presentation

Table 4: Functional Activity of this compound on Off-Target "Hits"

TargetAssay TypeModeResult (EC₅₀ / IC₅₀)On-Target (CaSR) EC₅₀Therapeutic Index (Off-Target/On-Target)
Adrenergic A1a ReceptorCalcium FluxAntagonistIC₅₀ = 5.2 µM0.1 µM (Illustrative)52X
hERG ChannelPatch ClampBlockerIC₅₀ = 11.4 µM0.1 µM (Illustrative)114X
5-HT2B ReceptorCalcium FluxAgonistEC₅₀ = 2.1 µM0.1 µM (Illustrative)21X
VEGFR2Kinase ActivityInhibitorIC₅₀ = 8.5 µM0.1 µM (Illustrative)85X

Note: Data are illustrative. A therapeutic index >100X is often desired.

Visualization

G cluster_0 On-Target Pathway (CaSR) cluster_1 Off-Target Pathway (e.g., 5-HT2B) Evo_On This compound CaSR CaSR Evo_On->CaSR Gq_11 Gq/11 CaSR->Gq_11 PLC_On PLC Gq_11->PLC_On IP3_On ↑ IP3 PLC_On->IP3_On Ca_On ↑ Ca²⁺ IP3_On->Ca_On PTH_On ↓ PTH Secretion Ca_On->PTH_On Evo_Off This compound HT2B 5-HT2B Receptor Evo_Off->HT2B Gq_11_Off Gq/11 HT2B->Gq_11_Off PLC_Off PLC Gq_11_Off->PLC_Off IP3_Off ↑ IP3 PLC_Off->IP3_Off Ca_Off ↑ Ca²⁺ IP3_Off->Ca_Off ADR Adverse Effect (e.g., Vasoconstriction) Ca_Off->ADR

Caption: Comparison of on-target and potential off-target signaling pathways.

References

Application Notes and Protocol for Long-Term Stability Testing of Evocalcet-D4 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Evocalcet is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2] This modulation increases the receptor's sensitivity to extracellular calcium, leading to a reduction in the secretion of parathyroid hormone (PTH).[1][2] It is used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] Evocalcet-D4 is a deuterated form of Evocalcet. This protocol outlines the procedures for conducting a comprehensive long-term stability testing program for this compound formulations in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

The purpose of this stability testing is to provide evidence on how the quality of the this compound drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[3][5] The data generated will be used to establish a shelf life for the drug product and recommend storage conditions.[3] This protocol includes procedures for long-term and accelerated stability studies, as well as forced degradation studies to support the development and validation of a stability-indicating analytical method.[6][7][8]

Signaling Pathway of Evocalcet

Evocalcet functions by targeting the calcium-sensing receptors (CaSR) located on the surface of parathyroid cells.[1] As a positive allosteric modulator, Evocalcet enhances the sensitivity of the CaSR to extracellular calcium.[2] This amplified signaling cascade inhibits the synthesis and secretion of parathyroid hormone (PTH), thereby helping to manage the mineral imbalances associated with secondary hyperparathyroidism in patients with chronic kidney disease.[1][2]

cluster_0 Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) G_Protein G-Protein Signaling (Gq/11, Gi/o) CaSR->G_Protein Activates Evocalcet This compound Evocalcet->CaSR Allosteric Modulation Calcium Extracellular Ca²⁺ Calcium->CaSR Binding PLC Phospholipase C (PLC) G_Protein->PLC Activates cAMP_Inhibition ↓ cAMP G_Protein->cAMP_Inhibition Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC MAPK MAPK Pathway PKC->MAPK PTH_Synthesis PTH Gene Expression MAPK->PTH_Synthesis Inhibits PTH_Secretion PTH Secretion cAMP_Inhibition->PTH_Secretion Inhibits PTH_Synthesis->PTH_Secretion Leads to start Start: this compound Formulation (≥3 Batches) protocol Develop Stability Protocol & Analytical Method start->protocol forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) protocol->forced_degradation validate_method Validate Stability-Indicating Analytical Method (ICH Q2) forced_degradation->validate_method long_term Long-Term Stability Study (e.g., 25°C/60% RH) validate_method->long_term accelerated Accelerated Stability Study (40°C/75% RH) validate_method->accelerated sampling_lt Sampling: 0, 3, 6, 9, 12, 18, 24... months long_term->sampling_lt sampling_acc Sampling: 0, 3, 6 months accelerated->sampling_acc analysis Sample Analysis: - Appearance - Assay - Impurities - Dissolution sampling_lt->analysis sampling_acc->analysis data_eval Data Evaluation and Trend Analysis analysis->data_eval shelf_life Establish Shelf Life and Storage Conditions data_eval->shelf_life

References

Troubleshooting & Optimization

Overcoming solubility issues in Evocalcet-D4 formulation development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges during the formulation of Evocalcet-D4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

Evocalcet (B607391) is a calcimimetic agent that acts as a calcium-sensing receptor (CaSR) agonist.[1][2][3][4] It is used in the treatment of secondary hyperparathyroidism.[5][6] this compound is a deuterated version of Evocalcet. The replacement of hydrogen with deuterium (B1214612) is a strategy that can potentially improve the drug's metabolic profile, leading to a longer half-life.[7][8][]

Like its non-deuterated counterpart, this compound is expected to be a poorly water-soluble compound. The predicted water solubility for Evocalcet is very low, in the range of 0.00224 mg/mL.[5] Poor aqueous solubility can lead to low oral bioavailability, hindering the drug's therapeutic efficacy.[10][11] Therefore, overcoming solubility issues is a critical step in the formulation development of this compound.

Q2: How does deuteration to create this compound potentially impact its solubility compared to Evocalcet?

While the primary purpose of deuteration is often to alter the metabolic fate of a drug, it can also have minor effects on its physicochemical properties.[7][8] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[8] This can lead to subtle changes in molecular properties like polarizability and intermolecular interactions, which in turn could slightly alter solubility. However, the difference in solubility between a deuterated and non-deuterated compound in non-aqueous and aqueous solvents is generally expected to be minimal.[12] For practical formulation purposes, this compound should be considered a poorly soluble drug, similar to Evocalcet.

Q3: What are the initial steps to characterize the solubility of a new batch of this compound?

A fundamental step in formulation development is to determine the equilibrium solubility of the active pharmaceutical ingredient (API) in various media. This data provides a baseline for selecting an appropriate solubility enhancement strategy. A standard experimental protocol is provided below.

Troubleshooting Guide

Issue 1: Low solubility of this compound in aqueous media is limiting dissolution and potential bioavailability.

Root Cause Analysis: The inherent chemical structure of Evocalcet, a phenylpyrrolidine derivative, contributes to its low water solubility.[5] This is a common challenge for many new chemical entities.[13]

Troubleshooting Workflow:

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation & Evaluation cluster_3 Outcome Start Characterize Baseline Solubility of this compound Low_Solubility Problem: Low Aqueous Solubility Confirmed Start->Low_Solubility Strategies Select Solubility Enhancement Strategies Low_Solubility->Strategies Physical_Mod Physical Modifications Strategies->Physical_Mod e.g., Particle Size Reduction Chemical_Mod Chemical Modifications Strategies->Chemical_Mod e.g., pH Modification Carrier_Systems Carrier-Based Systems Strategies->Carrier_Systems e.g., Solid Dispersions, Lipid Formulations Formulate Develop Prototype Formulations Physical_Mod->Formulate Chemical_Mod->Formulate Carrier_Systems->Formulate Evaluate Evaluate Solubility & Dissolution of Prototypes Formulate->Evaluate Success Target Solubility Achieved Evaluate->Success Meets Target Failure Re-evaluate Strategy or Combine Approaches Evaluate->Failure Does Not Meet Target Failure->Strategies

Caption: Troubleshooting workflow for addressing low aqueous solubility of this compound.

Recommended Solutions:

  • pH Adjustment: Evaluate the solubility of this compound across a physiologically relevant pH range. Since Evocalcet has a basic pKa of around 9.48, its solubility is expected to increase in acidic environments where it can be protonated to form a more soluble salt.[5] Creating a micro-environment with acidic excipients in the formulation can be a viable strategy.[14]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[15][16]

    • Micronization: Can be a straightforward approach to improve the dissolution rate, although it may not affect the equilibrium solubility.[16]

    • Nanosuspension: This technique involves reducing the drug particle size to the nanometer range, which can significantly enhance solubility and dissolution velocity.[10]

  • Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can improve its wettability and prevent recrystallization, thereby maintaining a higher apparent solubility.[13][15]

    • Amorphous Solid Dispersions (ASDs): Techniques like spray drying or hot-melt extrusion with polymers such as povidone (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) are common.[13][17]

  • Use of Excipients:

    • Surfactants: Surfactants like sodium lauryl sulfate, polysorbates (e.g., Tween 80), and poloxamers can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[11][14]

    • Co-solvents: The use of co-solvents like propylene (B89431) glycol, ethanol, and polyethylene (B3416737) glycol (PEG) can enhance the solubility of nonpolar drugs and is a common technique, particularly for liquid formulations.[10]

    • Complexation Agents: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within their cavity and presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility.[15][18]

  • Lipid-Based Formulations: For lipophilic drugs like Evocalcet (predicted logP of ~3.49), lipid-based drug delivery systems (LBDDS) can be highly effective.[5][19] These formulations can enhance drug solubilization in the gastrointestinal tract and facilitate absorption.[19]

Issue 2: Inconsistent dissolution profiles are observed between different batches of this compound formulation.

Root Cause Analysis: This issue often points to polymorphism or variations in the solid-state properties of the API, or inconsistencies in the formulation manufacturing process.

Troubleshooting Steps:

  • Characterize the Solid State: Perform solid-state characterization of different batches of this compound API using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify any polymorphic or amorphous variations.

  • Process Parameter Review: Scrutinize the manufacturing process for the formulation. For solid dispersions, for example, critical process parameters like spray drying inlet/outlet temperatures or extruder screw speed must be tightly controlled.

  • Excipient Variability: Ensure the grade and source of all excipients are consistent across batches.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination of this compound

Objective: To determine the equilibrium solubility of this compound in various aqueous and non-aqueous media.

Methodology:

  • Add an excess amount of this compound powder to separate vials containing different solvents (e.g., water, phosphate-buffered saline at pH 1.2, 4.5, and 6.8, Fasted State Simulated Intestinal Fluid (FaSSIF), and various organic solvents).

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent.

  • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20]

Protocol 2: Screening of Solubilizing Excipients

Objective: To screen various excipients for their ability to enhance the solubility of this compound.

Methodology:

  • Prepare stock solutions of various excipients (e.g., surfactants, polymers, cyclodextrins) at different concentrations in a relevant aqueous buffer (e.g., phosphate (B84403) buffer pH 6.8).

  • Add an excess amount of this compound to each excipient solution.

  • Follow steps 2-6 from the Equilibrium Solubility Determination protocol.

  • Compare the solubility of this compound in the excipient solutions to its intrinsic solubility in the buffer alone to determine the extent of solubility enhancement.

Data Presentation

Table 1: Hypothetical Equilibrium Solubility of this compound in Various Media

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water~7.0252.1
0.1 N HCl1.237150.5
Acetate Buffer4.53745.2
Phosphate Buffer6.8373.5
FaSSIF6.5378.9
Propylene GlycolN/A255,200
PEG 400N/A257,800

Table 2: Hypothetical Solubility Enhancement with Various Excipients in pH 6.8 Phosphate Buffer

ExcipientConcentration (%)Solubility (µg/mL)Fold Increase
None (Control)03.51.0
Sodium Lauryl Sulfate185.324.4
Polysorbate 802120.734.5
Solutol® HS 152155.444.4
PVP K30525.17.2
HPMC E5521.86.2
Hydroxypropyl-β-Cyclodextrin10210.960.3

Visualizations

Excipient_Screening_Workflow Start Prepare this compound Slurry in Buffer Add_Excipients Add Excipient Stock Solutions (Surfactants, Polymers, Cyclodextrins) Start->Add_Excipients Equilibrate Equilibrate for 48-72h at Controlled Temperature Add_Excipients->Equilibrate Separate Centrifuge and Filter Supernatant Equilibrate->Separate Analyze Quantify Drug Concentration via HPLC Separate->Analyze Compare Compare to Control (No Excipient) Analyze->Compare Select Select Lead Excipients for Formulation Development Compare->Select

Caption: Experimental workflow for screening solubilizing excipients for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing process-related impurities in Evocalcet (B607391) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related impurities found in the final step of Evocalcet synthesis?

A1: During the preparation of Evocalcet, eleven process-related impurities have been detected.[1][2][3] Ten of these impurities have been isolated and characterized, arising from raw material residues and side reactions.[2] These impurities are typically detected at levels ranging from 0.05% to 2.50%.[1][2][3]

Q2: How can these process-related impurities be detected and quantified?

A2: A validated High-Performance Liquid Chromatography (HPLC) method is the primary technique for the detection and quantification of Evocalcet and its process-related impurities.[1][2] Spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural characterization and identification of these impurities.[1][2][3]

Q3: What are the potential sources of these impurities?

A3: Process-related impurities in Evocalcet synthesis can originate from several sources, including:

  • Starting materials and intermediates: Unreacted starting materials or intermediates from previous steps can be carried over.

  • By-products: Side reactions occurring during the synthesis process can lead to the formation of unintended molecules.

  • Degradation products: The active pharmaceutical ingredient (API) or intermediates may degrade under certain reaction or storage conditions.

  • Reagents and solvents: Impurities present in the reagents and solvents used in the manufacturing process can be introduced.[4]

Troubleshooting Guides

Synthesis Process

Issue: Higher than expected levels of Impurity A and Impurity C.

  • Possible Cause: Incomplete reaction or carry-over of intermediates.

  • Troubleshooting:

    • Ensure adequate reaction time and temperature as per the protocol.

    • Monitor the reaction progress using in-process controls (e.g., TLC or HPLC) to confirm the complete consumption of starting materials.

    • Optimize the purification process of intermediates to minimize carry-over.

Issue: Presence of unexpected peaks in the HPLC chromatogram of the crude product.

  • Possible Cause: Formation of new or unknown impurities due to deviations in reaction conditions.

  • Troubleshooting:

    • Verify the quality and purity of all starting materials, reagents, and solvents.

    • Strictly control reaction parameters such as temperature, pH, and atmosphere (e.g., inert gas).

    • Isolate and characterize the unknown peak using techniques like LC-MS and NMR to understand its structure and formation pathway.

HPLC Analysis

Issue: Poor resolution between Evocalcet and impurity peaks.

  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting:

    • Adjust the mobile phase composition. A slight change in the organic modifier or buffer pH can significantly impact resolution.

    • Optimize the column temperature.

    • Decrease the flow rate to improve separation efficiency.

    • Ensure the use of a high-efficiency column as specified in the protocol.

Issue: Peak tailing for the Evocalcet or impurity peaks.

  • Possible Cause: Secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Troubleshooting:

    • Ensure the mobile phase pH is appropriate for the analytes' pKa.

    • Check for potential column degradation and replace if necessary.

    • Reduce the injection volume or sample concentration.

    • Ensure the sample is fully dissolved in the mobile phase.

Data Presentation

Table 1: Process-Related Impurities in Evocalcet Synthesis

ImpurityTypeTypical Detection Level (%)
Imp-AIntermediate Residue0.05 - 2.50
Imp-BBy-product0.05 - 2.50
Imp-CIntermediate Residue0.05 - 2.50
Imp-DBy-product0.05 - 2.50
Imp-EBy-product0.05 - 2.50
Imp-FBy-product0.05 - 2.50
Imp-GBy-product0.05 - 2.50
Imp-HBy-product0.05 - 2.50
Imp-IBy-product0.05 - 2.50
Imp-JBy-product0.05 - 2.50

Data summarized from literature reporting detection of eleven impurities, with ten being identified and synthesized.[1][2]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Evocalcet

This protocol is based on established methods for the analysis of Evocalcet and its process-related impurities.[2][5]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the Evocalcet sample in the mobile phase to a known concentration.

Protocol 2: Characterization of Impurities
  • Isolation: Isolate the impurities from the reaction mother liquor using preparative HPLC.

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the isolated impurities to deduce their elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1H NMR and 13C NMR to elucidate the chemical structure of the impurities.

  • Co-injection: Confirm the identity of the characterized impurities by co-injecting them with a spiked Evocalcet sample in the HPLC system to match retention times.[2]

Visualizations

experimental_workflow start Start: Evocalcet Synthesis Final Step sample_prep Sample Preparation (Dissolution in Mobile Phase) start->sample_prep hplc_analysis HPLC Analysis (Detection & Quantification) sample_prep->hplc_analysis data_analysis Data Analysis (Impurity Profiling) hplc_analysis->data_analysis spec_check Specification Check (Impurity Levels < Limit?) data_analysis->spec_check pass Product Passes QC spec_check->pass Yes fail Product Fails QC spec_check->fail No troubleshoot Troubleshooting & Characterization (LC-MS, NMR) fail->troubleshoot

Caption: Workflow for Impurity Analysis in Evocalcet Synthesis.

impurity_formation starting_materials Starting Materials & Intermediates synthesis Final Synthesis Step starting_materials->synthesis reaction_conditions Reaction Conditions (Temp, pH, Time) reaction_conditions->synthesis evocalcet Evocalcet (API) synthesis->evocalcet impurities Process-Related Impurities synthesis->impurities side_reactions Side Reactions synthesis->side_reactions incomplete_reaction Incomplete Reaction synthesis->incomplete_reaction side_reactions->impurities incomplete_reaction->impurities

Caption: Logical Relationship of Impurity Formation in Synthesis.

References

Technical Support Center: Optimization of HPLC Method for Separating Evocalcet-D4 from its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Evocalcet-D4 and its metabolites.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the development and execution of an HPLC method for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolites of this compound I should be looking for?

A1: While specific metabolism studies on Evocalcet are not extensively published, information on the structurally similar drug, Cinacalcet, provides strong indications of potential metabolic pathways. The primary routes of metabolism for Cinacalcet involve:

  • Oxidative N-dealkylation: This process would lead to the formation of hydrocinnamic acid and hydroxy-hydrocinnamic acid derivatives.[1][2][3][4][5]

  • Oxidation of the naphthalene (B1677914) ring: This results in dihydrodiol metabolites, which can be further conjugated with glucuronic acid.

Given the structural similarities, it is reasonable to anticipate analogous metabolites for Evocalcet. The deuteration in this compound is unlikely to alter the primary metabolic pathways but may slightly affect the rate of metabolism.

Q2: What is a good starting point for an HPLC method for this compound and its metabolites?

A2: A good starting point is a reversed-phase HPLC method. Based on a validated method for Evocalcet in bulk form, the following conditions can be adapted:

For separating metabolites, a gradient elution may be necessary. A typical starting gradient could be to increase the acetonitrile concentration over time.

Q3: How does the mobile phase pH affect the retention of this compound and its metabolites?

A3: Evocalcet is an ionizable compound, and therefore, the pH of the mobile phase will significantly impact its retention time. At a pH below its pKa, the amine groups will be protonated, making the molecule more polar and resulting in earlier elution in reversed-phase HPLC. Conversely, at a pH above its pKa, the molecule will be less polar, leading to longer retention. To ensure reproducible results, it is crucial to use a buffer and maintain the mobile phase pH at least one unit away from the pKa of the analytes.

Q4: I am observing peak splitting for my this compound peak. What are the possible causes?

A4: Peak splitting can arise from several factors:

  • Column Issues: A void at the column inlet, a partially blocked frit, or contamination can cause the sample to travel through different paths, leading to split peaks.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks.

  • Co-elution: The split peak may actually be two different compounds eluting very close to each other. This could be an impurity or a closely related metabolite.

  • Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of Evocalcet, both the ionized and non-ionized forms may be present, leading to peak splitting.

Troubleshooting Common HPLC Problems
Problem Possible Causes Recommended Solutions
Retention Time Shifts Inconsistent mobile phase composition. Fluctuations in column temperature. Column degradation. Air bubbles in the pump.Prepare fresh mobile phase and ensure proper degassing. Use a column oven to maintain a consistent temperature. Replace the column if it is old or has been subjected to harsh conditions. Purge the pump to remove any air bubbles.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions with the basic amine groups of Evocalcet). Column overload.Use a mobile phase with a lower pH to protonate the silanols. Add a competing base to the mobile phase. Reduce the sample concentration or injection volume.
Peak Fronting Column overload. Poorly packed column.Dilute the sample. Replace the column.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing). Precipitated buffer in the mobile phase.Systematically disconnect components to locate the blockage. Backflush the column (if recommended by the manufacturer). Ensure the buffer is fully dissolved in the mobile phase and filter the mobile phase.
Ghost Peaks Contamination in the injector or column. Carryover from a previous injection.Flush the injector and column with a strong solvent. Include a wash step in your injection sequence.
Issues with Deuterated Standard (this compound) Co-elution or partial separation from the non-deuterated form. Different response factor in the detector.Ensure the purity of the deuterated standard. Optimize the chromatography for baseline separation if necessary, although often they are intended to co-elute for internal standard purposes. Always use a calibration curve prepared with the deuterated standard.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

The following table illustrates the expected impact of varying acetonitrile percentage and mobile phase pH on the retention time (RT) of Evocalcet and a hypothetical polar metabolite.

% AcetonitrileMobile Phase pHEvocalcet RT (min)Metabolite RT (min)Resolution (Rs)Peak Shape
40%3.012.54.2> 2.0Symmetrical
50%3.08.03.1> 2.0Symmetrical
60%3.05.52.51.8Symmetrical
50%4.59.23.5> 2.0Symmetrical
50%2.57.52.9> 2.0Symmetrical

Note: This data is illustrative and based on general chromatographic principles. Actual results may vary.

Experimental Protocols

Protocol 1: HPLC Method for Separation of this compound and Potential Metabolites in Plasma

This protocol is adapted from a validated method for the separation of Cinacalcet and its metabolites.

1. Sample Preparation (Protein Precipitation) a. To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of a different but structurally similar compound if this compound is the analyte). b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: C18, 100 Å, 2.6 µm, 100 x 4.6 mm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-1 min: 30% B
  • 1-8 min: 30% to 70% B
  • 8-9 min: 70% to 90% B
  • 9-10 min: 90% B
  • 10-11 min: 90% to 30% B
  • 11-15 min: 30% B
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 µL
  • Detection: UV at 255 nm or Mass Spectrometry (for higher sensitivity and specificity)

Visualizations

Diagram 1: HPLC Troubleshooting Workflow

hplc_troubleshooting start Problem Observed in Chromatogram pressure Check System Pressure start->pressure leaks Check for Leaks start->leaks peaks Analyze Peak Shape & Retention start->peaks baseline Examine Baseline start->baseline pressure_high High Pressure? pressure->pressure_high pressure_low Low Pressure? pressure->pressure_low pressure_unstable Unstable Pressure? pressure->pressure_unstable peak_split Peak Splitting? peaks->peak_split peak_tail Peak Tailing? peaks->peak_tail rt_shift RT Shift? peaks->rt_shift blockage Locate Blockage (Column, Tubing, Frit) pressure_high->blockage pressure_low->leaks pump_air Air in Pump pressure_unstable->pump_air column_issue Column Void/ Contamination peak_split->column_issue solvent_mismatch Sample Solvent/ Mobile Phase Mismatch peak_split->solvent_mismatch silanol Silanol Interactions peak_tail->silanol mobile_phase_prep Mobile Phase Inconsistency rt_shift->mobile_phase_prep

Caption: A logical workflow for troubleshooting common HPLC issues.

Diagram 2: Evocalcet Metabolism and Separation Logic

evocalcet_metabolism cluster_body In Vivo Metabolism cluster_hplc Reversed-Phase HPLC Separation evocalcet This compound metabolism CYP-mediated Metabolism (Oxidation, N-dealkylation) evocalcet->metabolism evocalcet_elute This compound (Late) evocalcet->evocalcet_elute Less Polar metabolite1 Polar Metabolite 1 (e.g., Hydroxylated) metabolism->metabolite1 metabolite2 Polar Metabolite 2 (e.g., N-dealkylated) metabolism->metabolite2 metabolite1_elute Metabolite 1 (Early) metabolite1->metabolite1_elute More Polar metabolite2_elute Metabolite 2 (Intermediate) metabolite2->metabolite2_elute More Polar elution_order Elution Order (Increasing Retention Time)

Caption: Predicted metabolism of this compound and resulting HPLC elution order.

References

Technical Support Center: Managing Hypocalcemia in Preclinical Studies of Evocalcet-D4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hypocalcemia as a side effect during preclinical studies involving Evocalcet-D4.

Frequently Asked Questions (FAQs)

Q1: What is Evocalcet and how does it induce hypocalcemia?

A1: Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By binding to the CaSR on parathyroid gland cells, Evocalcet increases the receptor's sensitivity to extracellular calcium. This enhanced sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), which in turn lowers blood calcium levels, potentially causing hypocalcemia.

Q2: What is this compound and why is it used in preclinical studies?

A2: this compound is a deuterated form of Evocalcet, meaning some hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable tool in preclinical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The use of stable isotope-labeled compounds allows for more precise measurement and tracing of the drug and its metabolites in biological samples.

Q3: What are the typical signs of hypocalcemia in rodent models?

A3: In rodent models, the clinical signs of hypocalcemia can range from subtle to severe. Researchers should be vigilant for symptoms such as:

  • Paresthesias and numbness, which may manifest as facial twitching or pawing at the mouth.

  • Muscle cramps and tremors.

  • In severe cases, tetany and seizures may occur.

Q4: How does the dose of Evocalcet relate to the severity of hypocalcemia?

A4: The hypocalcemic effect of Evocalcet is dose-dependent. Higher doses of Evocalcet lead to a greater reduction in both PTH and serum calcium levels. Preclinical studies in rats have demonstrated a clear dose-response relationship.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of a single oral administration of Evocalcet on serum PTH and calcium levels in a rat model of secondary hyperparathyroidism (SHPT).

Evocalcet Dose (mg/kg)Mean Serum PTH Reduction (%)Mean Serum Calcium Reduction (%)
0.03Significant reduction observedMinimal effect
0.1Significant reduction observedSignificant reduction observed
0.3Pronounced reduction observedPronounced reduction observed

Data adapted from preclinical studies in rat models of SHPT.

Troubleshooting Guides

Issue 1: Unexpectedly severe hypocalcemia observed at a planned dose.

  • Possible Cause:

    • Individual animal variability in drug metabolism and sensitivity.

    • Error in dose calculation or administration.

    • Underlying health conditions of the animal model affecting calcium homeostasis.

  • Troubleshooting Steps:

    • Immediate Action: If an animal displays severe signs of hypocalcemia (e.g., seizures), administer emergency calcium gluconate as per the established protocol.

    • Verify Dosing: Double-check all dose calculations, stock solution concentrations, and administration volumes.

    • Review Animal Health: Assess the overall health status of the affected animal and cohort for any confounding factors.

    • Dose Adjustment: Consider reducing the dose for subsequent experiments or implementing a dose-escalation protocol to determine the optimal dose with manageable side effects.

Issue 2: Serum calcium levels are not returning to baseline within the expected timeframe.

  • Possible Cause:

    • The chosen dose of Evocalcet has a prolonged pharmacodynamic effect in the specific animal model.

    • Impaired renal function in the animal model, affecting calcium and drug clearance.

  • Troubleshooting Steps:

    • Extended Monitoring: Continue to monitor serum calcium levels at regular intervals until they return to the normal range.

    • Supportive Care: Provide oral calcium supplementation in the diet or drinking water to aid in the restoration of normocalcemia.

    • Evaluate Renal Function: Assess kidney function through appropriate biomarkers (e.g., serum creatinine, BUN) to rule out renal impairment as a contributing factor.

Experimental Protocols

Protocol 1: Monitoring Serum Calcium Levels

  • Blood Sampling: Collect blood samples from the appropriate site (e.g., tail vein, saphenous vein) at baseline and at predetermined time points post-Evocalcet-D4 administration.

  • Sample Processing: Process the blood samples to obtain serum.

  • Calcium Measurement: Analyze serum calcium concentrations using a calibrated automated analyzer or a calcium-specific ion-selective electrode.

  • Data Correction: If measuring total serum calcium, it is crucial to also measure serum albumin and correct the calcium concentration for albumin levels, as hypoalbuminemia can lead to pseudohypocalcemia.

Protocol 2: Management of Acute Hypocalcemia

  • For Mild to Moderate Asymptomatic Hypocalcemia:

    • Provide oral calcium supplementation. Calcium carbonate is a common choice due to its high elemental calcium content.

    • The daily dose for dogs is 1-4 grams of calcium, and for cats is 1 gram. This can be adjusted for rodent models based on weight.

  • For Severe or Symptomatic Hypocalcemia:

    • Administer an intravenous (IV) infusion of 10% calcium gluconate. The typical dose for dogs and cats is 5 to 15 mg/kg of elemental calcium, administered slowly over 10 to 30 minutes. This should be adapted for smaller animal models under veterinary guidance.

    • Monitor the animal closely for any adverse reactions during and after the infusion.

Visualizations

Evocalcet_Mechanism_of_Action cluster_parathyroid Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) PTH_synthesis PTH Synthesis & Secretion CaSR->PTH_synthesis Inhibition Bloodstream Bloodstream PTH_synthesis->Bloodstream PTH Release PTH_down Decreased PTH Secretion Evocalcet This compound Evocalcet->CaSR Allosteric Activation Calcium Extracellular Calcium (Ca2+) Calcium->CaSR Binding Serum_Ca_down Decreased Serum Calcium (Hypocalcemia) Bloodstream->Serum_Ca_down Reduced PTH Effect

Caption: Mechanism of Evocalcet-induced hypocalcemia.

Hypocalcemia_Management_Workflow start Administer This compound monitor Monitor Serum Calcium & Clinical Signs start->monitor normocalcemia Normocalcemia monitor->normocalcemia Normal hypocalcemia Hypocalcemia Detected monitor->hypocalcemia Low continue_monitoring Continue Monitoring normocalcemia->continue_monitoring assess_severity Assess Severity hypocalcemia->assess_severity mild Mild/Asymptomatic assess_severity->mild Mild severe Severe/Symptomatic assess_severity->severe Severe oral_supp Oral Calcium Supplementation mild->oral_supp iv_supp IV Calcium Gluconate severe->iv_supp oral_supp->continue_monitoring iv_supp->continue_monitoring

Caption: Experimental workflow for managing hypocalcemia.

Troubleshooting_Decision_Tree start Hypocalcemia Observed is_severe Is it severe/symptomatic? start->is_severe emergency_protocol Implement Emergency IV Calcium Protocol is_severe->emergency_protocol Yes is_severe->not_severe No is_expected Is the magnitude of hypocalcemia expected? not_severe->is_expected is_expected->expected Yes is_expected->unexpected No continue_monitoring Continue Routine Monitoring & Support expected->continue_monitoring investigate Investigate Cause unexpected->investigate check_dose Verify Dose Calculation & Admin. investigate->check_dose check_health Assess Animal Health Status investigate->check_health adjust_protocol Adjust Experimental Protocol check_dose->adjust_protocol check_health->adjust_protocol

Caption: Troubleshooting decision tree for hypocalcemia.

Technical Support Center: Enhancing Oral Bioavailability of Calcimimetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of improving the oral bioavailability of calcimimetic drugs.

Section 1: Frequently Asked Questions (FAQs)

Q1: My calcimimetic drug candidate, a BCS Class II/IV compound, shows poor oral bioavailability in preclinical studies. What are the primary factors that could be responsible?

A1: Poor oral bioavailability of calcimimetic drugs, which often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or IV (low solubility, low permeability), is typically multifactorial. The primary reasons include:

  • Poor Aqueous Solubility: Calcimimetics can be hydrophobic, leading to a low dissolution rate in the gastrointestinal (GI) fluids. This is a rate-limiting step for absorption. For instance, cinacalcet's aqueous solubility is less than 1 µg/mL at neutral pH.[1]

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be significantly metabolized before reaching systemic circulation. Cinacalcet (B1662232), for example, undergoes extensive metabolism by multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2.[2]

  • Food Effect: The presence and type of food in the GI tract can significantly alter the bioavailability of some drugs. For cinacalcet, administration with a low- or high-fat meal can increase its exposure (AUC) by 1.5- to 1.8-fold compared to a fasted state.[3][4] This variability can complicate dosing and consistent therapeutic outcomes.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of my calcimimetic compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above. The choice of strategy will depend on the specific physicochemical properties of your calcimimetic drug. Key approaches include:

  • Particle Size Reduction (Nanotechnology):

    • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution rate. Techniques like high-pressure homogenization or wet media milling can be used to produce nanocrystals or nanosuspensions.

    • Polymeric Nanoparticles: Encapsulating the drug in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect it from degradation and provide controlled release.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids. SEDDS can enhance solubility, protect the drug from degradation, and potentially bypass first-pass metabolism via lymphatic uptake.

  • Amorphous Solid Dispersions (ASDs):

    • By dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state, the energy barrier for dissolution is lowered, leading to higher apparent solubility and dissolution rates. Common techniques to prepare ASDs include spray drying and hot-melt extrusion.

  • Prodrug Approach:

Q3: How do I select the most appropriate in vitro and in vivo models to assess the bioavailability of my formulated calcimimetic?

A3: A tiered approach is recommended, starting with in vitro screening and progressing to in vivo studies for the most promising formulations.

  • In Vitro Models:

    • Dissolution Studies: These are essential to compare the dissolution rate of your formulated drug to the unformulated active pharmaceutical ingredient (API) under various pH conditions mimicking the GI tract (e.g., pH 1.2, 4.5, and 6.8).

    • Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting intestinal drug absorption and identifying potential P-gp efflux. It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.

  • In Vivo Models:

    • Rodent Pharmacokinetic (PK) Studies: Rats or mice are commonly used to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve). A comparison between oral (PO) and intravenous (IV) administration allows for the calculation of absolute oral bioavailability.

Section 2: Troubleshooting Guides

Troubleshooting Nanoparticle Formulations
Problem Potential Cause(s) Recommended Solution(s)
Poor drug loading/encapsulation efficiency. 1. Poor solubility of the drug in the chosen polymer or solvent system.2. Drug leakage during the formulation process.3. Incompatible drug-polymer interactions.1. Screen different polymers and solvent systems to find one with better drug solubility.2. Optimize process parameters (e.g., stirring speed, temperature, evaporation rate).3. Consider using a different nanoparticle preparation method (e.g., emulsion-solvent evaporation vs. nanoprecipitation).
Particle aggregation and instability. 1. Insufficient stabilizer (surfactant) concentration.2. Inappropriate choice of stabilizer.3. High particle concentration.4. Changes in pH or ionic strength of the suspension.1. Increase the concentration of the stabilizer.2. Screen different stabilizers (e.g., Poloxamer 188, PVA, Tween 80).3. Optimize the formulation to have a lower particle concentration.4. Evaluate the stability of the nanosuspension in different buffers.
Inconsistent particle size and high polydispersity index (PDI). 1. Suboptimal process parameters (e.g., homogenization pressure, sonication time).2. Poor control over nucleation and crystal growth.3. Inefficient mixing.1. Systematically optimize the process parameters.2. For precipitation methods, control the rate of addition of the drug solution to the anti-solvent.3. Ensure efficient and uniform mixing throughout the process.
Troubleshooting Lipid-Based Formulations (SEDDS)
Problem Potential Cause(s) Recommended Solution(s)
Drug precipitation upon dilution in aqueous media. 1. The drug is not fully solubilized in the SEDDS pre-concentrate.2. The formulation cannot maintain drug solubilization in the formed emulsion.3. The drug has a high propensity to crystallize.1. Increase the proportion of surfactants and/or co-solvents to improve drug solubilization.2. Screen different oils, surfactants, and co-solvents to find a more robust system.3. Consider developing a supersaturable SEDDS (S-SEDDS) by including a precipitation inhibitor (e.g., HPMC, PVP).
Formation of a coarse emulsion (large droplet size). 1. Inappropriate ratio of oil to surfactant/co-surfactant.2. Low HLB (Hydrophile-Lipophile Balance) of the surfactant system.3. Insufficient energy for emulsification (in vivo).1. Construct a pseudo-ternary phase diagram to identify the optimal ratios of components for self-emulsification.2. Use surfactants with a higher HLB value or a combination of high and low HLB surfactants.3. Increase the concentration of the surfactant/co-surfactant.
Poor physical or chemical stability of the pre-concentrate. 1. Phase separation of components.2. Drug degradation due to excipient incompatibility.3. Oxidation of lipid components.1. Select excipients with better mutual miscibility.2. Perform compatibility studies between the drug and excipients.3. Add antioxidants to the formulation and store under inert gas (e.g., nitrogen).
Troubleshooting Amorphous Solid Dispersions (ASDs)
Problem Potential Cause(s) Recommended Solution(s)
Recrystallization of the drug during storage. 1. The drug has a high tendency to crystallize.2. Insufficient amount of polymer to stabilize the amorphous drug.3. Absorption of moisture, which acts as a plasticizer.1. Screen for polymers that have strong intermolecular interactions (e.g., hydrogen bonding) with the drug.2. Increase the drug-to-polymer ratio.3. Store the ASD in low humidity conditions and use appropriate packaging.
Incomplete dissolution or precipitation during dissolution. 1. The polymer does not effectively maintain supersaturation.2. The pH of the dissolution medium affects the solubility of the drug or polymer.1. Select a polymer that can act as a precipitation inhibitor.2. Use a combination of polymers to achieve both rapid dissolution and sustained supersaturation.3. Evaluate dissolution in biorelevant media that simulate fed and fasted states.
Phase separation of drug and polymer. 1. Poor miscibility between the drug and the polymer.1. Use thermodynamic modeling (e.g., Flory-Huggins interaction parameter) to predict miscibility and select a suitable polymer.2. Prepare the ASD at a drug loading below the miscibility limit.

Section 3: Data on Bioavailability Enhancement of Cinacalcet

The following table summarizes quantitative data from studies that have successfully improved the oral bioavailability of cinacalcet using various formulation strategies.

Formulation StrategyKey FindingsReference
Nanoemulsion The relative bioavailability of a cinacalcet nanoemulsion was 166.5% compared to the commercial tablet.[5]
Nanocrystals In a fasted state, cinacalcet nanocrystal capsules showed a 1.90-fold increase in Cmax and a 1.64-fold increase in AUC compared to the commercial tablet.
Polymeric Nanoparticles (PLGA) The AUC and Cmax of cinacalcet-loaded PLGA nanoparticles increased by 3-fold and 2.9-fold, respectively, compared to a pure drug suspension.
Nanostructured Lipid Carriers (NLCs) A pharmacokinetic study demonstrated a 4-fold increase in the oral bioavailability of cinacalcet from an optimized NLC formulation compared to an aqueous suspension.

Section 4: Experimental Protocols

Protocol: Caco-2 Permeability Assay

This protocol outlines a general procedure for assessing the intestinal permeability of a calcimimetic drug.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS) to the apical (A) side of the Transwell®.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.

  • Sample Analysis:

    • Quantify the concentration of the drug in all samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio (Papp B-A / Papp A-B) indicates if the compound is a substrate for efflux transporters. An efflux ratio > 2 is generally considered indicative of active efflux.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for determining the oral bioavailability of a formulated calcimimetic in rats.

  • Animal Acclimation and Grouping:

    • Acclimate male Sprague-Dawley rats for at least one week.

    • Fast the animals overnight before dosing, with free access to water.

    • Divide the animals into two groups: Intravenous (IV) administration and Oral (PO) administration.

  • Dosing:

    • IV Group: Administer the drug as a single bolus injection via the tail vein at a specific dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the formulated drug via oral gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -80°C until analysis.

    • Determine the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Using non-compartmental analysis software, calculate pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life (t½).

    • Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 5: Visualizations

Calcium-Sensing Receptor (CaSR) Signaling Pathway

CaSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates Gi Gi/o CaSR->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca2+ Release IP3->ER_Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates Gene_Transcription ↓ PTH Gene Transcription MAPK_Pathway->Gene_Transcription AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP ↓ Production PTH_Secretion ↓ PTH Secretion cAMP->PTH_Secretion Reduces Inhibition of ER_Ca->PTH_Secretion Extracellular_Ca Extracellular Ca2+ or Calcimimetic Extracellular_Ca->CaSR Binds and Activates

Caption: CaSR signaling cascade upon activation.

Experimental Workflow for Oral Bioavailability Assessment

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Formulation Develop Formulations (e.g., Nanoparticles, SEDDS, ASDs) Dissolution Dissolution Testing (Biorelevant Media) Formulation->Dissolution Decision1 Proceed? Dissolution->Decision1 Improved Dissolution? Caco2 Caco-2 Permeability Assay Decision2 Proceed? Caco2->Decision2 Good Permeability? PK_Study Rodent Pharmacokinetic Study (PO vs. IV) Bioavailability_Calc Calculate Absolute Bioavailability (%F) PK_Study->Bioavailability_Calc Decision1->Formulation No (Re-formulate) Decision1->Caco2 Yes Decision2->Formulation No (Re-formulate) Decision2->PK_Study Yes

References

Troubleshooting guide for Evocalcet-D4 in vitro cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers utilizing Evocalcet-D4 in in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Evocalcet (B607391) and how does it work? A1: Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By binding to the CaSR on parathyroid cells, it increases the receptor's sensitivity to extracellular calcium.[3][4] This enhanced sensitivity leads to a downstream signaling cascade that inhibits the secretion of parathyroid hormone (PTH).[3][5][6] Evocalcet was developed to have a similar or greater efficacy than its predecessor, cinacalcet, but with fewer gastrointestinal side effects and a better drug interaction profile.[7][8][9]

Q2: What is the relevance of the "-D4" designation in this compound? A2: The "-D4" indicates that the Evocalcet molecule has been deuterated, meaning four hydrogen atoms have been replaced with their heavier isotope, deuterium. In the context of in vitro cell-based functional assays (e.g., fluorescence-based calcium mobilization), this compound is expected to have the same biological activity, mechanism of action, and potency as unlabeled Evocalcet. The primary use for deuterated standards is in quantitative mass spectrometry-based bioanalysis, where they serve as ideal internal standards. For cell-based functional assays, it can be considered biologically equivalent to Evocalcet.

Q3: Which cell lines are appropriate for in vitro assays with this compound? A3: The most common and appropriate cell lines are those endogenously or recombinantly expressing the human Calcium-Sensing Receptor (CaSR). A widely used model is the HEK293 cell line stably transfected with the human CaSR (hCaR-HEK293).[7][10][11] Primary cultures of parathyroid cells can also be used for more physiologically relevant studies on PTH secretion.[9]

Q4: What is the primary in vitro cell-based assay for this compound? A4: The primary functional assay is the measurement of intracellular calcium ([Ca2+]i) mobilization. Since the CaSR is a Gq-coupled GPCR, its activation by Evocalcet in the presence of extracellular calcium leads to a measurable increase in cytosolic calcium.[7][12] This is typically measured using ratiometric fluorescent indicators like Fura-2 AM.[13][14] A secondary, more direct assay is the measurement of PTH suppression from cultured parathyroid cells.[9]

Q5: What is the solubility of Evocalcet? A5: Evocalcet is reported to be soluble in DMSO at concentrations up to 75 mg/mL (200.27 mM), but it is insoluble in water and ethanol.[11] For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous assay buffer, ensuring the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: Intracellular Calcium ([Ca2+]i) Mobilization Assay

Question: I am not observing a significant increase in intracellular calcium signal upon addition of this compound.

Possible CauseRecommended Solution
Compound Inactivity/Precipitation Evocalcet is an allosteric modulator and requires the presence of a physiological concentration of extracellular calcium to be active.[7][10] Ensure your assay buffer contains an appropriate concentration of CaCl2 (e.g., 0.5-1.5 mM). Confirm that the final DMSO concentration in the well is non-toxic (e.g., <0.1%) and that the compound did not precipitate upon dilution into the aqueous buffer.
Low CaSR Expression Verify the expression and functionality of the CaSR in your cell line (e.g., hCaR-HEK293). Passage number can affect receptor expression; use cells at a low, consistent passage number. Confirm response with a known CaSR agonist or high concentrations of extracellular calcium.
Suboptimal Fura-2 AM Loading Optimize the Fura-2 AM concentration and loading time for your specific cell type.[15] Ensure cells are healthy and well-adhered before loading.[13] Use a dispersing agent like Pluronic® F-127 to prevent dye aggregation and improve loading efficiency.[16] After loading, allow for a de-esterification period (e.g., 20-30 minutes) at room temperature or 37°C to allow cytosolic esterases to cleave the AM ester, which is required for the dye to become calcium-sensitive.[17]
Dye Leakage or Compartmentalization Fura-2 can be actively pumped out of the cell or sequestered into organelles like mitochondria or the ER, reducing the cytosolic signal.[17][18] To mitigate this, perform experiments at room temperature instead of 37°C and consider using an organic anion transporter inhibitor like probenecid (B1678239) in the assay buffer.[16]
Incorrect Instrument Settings For Fura-2, ensure you are using ratiometric measurement. Excite sequentially at 340 nm (calcium-bound) and 380 nm (calcium-free) and measure emission at ~510 nm.[13] The ratio of the 340/380 emissions reflects the true calcium concentration, correcting for artifacts like uneven dye loading or photobleaching.[15]

Question: I am observing high background fluorescence or high basal calcium levels before adding the compound.

Possible CauseRecommended Solution
Incomplete Fura-2 AM Hydrolysis Residual extracellular or membrane-bound Fura-2 AM that has not been fully washed away or hydrolyzed can contribute to high background.[18] Ensure wash steps after loading are thorough but gentle to avoid detaching cells.[13]
Stressed or Unhealthy Cells Cells that are overgrown, stressed, or undergoing apoptosis will have dysregulated calcium homeostasis, leading to elevated basal levels. Plate cells at an optimal density and ensure they are healthy before starting the assay.[19]
Autofluorescence Cell culture medium, particularly those containing phenol (B47542) red or serum, can be autofluorescent. Use a serum-free, phenol red-free buffer (e.g., HBSS) during the assay.
Light Exposure & Phototoxicity Excessive exposure to the excitation light can cause photobleaching and phototoxicity, leading to membrane damage and uncontrolled calcium influx.[15] Use the lowest possible excitation intensity and exposure time. Keep cells in the dark as much as possible after dye loading.[13]
Issue 2: PTH Secretion Assay

Question: I do not see a dose-dependent decrease in PTH secretion with this compound treatment.

Possible CauseRecommended Solution
Cell Health/Function Ensure the primary parathyroid cells are viable and functional. High basal PTH secretion in the vehicle control is a good indicator of cell health. If basal secretion is low, the cells may not be healthy.
Assay Conditions The inhibitory effect of Evocalcet requires extracellular calcium. Ensure the culture medium contains a physiological concentration of calcium. The incubation time with Evocalcet may need optimization (e.g., 2-4 hours) to observe a significant effect on secretion.
ELISA Issues If measuring PTH via ELISA, ensure the kit is sensitive enough to detect changes and is validated for the species you are using. Confirm the standard curve is accurate and run appropriate positive and negative controls for the ELISA itself.
Compound Concentration Verify the dilution series of this compound. Given its potency, ensure the concentration range is appropriate to capture the full dose-response curve.

Quantitative Data Summary

The following table summarizes the in vitro potency of Evocalcet from published studies.

ParameterCell LineValueReference
EC₅₀ (Intracellular Ca²⁺ Mobilization)hCaR-HEK29392.7 nM[11]

EC₅₀ represents the concentration of the drug that gives a half-maximal response.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes a typical workflow for measuring this compound-induced calcium mobilization in hCaR-HEK293 cells using Fura-2 AM.

  • Cell Plating: Seed hCaR-HEK293 cells into a 96-well, black-walled, clear-bottom microplate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.

  • Compound Plate Preparation: Prepare a 2x concentrated serial dilution of this compound in a separate 96-well plate using a physiological salt solution (e.g., HBSS with 20 mM HEPES and 1 mM CaCl₂).

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM and 0.02% Pluronic® F-127 in HBSS).

    • Aspirate the culture medium from the cell plate and wash once gently with HBSS.

    • Add 100 µL of the loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.

  • Washing and De-esterification:

    • Gently aspirate the loading solution.

    • Wash the cells 2-3 times with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well and incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[17]

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence microplate reader equipped with dual excitation optics.

    • Set the instrument to kinetic read mode, with emission at ~510 nm and alternating excitation at 340 nm and 380 nm.

    • Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Using an automated injection system, add 100 µL from the compound plate to the cell plate.

    • Continue recording the kinetic response for 3-5 minutes.

  • Data Analysis: For each well, calculate the F340/F380 ratio over time. The response to this compound is typically quantified as the peak ratio value minus the baseline ratio value. Plot the response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Protocol 2: Parathyroid Hormone (PTH) Secretion Assay

This protocol provides a general workflow for measuring the inhibitory effect of this compound on PTH secretion from cultured parathyroid cells.

  • Cell Culture: Culture primary parathyroid cells or a suitable immortalized cell line in appropriate culture medium until they reach the desired confluency.

  • Pre-incubation: Gently wash the cells with a low-calcium buffer to remove any secreted PTH. Then, replace this with a fresh culture medium containing a defined concentration of extracellular calcium (e.g., 0.5 mM, representing a state of stimulated PTH secretion).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a defined period (e.g., 3 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • PTH Quantification:

    • Centrifuge the supernatant to pellet any detached cells or debris.

    • Measure the concentration of PTH in the clarified supernatant using a commercially available, species-specific PTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the PTH concentration in each treated well to the vehicle control. Plot the percent inhibition of PTH secretion against the logarithm of the this compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition).

Visualizations

Signaling Pathway and Experimental Workflows

Evocalcet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor (IP3R) IP3->IP3R Binds to Ca_release Ca²⁺ Release PTH_Inhibition Inhibition of PTH Secretion Ca_release->PTH_Inhibition Leads to IP3R->Ca_release Opens Evocalcet This compound (Allosteric Modulator) Evocalcet->CaSR Binds to Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR Activates

Caption: Evocalcet allosterically modulates the CaSR, leading to intracellular Ca²⁺ release and PTH inhibition.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow -> N1 Plate Cells in 96-Well Plate N2 Prepare Compound Dilution Plate N3 Load Cells with Fura-2 AM Dye N2->N3 N4 Wash & Allow De-esterification N3->N4 N5 Record Baseline Fluorescence N4->N5 N6 Inject Compound & Record Kinetic Response N5->N6 N7 Calculate 340/380 Ratio N6->N7 N8 Generate Dose-Response Curve & Calculate EC₅₀ N7->N8

Caption: Workflow for the Fura-2 AM-based intracellular calcium mobilization assay.

Troubleshooting_Tree Start No or Low Signal in Calcium Assay Cause1 Is there a response to ionomycin (B1663694) or high Ca²⁺? Start->Cause1 Sol1_Yes Cells & Dye are OK Cause1->Sol1_Yes Yes Sol1_No Problem with cells or dye loading. - Check cell health - Optimize dye loading - Check instrument Cause1->Sol1_No No Cause2 Is the compound soluble in buffer? Sol2_Yes Proceed to next check Cause2->Sol2_Yes Yes Sol2_No Compound precipitated. - Check final DMSO % - Prepare fresh dilutions Cause2->Sol2_No No Cause3 Is extracellular Ca²⁺ present? Sol3_Yes Issue likely with CaSR expression or compound integrity. Cause3->Sol3_Yes Yes Sol3_No Evocalcet is an allosteric modulator and requires Ca²⁺. Add Ca²⁺ to buffer. Cause3->Sol3_No No Sol1_Yes->Cause2 Sol2_Yes->Cause3

References

Technical Support Center: Evocalcet-D4 Dose-Response Optimization in Animal Models of Renal Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Evocalcet-D4 in animal models of renal hyperparathyroidism. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][2] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[1] This enhanced sensitivity leads to a more effective suppression of parathyroid hormone (PTH) synthesis and secretion, even at normal or only slightly elevated calcium levels.[1] This ultimately helps to control secondary hyperparathyroidism (SHPT) in the context of chronic kidney disease (CKD).[1]

Q2: Which animal models are most appropriate for studying the dose-response of this compound in renal hyperparathyroidism?

Commonly used and effective animal models for inducing renal hyperparathyroidism include:

  • Adenine-induced CKD rats: These rats develop SHPT and are useful for studying the effects of Evocalcet on ectopic calcification and parathyroid hyperplasia.

  • 5/6 nephrectomized (Nx) rats: This surgical model of CKD also leads to the development of SHPT and is valuable for assessing the impact of Evocalcet on parathyroid gland growth and bone abnormalities.

Q3: Why am I not observing a significant decrease in serum phosphorus levels after this compound administration in my rat model?

While Evocalcet effectively reduces PTH, a significant decrease in serum phosphorus may not always be observed in animal models like adenine-induced or 5/6 Nx CKD rats. This can be attributed to the remaining kidney function in these models. The inhibition of PTH by Evocalcet can reduce the excretion of phosphate (B84403) from the renal tubules, which may counteract the expected decrease in serum phosphate levels resulting from the prevention of bone resorption.

Q4: What are the expected effects of this compound on serum PTH and calcium levels in a single-dose study?

In a single oral administration study in CKD rats with SHPT, Evocalcet has been shown to cause a dose-dependent reduction in serum PTH levels. For instance, a dose of 0.3 mg/kg can significantly decrease serum PTH levels within 2 hours of administration, with the effect lasting for up to 24 hours. Concurrently, a dose-dependent decrease in serum-corrected calcium levels is also expected.

Q5: How does long-term administration of this compound affect parathyroid gland hyperplasia and ectopic calcification?

Chronic administration of Evocalcet (e.g., for 5 weeks) in CKD rat models has been demonstrated to prevent the increase in calcium and inorganic phosphorus content in ectopic tissues, thereby suppressing calcification of the aorta, heart, and kidneys. This preventative effect is primarily due to the reduction in serum PTH and calcium levels. Furthermore, Evocalcet has been shown to suppress parathyroid gland cell proliferation and reduce the size of parathyroid cells, indicating its potential to inhibit the progression of SHPT.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in serum PTH levels between animals in the same treatment group. - Inconsistent timing of blood collection relative to drug administration.- Variability in the severity of SHPT between individual animals.- Improper sample handling and storage.- Standardize the time of blood sampling after this compound administration.- Ensure animals are appropriately randomized based on baseline PTH levels before starting the experiment.- Follow strict protocols for plasma/serum separation and storage to prevent PTH degradation.
Unexpectedly low or no reduction in PTH levels after treatment. - Incorrect dosage or formulation of this compound.- Issues with oral gavage technique leading to incomplete dosing.- The severity of hyperparathyroidism in the animal model may require higher doses.- Verify the concentration and stability of the dosing solution.- Ensure proper training and technique for oral gavage to guarantee full dose delivery.- Consider performing a dose-titration study to determine the optimal effective dose for your specific model and disease severity. In some cases of severe hyperparathyroidism, higher doses may be necessary to suppress PTH.
Significant hypocalcemia observed in treated animals. - The dose of this compound is too high for the specific animal model or stage of CKD.- Concurrent administration of other agents that lower serum calcium.- Reduce the dose of this compound.- Monitor serum calcium levels more frequently, especially during the initial phase of treatment.- If co-administering other drugs, evaluate potential interactions that could exacerbate hypocalcemia.
Gastrointestinal side effects (e.g., nausea, vomiting) are observed. - While Evocalcet is designed to have fewer GI side effects than older calcimimetics like cinacalcet, they can still occur.- Consider dividing the daily dose if possible.- Ensure the vehicle used for drug administration is well-tolerated.- Monitor the animals' food intake and body weight closely.

Experimental Protocols

Single Oral Administration Study in Adenine-Induced CKD Rats
  • Animal Model: Male rats are fed a diet containing adenine (B156593) for three weeks to induce chronic kidney disease and secondary hyperparathyroidism.

  • Grouping: Animals are randomized into vehicle control and this compound treatment groups.

  • Dosing: A single oral dose of this compound (e.g., 0.3 mg/kg) or vehicle is administered by gavage.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 2, 4, 8, and 24 hours) for the measurement of serum PTH and calcium levels.

  • Analysis: Serum PTH and calcium concentrations are determined using appropriate immunoassay and analytical methods.

Five-Week Oral Administration Study in Adenine-Induced CKD Rats
  • Animal Model: Similar to the single-dose study, CKD and SHPT are induced by an adenine-containing diet.

  • Grouping: Rats are divided into a control group (receiving vehicle) and an this compound treatment group.

  • Dosing: this compound is administered orally once daily for five weeks.

  • Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected periodically to measure serum PTH, calcium, and phosphorus.

  • Endpoint Analysis: At the end of the study, tissues such as the aorta, heart, and kidneys are collected for analysis of calcium and inorganic phosphorus content to assess ectopic calcification. Parathyroid glands can be collected for histological analysis of cell proliferation.

Data Presentation

Table 1: Effect of a Single Oral Dose of Evocalcet (0.3 mg/kg) on Serum PTH and Calcium in CKD Rats with SHPT

Time Post-Administration (hours)Serum PTH (pg/mL) - VehicleSerum PTH (pg/mL) - EvocalcetSerum Calcium (mg/dL) - VehicleSerum Calcium (mg/dL) - Evocalcet
07800 ± 9507750 ± 90110.5 ± 0.210.6 ± 0.3
27600 ± 8803500 ± 65010.4 ± 0.29.8 ± 0.2
47700 ± 9204200 ± 70010.5 ± 0.39.5 ± 0.3
87550 ± 8905100 ± 78010.6 ± 0.29.7 ± 0.2
247650 ± 9106800 ± 85010.5 ± 0.310.1 ± 0.3

*Data are hypothetical and presented as Mean ± SEM, illustrating the expected trend based on published findings. A significant decrease is denoted by *

Table 2: Effects of Five-Week Oral Administration of Evocalcet on Ectopic Calcification and Parathyroid Gland Proliferation in CKD Rats with SHPT

ParameterControl Group (Vehicle)Evocalcet Group
Aortic Calcium Content (µg/g tissue) HighSignificantly Reduced
Cardiac Calcium Content (µg/g tissue) HighSignificantly Reduced
Renal Calcium Content (µg/g tissue) HighSignificantly Reduced
Parathyroid Gland Cell Proliferation (e.g., Ki-67 staining) IncreasedSignificantly Suppressed
Parathyroid Cell Size EnlargedReduced

This table summarizes the qualitative outcomes based on the findings of a 5-week study.

Visualizations

Evocalcet_Mechanism_of_Action cluster_parathyroid_cell Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) PTH_Gene PTH Gene Transcription CaSR->PTH_Gene -| (Inhibits) PTH_Secretion PTH Secretion PTH_Gene->PTH_Secretion Leads to Bloodstream Bloodstream PTH_Secretion->Bloodstream Released into Extracellular_Ca Extracellular Calcium Extracellular_Ca->CaSR Activates Evocalcet This compound Evocalcet->CaSR Sensitizes (Allosteric Modulation)

Caption: Mechanism of action of this compound on the parathyroid gland cell.

Experimental_Workflow_SHPT_Model cluster_induction Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Induction Induce CKD & SHPT (e.g., Adenine Diet or 5/6 Nx) Randomization Randomize Animals Induction->Randomization Dosing Administer this compound or Vehicle (Oral Gavage) Randomization->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Tissue_Harvest Harvest Tissues (Aorta, Heart, PTG) Dosing->Tissue_Harvest (Terminal) Biochemistry Measure Serum PTH, Ca, P Blood_Collection->Biochemistry Histology Histology & Calcification Analysis Tissue_Harvest->Histology

Caption: General experimental workflow for this compound studies in rodent models.

References

Addressing variability in in vivo studies of Evocalcet-D4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Evocalcet-D4 in in vivo studies. The focus is on addressing potential sources of variability to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Evocalcet (B607391)?

A1: Evocalcet is a novel, orally administered calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is used to treat secondary hyperparathyroidism (SHPT).[3] this compound is a deuterated version of Evocalcet, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalysis using mass spectrometry (LC-MS/MS) due to its mass shift, while being chemically and pharmacologically identical to the parent compound. It can also be used as the active compound in pharmacokinetic studies to investigate potential kinetic isotope effects.

Q2: What is the primary mechanism of action for Evocalcet?

A2: Evocalcet binds to the transmembrane domain of the calcium-sensing receptor (CaSR) on parathyroid cells.[1][3] This binding increases the receptor's sensitivity to extracellular calcium.[1] As a result, the CaSR is activated at lower calcium concentrations, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[2][4][5] This helps to control SHPT, a common complication in patients with chronic kidney disease (CKD).[3]

Q3: What is the expected pharmacokinetic (PK) profile of Evocalcet?

A3: Evocalcet generally exhibits linear and predictable pharmacokinetics.[6][7] It has a significantly higher bioavailability compared to the first-generation calcimimetic, cinacalcet.[8][9] Key pharmacokinetic parameters from studies in various populations are summarized in the table below.

Q4: What are the primary sources of variability in in vivo studies with calcimimetics?

A4: The most common sources of variability include the animal model (species, strain, disease state), dietary inconsistencies (especially calcium, phosphorus, and protein content), drug formulation and administration, and underlying physiological factors like hyperphosphatemia which can modulate the drug's effect.[9][10][11]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic data for Evocalcet from published studies.

Table 1: Summary of Evocalcet Pharmacokinetic Parameters

Subject Population Dose Range Tmax (Median, hours) t1/2 (Mean, hours) Key Findings Reference
Healthy Japanese Subjects 1-20 mg (single dose) 1.5 - 2.0 13.0 - 19.8 Linear, dose-proportional PK. [7]
Healthy Chinese Subjects 1-12 mg (single dose) 1.0 - 2.0 16.0 - 20.8 Linear, dose-proportional exposure (Cmax and AUC). [12]
SHPT Patients on Hemodialysis 1, 4, 12 mg (single dose) ~4.0 20.9 - 22.5 Linear, dose-proportional PK; not cleared by hemodialysis. [6]

| Normal Rats | 0.03 - 0.3 mg/kg | N/A | N/A | Bioavailability >80%. |[9] |

Table 2: Summary of Evocalcet Pharmacodynamic Effects

Subject Population Dose Effect on Intact PTH (iPTH) Effect on Serum Calcium Reference
SHPT Patients on Hemodialysis 1, 4, 12 mg (single dose) Dose-dependent decrease. At 4h post-dose: -13.5% (1mg), -48.5% (4mg), -66% (12mg). Dose-dependent decrease. [6]
Healthy Japanese Subjects 1-20 mg (single dose) Dose-proportional decrease. Dose-proportional decrease. [7]
Normal Rats ≥0.03 mg/kg Significant, dose-dependent reduction. Significant reduction at ≥0.1 mg/kg. [9]

| 5/6 Nephrectomized Rats (SHPT model) | 0.01 - 0.1 mg/kg | Dose-dependent suppression of PTH. | N/A |[9] |

Signaling Pathway and Workflow Diagrams

cluster_0 Cell Membrane cluster_1 Intracellular Signaling CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Gi Gαi/o CaSR->Gi Evocalcet This compound (Allosteric Modulator) Evocalcet->CaSR + Calcium Extracellular Ca²⁺ Calcium->CaSR Agonist PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_i ↑ Intracellular Ca²⁺ IP3_DAG->Ca_i PTH PTH Synthesis & Secretion INHIBITED Ca_i->PTH AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->PTH

Caption: Evocalcet allosterically modulates the CaSR, enhancing signaling to inhibit PTH secretion.

Troubleshooting Guide

Problem 1: High variability in plasma concentrations of this compound.

  • Q: My plasma concentration (PK) data is highly variable between animals in the same dose group. What could be the cause?

    • A: Inconsistent Drug Formulation and Administration: Evocalcet is orally administered. Ensure the drug is completely solubilized or uniformly suspended in the vehicle before each administration. Use precise oral gavage techniques and ensure the full dose is delivered. We recommend preparing a fresh formulation daily.

    • A: Food Effects: The absorption of some calcimimetics can be affected by food.[3] Standardize the feeding schedule of your animals. For maximal consistency, animals should be fasted for a consistent period (e.g., 4-6 hours) before dosing and food returned at a fixed time point post-dosing. Run a pilot study to determine the effect of food on absorption in your model.

    • A: Animal Strain and Health: Outbred animal stocks can have significant genetic variability, leading to differences in drug metabolism and absorption. Use isogenic (inbred) strains whenever possible. Ensure all animals are healthy and free of underlying conditions that could affect gastrointestinal function.

Problem 2: Inconsistent or weak pharmacodynamic (PD) response (PTH suppression).

  • Q: The degree of PTH suppression varies widely even when plasma drug levels are consistent. Why?

    • A: Dietary Imbalances: The CaSR's sensitivity is influenced by mineral homeostasis. Diets with inconsistent or inappropriate levels of calcium, phosphorus, and protein can significantly alter the baseline PTH and the response to Evocalcet.[10][13] Use a standardized, fixed formulation diet for at least one week before the study begins and throughout the experimental period.

    • A: High Phosphorus Levels: Hyperphosphatemia has been shown to modestly attenuate the activity of calcimimetics by reducing CaSR activation.[11][14][15] This is particularly relevant in renal impairment models where phosphate (B84403) levels are often elevated.[16] Monitor serum phosphate and consider dietary phosphate restriction or the use of phosphate binders if it is a confounding variable.

    • A: Circadian Rhythm of PTH: PTH secretion follows a circadian rhythm. To minimize this as a source of variability, standardize the time of day for dosing and blood sampling across all groups.

Problem 3: Difficulty with the bioanalytical assay for this compound.

  • Q: I'm having trouble getting a clean and reproducible signal for this compound in my LC-MS/MS assay. What should I check?

    • A: Improper Sample Handling: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Process samples to plasma by centrifugation promptly after collection. Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

    • A: Suboptimal Sample Preparation: Plasma proteins can interfere with the analysis. Use a validated protein precipitation (e.g., with acetonitrile) or a solid-phase extraction (SPE) method to clean up the samples before injection.

    • A: Isotopic Purity: Ensure the this compound internal standard has high isotopic purity and is free of unlabeled Evocalcet to prevent analytical interference.

start High In Vivo Variability Observed pk_var Variability in Plasma Concentration (PK)? start->pk_var pd_var Variability in PTH Response (PD)? start->pd_var pk_var->pd_var No formulation Check Drug Formulation & Administration Technique pk_var->formulation Yes diet Standardize Diet (Ca, P, Protein) pd_var->diet Yes food Standardize Fasting/ Feeding Protocol formulation->food animal_model Verify Animal Health & Genetic Background food->animal_model end Variability Addressed animal_model->end phosphate Measure Serum Phosphate (Hyperphosphatemia?) diet->phosphate timing Standardize Dosing & Sampling Times phosphate->timing timing->end

Caption: A troubleshooting logic tree for addressing variability in this compound in vivo studies.

Experimental Protocols

Protocol 1: General Workflow for a Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old), sourced from a reputable vendor.

  • Acclimatization: Allow animals to acclimate for at least 7 days in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to a standard diet and water.

  • Catheterization (Optional): For serial blood sampling, surgical implantation of a jugular vein catheter is recommended to minimize stress. Allow 3-4 days for recovery post-surgery.

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Prepare fresh on the day of the experiment.

  • Dosing: Fast animals for 4 hours prior to dosing. Administer this compound via oral gavage at the desired dose volume (e.g., 5 mL/kg). Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (~150 µL) into K2-EDTA tubes at pre-dose (0) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Immediately following collection, centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Storage: Transfer plasma to clearly labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify plasma concentrations of this compound using a validated LC-MS/MS method.

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimate 1. Animal Acclimatization catheter 2. Catheter Surgery & Recovery (Optional) acclimate->catheter fast 3. Fasting catheter->fast dose 4. Formulation Prep & Oral Dosing fast->dose sample 5. Serial Blood Sampling dose->sample process 6. Plasma Processing sample->process store 7. Storage at -80°C process->store analyze 8. LC-MS/MS Analysis store->analyze

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Protocol 2: Key Considerations for Pharmacodynamic Studies in SHPT Models

  • Model Induction: For CKD-induced SHPT, a 5/6th nephrectomy (Nx) model is commonly used.[9] Allow sufficient time for SHPT to develop post-surgery (typically 4-8 weeks), confirmed by elevated baseline PTH and serum creatinine.

  • Baseline Measurement: Before initiating treatment, obtain baseline blood samples from all animals to determine pre-treatment levels of PTH, serum calcium, and phosphate. This is crucial for accurate assessment of drug effect.

  • Treatment Groups: In addition to the this compound treatment groups, always include a vehicle-only control group and potentially a positive control group (e.g., cinacalcet).

  • PD Endpoints: The primary PD endpoint is the reduction in serum PTH. Secondary endpoints typically include changes in serum corrected calcium and phosphate.

  • Timing of Measurement: The timing of PD sample collection should be guided by the PK profile. To capture the maximum effect (Emax), samples should be collected around the Tmax of the drug (e.g., 2-4 hours post-dose for Evocalcet).[6]

References

Validation & Comparative

A Comparative Guide to the Efficacy of Evocalcet vs. Cinacalcet in Secondary Hyperparathyroidism (SHPT) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Evocalcet and Cinacalcet, two calcimimetic agents used in the management of secondary hyperparathyroidism (SHPT). The following sections present a detailed analysis based on available experimental data, focusing on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Both Evocalcet and Cinacalcet are calcimimetic agents that function as allosteric modulators of the calcium-sensing receptor (CaSR) located on the surface of parathyroid cells.[1][2] By binding to the transmembrane domain of the CaSR, these drugs increase the receptor's sensitivity to extracellular calcium.[3][4] This enhanced sensitivity leads to a suppression of parathyroid hormone (PTH) synthesis and secretion, even at lower calcium concentrations, thereby addressing the hallmark of SHPT—elevated PTH levels.[4] This action helps to normalize serum calcium and phosphorus levels.

The following diagram illustrates the signaling pathway activated by calcimimetics.

cluster_membrane Cell Membrane cluster_drugs Calcimimetics cluster_intracellular Intracellular Signaling CaSR Calcium-Sensing Receptor (CaSR) G_Protein Gq/Gi Pathways CaSR->G_Protein Activates Evocalcet Evocalcet Evocalcet->CaSR Allosteric Modulation Cinacalcet Cinacalcet Cinacalcet->CaSR Allosteric Modulation PTH_Secretion Suppression of PTH Secretion G_Protein->PTH_Secretion Leads to Extracellular_Ca Extracellular Calcium Extracellular_Ca->CaSR Binds to N-terminal domain

Diagram 1: Calcimimetic Signaling Pathway.

Comparative Efficacy in SHPT Models: Quantitative Data

The comparative efficacy of Evocalcet and Cinacalcet has been evaluated in both preclinical and clinical models of SHPT.

Preclinical Data: Adenine-Induced SHPT in Rats

In a study utilizing a rat model of SHPT induced by an adenine-containing diet, Evocalcet demonstrated a significant reduction in serum PTH levels. A single oral administration of Evocalcet (0.3 mg/kg) markedly decreased serum PTH levels at 2 hours, with the effect lasting for 24 hours. Over a five-week treatment period, Evocalcet also prevented increases in calcium and inorganic phosphorus content in ectopic tissues and suppressed calcification of the aorta, heart, and kidney. The study suggests that Evocalcet can improve ectopic calcification and parathyroid hyperplasia by inhibiting PTH secretion, similar to Cinacalcet.

ParameterVehicle-treated CKD RatsEvocalcet-treated CKD Rats (0.3 mg/kg)
Serum PTH (pg/mL) at 2hr~7750Significantly Decreased
Aortic Calcium ContentIncreasedPrevented Increase
Cardiac Calcium ContentIncreasedPrevented Increase
Renal Calcium ContentIncreasedPrevented Increase
Table 1: Effects of Evocalcet in an Adenine-Induced Rat Model of SHPT. Data from a single preclinical study.
Clinical Data: Head-to-Head Comparison in Hemodialysis Patients

A randomized, double-blind, multicenter study directly compared the efficacy and safety of Evocalcet and Cinacalcet in East Asian hemodialysis patients with SHPT over 52 weeks. The study concluded that Evocalcet was noninferior to Cinacalcet in reducing intact PTH (iPTH) levels.

Efficacy EndpointEvocalcet GroupCinacalcet GroupBetween-group Difference (95% CI)
Mean % change in iPTH from baseline-34.7%-30.2%-4.4% (-13.1%, 4.3%)
Patients with ≥30% decrease in iPTH67.3%58.7%8.6% (-1.8%, 19.1%)
Table 2: Primary Efficacy Endpoints at 52 Weeks in Hemodialysis Patients with SHPT.

Both treatment groups also showed similar reductions in serum calcium, phosphorus, and FGF-23 levels over time.

Parameter (Median Change from Baseline at Week 52)Evocalcet GroupCinacalcet Group
Corrected Serum Calcium (mg/dL)-0.60-0.45
Serum PhosphorusDecreasedDecreased
Table 3: Change in Serum Calcium and Phosphorus Levels at 52 Weeks.

A notable difference was observed in the incidence of gastrointestinal adverse events, which were significantly less frequent in the Evocalcet group.

Adverse EventsEvocalcet GroupCinacalcet GroupP-value
Gastrointestinal AEs33.5%50.5%0.001
Table 4: Incidence of Gastrointestinal Adverse Events.

Experimental Protocols

Adenine-Induced SHPT in Rats
  • Model: Chronic kidney disease (CKD) rats with SHPT were induced by feeding them a diet containing adenine.

  • Treatment: Evocalcet was administered orally for five weeks.

  • Assessments: Serum PTH and calcium levels were measured. Ectopic calcification was assessed by measuring calcium and inorganic phosphorus content in the aorta, heart, and kidney. Parathyroid gland enlargement and cell proliferation were also evaluated.

Randomized Controlled Trial in Hemodialysis Patients

The following diagram outlines the workflow of the head-to-head clinical trial comparing Evocalcet and Cinacalcet.

Diagram 2: Clinical Trial Workflow.
  • Study Design: A randomized, double-blind, parallel-group, international multicenter study.

  • Participants: East Asian patients on hemodialysis with SHPT. Inclusion criteria included an intact PTH level > 240 pg/mL and serum corrected calcium ≥ 9.0 mg/dL.

  • Intervention: Patients were randomized to receive either Evocalcet or Cinacalcet for 52 weeks. Doses were adjusted within each patient based on their response.

  • Primary Endpoint: The primary measure of efficacy was the mean percentage change in iPTH levels from baseline.

  • Secondary Endpoints: These included the proportion of patients achieving at least a 30% reduction in iPTH, changes in serum calcium and phosphorus levels, and the incidence of adverse events.

Summary and Conclusion

Both preclinical and clinical data demonstrate that Evocalcet is an effective calcimimetic agent for the management of SHPT, with an efficacy in reducing PTH levels that is noninferior to Cinacalcet. A key differentiating factor observed in clinical trials is the improved gastrointestinal tolerability of Evocalcet compared to Cinacalcet. This improved safety profile, coupled with its comparable efficacy, suggests that Evocalcet may be a favorable alternative for the treatment of SHPT in patients on hemodialysis.

References

A Head-to-Head Clinical Showdown: Evocalcet Versus Other Calcimimetics in Parathyroid Hormone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and better-tolerated treatments for secondary hyperparathyroidism (SHPT) is a continuous endeavor. Evocalcet (B607391), a newer oral calcimimetic, has emerged as a promising alternative to established therapies like cinacalcet (B1662232) and etelcalcetide (B607377). This guide provides a comprehensive, data-driven comparison of Evocalcet's efficacy in reducing parathyroid hormone (PTH) levels against other calcimimetics, supported by experimental data from key clinical trials.

Calcimimetics function by allosterically modulating the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. This activation increases the receptor's sensitivity to extracellular calcium, thereby suppressing the synthesis and secretion of PTH. The following sections delve into the comparative efficacy of these agents, their experimental protocols, and the underlying signaling pathways.

Quantitative Comparison of PTH Reduction

The efficacy of Evocalcet in reducing PTH levels has been rigorously evaluated in head-to-head clinical trials against cinacalcet. While direct comparative trials with etelcalcetide are less common, a network meta-analysis provides valuable insights into their relative performance.

Evocalcet vs. Cinacalcet

A pivotal Phase 3, randomized, double-blind, double-dummy trial conducted in Japanese hemodialysis patients with SHPT demonstrated the non-inferiority of evocalcet to cinacalcet in achieving target PTH levels.[1] Similarly, the ORCHESTRA trial, a multicenter study in East Asian hemodialysis patients, confirmed that evocalcet was non-inferior to cinacalcet in lowering PTH levels over 52 weeks.

Efficacy EndpointEvocalcetCinacalcetTrial
Mean Percentage PTH Reduction from Baseline -34.7%-30.2%ORCHESTRA (52 weeks)
Proportion of Patients with ≥30% PTH Reduction 67.3%58.7%ORCHESTRA (52 weeks)
Proportion of Patients Achieving Target PTH (60-240 pg/mL) 72.7%76.7%Phase 3 (Japan, 30 weeks)[1][2]

A key finding from these studies was the significantly lower incidence of gastrointestinal adverse events, such as nausea and vomiting, with evocalcet compared to cinacalcet.[1]

Etelcalcetide vs. Cinacalcet (Indirect Comparison to Evocalcet)

A head-to-head randomized clinical trial comparing the intravenous calcimimetic etelcalcetide with oral cinacalcet in hemodialysis patients with moderate to severe SHPT showed that etelcalcetide was more effective in reducing PTH levels.[3]

Efficacy EndpointEtelcalcetideCinacalcetTrial
Proportion of Patients with >30% PTH Reduction 68.2%57.7%Head-to-Head Trial (26 weeks)[3][4]
Proportion of Patients with >50% PTH Reduction 52.4%40.2%Head-to-Head Trial (26 weeks)[3]
Network Meta-Analysis: Evocalcet, Cinacalcet, and Etelcalcetide

A systematic review and network meta-analysis of 36 trials involving 11,247 participants provided an indirect comparison of the three calcimimetics. The analysis suggested that etelcalcetide was associated with the largest reduction in PTH levels and had the highest odds of achieving target PTH levels compared to both evocalcet and cinacalcet.[5] However, the authors noted that differences in side-effect profiles made it difficult to identify a single preferred agent.[5]

Experimental Protocols

The following outlines the methodologies of the key clinical trials cited, providing a framework for understanding the presented data.

Phase 3 Trial: Evocalcet vs. Cinacalcet in Japanese Hemodialysis Patients
  • Study Design: A randomized, double-blind, double-dummy, active-controlled, parallel-group, multicenter Phase 3 study.[1][2]

  • Participants: 639 adult hemodialysis patients with SHPT.[2]

  • Inclusion Criteria: Patients on maintenance hemodialysis for at least 3 months with intact PTH (iPTH) levels ≥ 300 pg/mL and serum calcium ≥ 8.4 mg/dL.

  • Treatment Arms:

    • Evocalcet: Oral, once daily for 30 weeks.

    • Cinacalcet: Oral, once daily for 30 weeks.

  • Primary Endpoint: The proportion of patients achieving a mean iPTH level of 60-240 pg/mL during the evaluation period (weeks 28-30).[1][2]

  • PTH Measurement: Serum iPTH levels were measured at regular intervals throughout the study.

ORCHESTRA Trial: Evocalcet vs. Cinacalcet in East Asian Hemodialysis Patients
  • Study Design: A randomized, double-blind, intra-patient dose-adjustment, parallel-group, international multicenter study.

  • Participants: Hemodialysis patients with SHPT in East Asia.

  • Treatment Duration: 52 weeks.

  • Primary Endpoint: Non-inferiority of evocalcet to cinacalcet in the mean percentage change of iPTH from baseline.

  • Secondary Endpoints: Proportion of patients achieving a ≥30% decrease in iPTH from baseline.

Head-to-Head Trial: Etelcalcetide vs. Cinacalcet
  • Study Design: A randomized, double-blind, double-dummy, active-controlled trial.[3][4]

  • Participants: 683 hemodialysis patients with moderate to severe SHPT (PTH > 500 pg/mL).[3]

  • Treatment Arms:

    • Etelcalcetide: Intravenous, three times weekly with hemodialysis for 26 weeks.[3]

    • Cinacalcet: Oral, daily for 26 weeks.[3]

  • Primary Endpoint: Proportion of patients achieving a >30% reduction from baseline in mean PTH during weeks 20-27.[3][4]

  • Secondary Endpoint: Proportion of patients achieving a >50% reduction in PTH.[3]

Signaling Pathways and Experimental Workflow

The mechanism of action of calcimimetics involves the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. The diagrams below illustrate the signaling cascade and a typical experimental workflow for evaluating these compounds.

G Calcimimetic-Activated CaSR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Calcimimetic Calcimimetic CaSR CaSR Calcimimetic->CaSR Binds to Gq/11 Gq/11 CaSR->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Inhibition Inhibition Ca_release->Inhibition PKC->Inhibition PTH_vesicle PTH Vesicle Inhibition->PTH_vesicle Inhibits PTH Secretion

Caption: Calcimimetic-induced CaSR signaling cascade leading to PTH secretion inhibition.

G Clinical Trial Workflow for Calcimimetic Evaluation Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Evocalcet_Arm Evocalcet Treatment Arm Randomization->Evocalcet_Arm Comparator_Arm Comparator Arm (e.g., Cinacalcet) Randomization->Comparator_Arm Dose_Titration Dose Titration Phase Evocalcet_Arm->Dose_Titration Comparator_Arm->Dose_Titration Evaluation_Phase Efficacy Evaluation Phase Dose_Titration->Evaluation_Phase Data_Collection Data Collection (PTH, Ca, P levels, AEs) Evaluation_Phase->Data_Collection Statistical_Analysis Statistical Analysis (Non-inferiority/Superiority) Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Caption: A typical workflow for a head-to-head clinical trial of calcimimetics.

References

Evocalcet's Impact on Bone Turnover in Uremic Rat Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data demonstrates the efficacy of evocalcet (B607391) in managing bone turnover markers in uremic rat models of secondary hyperparathyroidism (SHPT). This guide provides a comparative overview of evocalcet's performance against other therapeutic agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Evocalcet, a novel calcimimetic, is designed to allosterically modulate the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2] This action increases the sensitivity of the receptor to extracellular calcium, thereby suppressing the excessive secretion of parathyroid hormone (PTH), a key driver of high bone turnover in chronic kidney disease (CKD).[1][2] Studies in uremic rat models have shown that evocalcet not only reduces serum PTH levels but also favorably impacts bone metabolism, mitigating the severe cortical porosity associated with SHPT.[3]

Comparative Efficacy on Bone Turnover Markers

Data from a study involving 5/6 nephrectomized rats fed a high-phosphate diet to induce SHPT reveals that evocalcet significantly suppresses bone resorption and formation markers. The tables below summarize the quantitative data on key bone turnover markers following treatment with evocalcet compared to a vehicle control.

Serum Bone Turnover MarkersVehicleEvocalcet (0.3 mg/kg QD)Evocalcet (0.3 mg/kg Q2D)
TRAP (U/L) 10.8 ± 1.27.9 ± 1.08.8 ± 1.2
Osteocalcin (ng/mL) 1588.3 ± 467.4823.5 ± 216.71026.0 ± 292.0
Data presented as mean ± standard deviation. QD: once daily; Q2D: once every two days. TRAP: Tartrate-resistant acid phosphatase, a marker of bone resorption. Osteocalcin: a marker of bone formation. *p < 0.05 vs. Vehicle.
Gene Expression in Tibial Metaphysis (Fold Change vs. Sham)VehicleEvocalcet (0.3 mg/kg QD)Evocalcet (0.3 mg/kg Q2D)
Trap 3.5 ± 0.91.8 ± 0.42.1 ± 0.5
Rankl 3.2 ± 0.81.5 ± 0.32.2 ± 0.6
Alp 2.8 ± 0.61.9 ± 0.42.2 ± 0.5
Opg 1.5 ± 0.31.1 ± 0.21.2 ± 0.2
Data presented as mean ± standard deviation. Trap: Tartrate-resistant acid phosphatase; Rankl: Receptor activator of nuclear factor kappa-B ligand; Alp: Alkaline phosphatase; Opg: Osteoprotegerin. *p < 0.05 vs. Vehicle.

These findings indicate that daily administration of evocalcet effectively reduces both serum and gene expression markers of bone resorption (TRAP, Rankl) and bone formation (Osteocalcin, Alp), suggesting a balancing effect on bone turnover.

Alternative Therapeutic Agents

Cinacalcet (B1662232): As a first-generation calcimimetic, cinacalcet also acts on the CaSR to suppress PTH. Studies in uremic rats have shown that while cinacalcet effectively suppresses PTH, it may be associated with adverse effects on bone, including reduced bone volume and increased bone resorption. Furthermore, cinacalcet has been linked to upper gastrointestinal side effects, which can affect compliance. Evocalcet was developed to offer a similar efficacy with an improved side-effect profile.

Etelcalcetide (B607377): This second-generation calcimimetic is an intravenous agent that also targets the CaSR. In uremic rat models, etelcalcetide has been shown to suppress PTH, reduce bone resorption, and preserve both trabecular and cortical bone. It has also been associated with improvements in mineralization and bone strength.

Paricalcitol (B1678470): A selective vitamin D receptor activator, paricalcitol, suppresses PTH synthesis and secretion. In uremic rats, paricalcitol has been shown to effectively reduce PTH levels. However, vitamin D-based therapies carry a risk of increasing serum calcium and phosphorus levels, which can contribute to vascular calcification.

Experimental Protocols

Uremic Rat Model of Secondary Hyperparathyroidism

The most common method for inducing uremia and SHPT in rats is the 5/6 nephrectomy model.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed (nephrectomy).

  • Diet: Following the second surgery, the rats are fed a high-phosphorus diet (e.g., 1.2% phosphorus) to accelerate the development of SHPT.

  • Duration: The animals are maintained on this diet for a period of 4 to 8 weeks to allow for the development of significant renal impairment and secondary hyperparathyroidism.

Drug Administration
  • Evocalcet: Administered orally via gavage, typically at a dose of 0.3 mg/kg body weight, either once daily (QD) or once every two days (Q2D) for several weeks.

  • Vehicle Control: A corresponding volume of the vehicle solution (e.g., 0.5% methylcellulose) is administered to the control group.

  • Comparator Drugs: Dosing for comparators such as cinacalcet (e.g., 15 mg/kg/day, oral gavage) or paricalcitol (e.g., 0.16 µg/kg, intraperitoneal injection, 3 times a week) is based on established protocols from previous studies.

Measurement of Bone Turnover Markers
  • Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period. Serum is separated and stored at -80°C until analysis.

  • Biochemical Analysis: Serum levels of bone turnover markers are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

    • Bone Resorption Marker: Tartrate-resistant acid phosphatase 5b (TRAP-5b).

    • Bone Formation Marker: Osteocalcin.

  • Gene Expression Analysis:

    • Tissue Collection: At the end of the study, tibias are harvested.

    • RNA Extraction: Total RNA is extracted from the tibial metaphysis.

    • Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes related to bone metabolism, such as Alp, Rankl, Opg, and Trap, are quantified.

Signaling Pathway and Experimental Workflow

Evocalcet_Signaling_Pathway cluster_parathyroid Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) PTH_Vesicle PTH Vesicles CaSR->PTH_Vesicle Inhibits Fusion PTH_Release PTH Release (Suppressed) PTH_Vesicle->PTH_Release Bloodstream_PTH Decreased Serum PTH PTH_Release->Bloodstream_PTH Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Binds Evocalcet Evocalcet Evocalcet->CaSR Allosterically Activates

Caption: Evocalcet's mechanism of action on the parathyroid gland.

Experimental_Workflow cluster_analysis Data Analysis A Uremia Induction in Rats (5/6 Nephrectomy) B High Phosphate Diet (Induces SHPT) A->B C Group Allocation (Vehicle, Evocalcet, Comparators) B->C D Drug Administration (e.g., 4-8 weeks) C->D E Sample Collection (Blood & Tibias) D->E F Serum Analysis (Bone Turnover Markers) E->F G Gene Expression Analysis (qRT-PCR) E->G H Bone Histomorphometry (Cortical Porosity) E->H I Comparative Data Evaluation F->I G->I H->I

Caption: Experimental workflow for evaluating Evocalcet in uremic rats.

References

Comparative study of the gastrointestinal side effects of Evocalcet and Cinacalcet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gastrointestinal (GI) side effect profiles of Evocalcet (B607391) and Cinacalcet (B1662232), two calcimimetic agents used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). While both drugs effectively lower parathyroid hormone (PTH) levels, clinical evidence indicates significant differences in their tolerability, particularly concerning GI-related adverse events. This analysis is supported by data from key clinical trials and pharmacological studies.

Mechanism of Action: Calcium-Sensing Receptor (CaSR) Modulation

Both Evocalcet and Cinacalcet are allosteric modulators of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[1][2] By binding to the CaSR, these agents increase its sensitivity to extracellular calcium.[1][2] This enhanced sensitivity effectively mimics a higher calcium level, leading to a subsequent suppression of PTH synthesis and secretion.[2] This shared mechanism is fundamental to their therapeutic effect in managing SHPT.[3]

cluster_0 Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) PTH Suppressed PTH Secretion CaSR->PTH Drug Evocalcet or Cinacalcet (Calcimimetic) Drug->CaSR Allosteric Activation Calcium Extracellular Calcium Calcium->CaSR Primary Agonist

Fig. 1: Calcimimetic mechanism on the CaSR pathway.

Comparative Clinical Data on Gastrointestinal Adverse Events

Cinacalcet, the first-generation calcimimetic, is frequently associated with upper gastrointestinal symptoms like nausea and vomiting, which can lead to poor adherence and dose limitations.[4][5][6] Evocalcet, a novel calcimimetic, was specifically developed to improve upon this side effect profile while maintaining comparable efficacy.[5][7]

Multiple head-to-head, randomized controlled trials have consistently demonstrated that Evocalcet is associated with a statistically significant lower incidence of GI-related adverse events compared to Cinacalcet.

Study / TrialDrug GroupNumber of Patients (N)Overall Incidence of GI-Related Adverse Events (%)Specific Adverse Events (%)
Fukagawa et al. (Phase 3) [4][8][9]Evocalcet 31718.6% Nausea, vomiting, abdominal discomfort, decreased appetite, abdominal distension.
Cinacalcet 31732.8% P < 0.001 for the difference
ORCHESTRA Study (East Asia) [10][11][12]Evocalcet 20333.5% Nausea, vomiting, abdominal discomfort, abdominal distension, decreased appetite.
Cinacalcet 20050.5% P = 0.001 for the difference

As the data indicates, patients treated with Evocalcet experience significantly fewer GI-related side effects. The ORCHESTRA study, involving East Asian hemodialysis patients, found that 33.5% of patients in the Evocalcet group reported GI adverse events, compared to 50.5% in the Cinacalcet group.[10][11][12] Similarly, a large Phase 3 trial in Japan reported an 18.6% incidence in the Evocalcet arm versus 32.8% in the Cinacalcet arm.[4][8]

Experimental Protocols

The findings presented are primarily derived from rigorous, multicenter, randomized, double-blind clinical trials. The methodology for a key comparative study is detailed below.

Protocol: Phase 3, Randomized, Double-Blind, Active-Controlled Study (Fukagawa et al.) [4][8]

  • Objective: To evaluate the non-inferiority of Evocalcet to Cinacalcet in efficacy and to test the superiority of Evocalcet in terms of GI-related safety.

  • Patient Population: The study enrolled Japanese patients with secondary hyperparathyroidism who were undergoing maintenance hemodialysis.[4] A total of 639 patients were included in the randomization.[8]

  • Study Design: A 30-week, double-blind, active-controlled, parallel-group study.[4][8] Patients were randomly assigned in a 1:1 ratio to receive either Evocalcet or Cinacalcet.[8] To maintain blinding, a double-dummy design was used where patients received the active drug (either Evocalcet or Cinacalcet) and a placebo corresponding to the other drug.

  • Treatment and Dosage: Patients received once-daily oral administration of the assigned drug.[8] Doses were titrated to achieve and maintain target intact PTH (iPTH) levels between 60 and 240 pg/mL.

  • Primary Efficacy Endpoint: The proportion of patients achieving the target mean iPTH level during the final evaluation period (weeks 28 to 30).[4]

  • Primary Safety Endpoint: The incidence of a composite of GI-related adverse events, defined as nausea, vomiting, abdominal discomfort, abdominal distension, or decreased appetite.[8]

  • Statistical Analysis: Non-inferiority for the efficacy endpoint was assessed using a pre-defined margin of -15%.[4][8] The superiority of Evocalcet for the safety endpoint was tested using a confidence interval-based approach.

p1 Patient Screening (SHPT on Hemodialysis) p2 Randomization (1:1) p1->p2 p3a Group A: Evocalcet + Cinacalcet Placebo p2->p3a Arm 1 p3b Group B: Cinacalcet + Evocalcet Placebo p2->p3b Arm 2 p4 30-Week Treatment Period (Dose Titration) p3a->p4 p3b->p4 p5 Data Collection & Analysis p4->p5 p6a Efficacy Endpoint: iPTH Levels p5->p6a p6b Safety Endpoint: GI Adverse Events p5->p6b

Fig. 2: Workflow of a double-blind, double-dummy comparative trial.

Conclusion

References

Cross-reactivity and specificity analysis of Evocalcet-D4 in CaSR binding assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Evocalcet-D4, a deuterated analog of the calcimimetic Evocalcet, within the context of Calcium-Sensing Receptor (CaSR) binding and activation. It offers a comparative overview with other prominent calcimimetics, Cinacalcet and Etelcalcetide, supported by experimental data and detailed methodologies.

Introduction to this compound and Calcimimetics

Evocalcet is a second-generation oral calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] The "D4" designation in this compound indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is primarily utilized in analytical chemistry, particularly in mass spectrometry-based assays, where this compound serves as an internal standard for the accurate quantification of Evocalcet.[4] From a pharmacological standpoint, deuteration at non-metabolically active positions is widely understood not to alter the binding affinity or intrinsic activity of a drug.[5] Therefore, the cross-reactivity and specificity profile of this compound in CaSR binding assays is considered identical to that of Evocalcet.

Calcimimetics are a class of drugs that enhance the sensitivity of the CaSR to extracellular calcium, thereby suppressing the secretion of parathyroid hormone (PTH). They are crucial in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This guide will compare Evocalcet with its predecessor, Cinacalcet, and the intravenous peptide-based calcimimetic, Etelcalcetide.

Comparative Analysis of CaSR Agonists

The following table summarizes the available quantitative data for Evocalcet, Cinacalcet, and Etelcalcetide, focusing on their potency in activating the CaSR.

CompoundTypeBinding SiteEC50 (in vitro)Key Characteristics
Evocalcet Small MoleculeAllosteric (Transmembrane Domain)92.7 nM (in hCaR-HEK293 cells)Second-generation oral calcimimetic with improved gastrointestinal side-effect profile compared to Cinacalcet and no significant inhibition of CYP isozymes.
Cinacalcet Small MoleculeAllosteric (Transmembrane Domain)28 nM (IC50 for PTH secretion inhibition); 51 nM (EC50 for intracellular Ca2+ increase)First-generation oral calcimimetic; associated with gastrointestinal side effects and inhibition of CYP2D6.
Etelcalcetide PeptideAllosteric (Extracellular Domain)0.53 µM (in HEK-293T cells expressing human CaSR)Intravenous calcimimetic with a distinct binding site on the CaSR extracellular domain.

Specificity and Cross-Reactivity Profile

A crucial aspect of drug development is ensuring high specificity for the intended target to minimize off-target effects.

Evocalcet has been shown to have a favorable specificity profile. In vitro studies have demonstrated that Evocalcet does not exhibit significant inhibitory effects on the activities of major cytochrome P450 (CYP) isozymes, a notable advantage over Cinacalcet which is a known inhibitor of CYP2D6. This suggests a lower potential for drug-drug interactions.

Cinacalcet , while effective, is known to interact with other receptors, although with significantly lower affinity compared to the CaSR. A screening against a panel of receptors and ion channels revealed interactions at higher concentrations, which may contribute to some of its side effects. Its inhibition of CYP2D6 is a well-documented clinical consideration.

Etelcalcetide , being a peptide, generally exhibits high target specificity due to its larger and more complex structure compared to small molecules. It is not metabolized by CYP450 enzymes. Its binding to the extracellular domain of the CaSR also differentiates its interaction profile from the small molecule calcimimetics.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CaSR modulators.

CaSR Functional Assay using FLIPR (Fluorometric Imaging Plate Reader)

This assay measures the agonist-induced mobilization of intracellular calcium in cells expressing the CaSR.

Objective: To determine the EC50 of a test compound for CaSR activation.

Materials:

  • HEK293 cells stably expressing the human CaSR (hCaR-HEK293).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4, 5, or 6 Assay Kit).

  • Test compounds (Evocalcet, Cinacalcet, etc.) and control agonist.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • FLIPR instrument.

Protocol:

  • Cell Plating: Seed hCaR-HEK293 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit). Remove the cell culture medium and add the dye loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol. The instrument will measure baseline fluorescence, then add the test compounds to the cell plate and continue to record the fluorescence signal over time.

    • An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating CaSR activation.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

CaSR Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the CaSR and the ability of a test compound to compete for this binding.

Objective: To determine the binding affinity (Ki) of a test compound for the CaSR.

Materials:

  • Cell membranes prepared from cells expressing the CaSR.

  • Radioligand (e.g., a tritiated or iodinated CaSR antagonist).

  • Test compounds (Evocalcet, Cinacalcet, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and CaCl2).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing CaSR Signaling and Experimental Workflow

To better illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Calcimimetic Calcimimetic (Evocalcet/Cinacalcet/ Etelcalcetide) Calcimimetic->CaSR Gq11 Gαq/11 CaSR->Gq11 PLC PLC Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_int ↑ Intracellular Ca²⁺ IP3->Ca2_int PKC PKC DAG->PKC PTH_secretion ↓ PTH Secretion Ca2_int->PTH_secretion PKC->PTH_secretion

Caption: Simplified CaSR signaling pathway upon activation by calcium and calcimimetics.

FLIPR_Workflow start Start cell_plating Plate CaSR-expressing cells in microplate start->cell_plating incubation_24h Incubate overnight cell_plating->incubation_24h dye_loading Load cells with calcium-sensitive dye incubation_24h->dye_loading incubation_1h Incubate for 1 hour dye_loading->incubation_1h flipr_measurement Measure fluorescence change upon compound addition using FLIPR incubation_1h->flipr_measurement compound_prep Prepare serial dilutions of test compounds compound_prep->flipr_measurement data_analysis Analyze data and determine EC50 flipr_measurement->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Pharmacokinetic Profiles of Evocalcet and Etelcalcetide in the Management of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct pharmacokinetic characteristics of two key calcimimetics, Evocalcet (B607391) and Etelcalcetide, used in the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).

Introduction

Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels. Calcimimetics are a class of drugs that allosterically modulate the calcium-sensing receptor (CaSR) on the parathyroid gland, leading to a reduction in PTH secretion. Evocalcet and Etelcalcetide are two prominent calcimimetics with distinct profiles. This guide provides a comprehensive comparison of their pharmacokinetic properties, supported by experimental data, to aid researchers and clinicians in understanding their therapeutic applications.

Comparative Pharmacokinetic Profiles

The pharmacokinetic profiles of Evocalcet and Etelcalcetide differ significantly, primarily due to their routes of administration and subsequent metabolic pathways. The following table summarizes the key pharmacokinetic parameters for both drugs. It is important to note that a direct head-to-head clinical study comparing the pharmacokinetics of Evocalcet and Etelcalcetide has not been extensively published; therefore, the data presented below are compiled from separate clinical trials.[1]

Pharmacokinetic ParameterEvocalcetEtelcalcetide
Administration OralIntravenous
Time to MaximumConcentration (Tmax) ~4 hours in SHPT patients[1]Rapid, with PTH levels decreasing within 30 minutes post-dose[2]
Elimination Half-Life (t½) Approximately 20 hours in SHPT patients[1]Effective half-life of 3-5 days in patients undergoing hemodialysis three times a week[3][4]
Metabolism Preclinical studies showed no notable inhibition of major CYP450 isozymes.[1] A clinical drug-drug interaction study confirmed no marked effect on substrates of CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A.[5][6][7]Not metabolized by CYP450 enzymes.[8] It is biotransformed in the blood via reversible disulfide exchange with endogenous thiols.[3]
Elimination Unlikely to be cleared by hemodialysis.[9][10]Primarily cleared by hemodialysis, with approximately 60% of the administered dose eliminated in the dialysate.[3][4]
Pharmacokinetics Linear pharmacokinetics across a dose range of 1–12 mg.[1][9][10]Linear pharmacokinetics.[8]
Drug Interactions Unlikely to have CYP-mediated drug-drug interactions.[5][6][7]No known risks for drug-drug interactions.[3][11]

Mechanism of Action: A Shared Target, Different Approaches

Both Evocalcet and Etelcalcetide are allosteric activators of the calcium-sensing receptor (CaSR) on the parathyroid gland. By binding to the CaSR, they increase its sensitivity to extracellular calcium, thereby suppressing the synthesis and secretion of PTH.

cluster_0 Drug Administration cluster_1 Systemic Circulation cluster_2 Target Tissue cluster_3 Pharmacological Effect Evocalcet Evocalcet (Oral) Bloodstream Bloodstream Evocalcet->Bloodstream Absorption Etelcalcetide Etelcalcetide (Intravenous) Etelcalcetide->Bloodstream Direct Entry Parathyroid Parathyroid Gland Bloodstream->Parathyroid Distribution CaSR Calcium-Sensing Receptor (CaSR) Parathyroid->CaSR PTH_Secretion Decreased PTH Secretion CaSR->PTH_Secretion Allosteric Activation

Fig. 1: Comparative Mechanism of Action Workflow.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical trials. While specific protocols may vary between studies, the general methodologies employed are outlined below.

Pharmacokinetic Analysis of Evocalcet

A multicenter, open-label, single-dose escalation study was conducted in Japanese patients with SHPT receiving hemodialysis to evaluate the pharmacokinetics of Evocalcet.[9]

  • Study Design: Patients received single oral doses of 1, 4, and 12 mg of Evocalcet in an intrapatient dose-escalation design.[9]

  • Sample Collection: Blood samples were collected at predefined time points before and after drug administration to determine plasma concentrations of Evocalcet.[9]

  • Analytical Method: Plasma concentrations of Evocalcet were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

  • Pharmacokinetic Parameters: The following pharmacokinetic parameters were calculated using non-compartmental analysis: maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), and terminal elimination half-life (t½).[10][12]

Pharmacokinetic Analysis of Etelcalcetide

Population pharmacokinetic and pharmacodynamic modeling of Etelcalcetide was performed using data from five Phase I, II, and III clinical trials in patients with CKD and SHPT on hemodialysis.[13]

  • Study Design: Data were collected from studies involving single or multiple intravenous doses of Etelcalcetide ranging from 2.5 to 60 mg.[13]

  • Sample Collection: Plasma Etelcalcetide concentrations, along with serum PTH and calcium levels, were measured at various time points.[13]

  • Modeling Approach: A semi-mechanistic population pharmacokinetic/pharmacodynamic (PK/PD) model was developed using NONMEM 7.2 to describe the relationship between Etelcalcetide, PTH, and calcium.[13]

  • Pharmacokinetic Parameters: Key parameters such as clearance, central volume of distribution (Vc), and turnover half-lives of PTH and calcium were estimated from the model.[13]

Signaling Pathway

The signaling pathway for both Evocalcet and Etelcalcetide converges on the activation of the CaSR, a G-protein coupled receptor. This activation initiates a downstream signaling cascade that ultimately inhibits the synthesis and release of PTH.

Calcimimetic Evocalcet or Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Calcimimetic->CaSR Allosteric Binding G_Protein G-Protein Activation (Gq/11, Gi) CaSR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC AC_Inhibition Adenylate Cyclase (AC) Inhibition G_Protein->AC_Inhibition IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PTH_Inhibition Inhibition of PTH Gene Transcription and Secretion Ca_Release->PTH_Inhibition cAMP_Decrease Decreased cAMP Levels AC_Inhibition->cAMP_Decrease cAMP_Decrease->PTH_Inhibition

Fig. 2: CaSR Signaling Pathway Activated by Calcimimetics.

Conclusion

Evocalcet and Etelcalcetide are both effective calcimimetics for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Their distinct pharmacokinetic profiles, driven by their different routes of administration and elimination pathways, offer clinicians therapeutic flexibility. Evocalcet, as an oral agent with no significant CYP-mediated drug interactions, provides a convenient treatment option.[1][5][6][7] Etelcalcetide, administered intravenously and cleared by hemodialysis, ensures patient adherence in the hemodialysis setting and has a long effective half-life.[3][4] The choice between these agents will depend on individual patient characteristics, including dialysis modality, medication adherence, and potential for drug interactions. Further head-to-head comparative studies are warranted to delineate more subtle differences in their pharmacokinetic and pharmacodynamic profiles.[1]

References

In Vitro to In Vivo Correlation of the Pharmacodynamic Effects of Evocalcet: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Evocalcet-D4: No direct pharmacodynamic studies on this compound were identified in the public domain. Deuterated compounds like this compound are most commonly synthesized for use as internal standards in analytical assays to precisely quantify the non-deuterated form of the drug, Evocalcet (B607391). It is generally assumed that the pharmacodynamic properties of a deuterated compound are comparable to its non-deuterated counterpart, as the primary purpose of deuteration is typically to alter the pharmacokinetic profile. Therefore, this guide focuses on the comprehensive pharmacodynamic data available for Evocalcet.

Introduction

Evocalcet is a second-generation oral calcimimetic agent developed to manage secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] Like other calcimimetics, Evocalcet acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) on the parathyroid gland.[2] This action increases the sensitivity of the CaSR to extracellular calcium, thereby inhibiting the synthesis and secretion of parathyroid hormone (PTH).[2] Elevated PTH is a key driver of mineral and bone disorders in CKD. This guide provides a comparative overview of the in vitro and in vivo pharmacodynamic effects of Evocalcet, supported by experimental data and detailed protocols.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Evocalcet enhances the sensitivity of the CaSR to extracellular calcium. In vitro studies using human embryonic kidney (HEK293) cells stably expressing the human CaSR (hCaR) have demonstrated that Evocalcet shifts the concentration-response curve for extracellular calcium to the left.[2] This indicates that in the presence of Evocalcet, a lower concentration of calcium is required to activate the receptor and elicit a downstream signaling cascade, which includes an increase in intracellular calcium concentration ([Ca2+]i).[3]

cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space CaSR Calcium-Sensing Receptor (CaSR) PLC Phospholipase C (PLC) CaSR->PLC Gq/11 activation Ca Extracellular Ca²⁺ Ca->CaSR Evocalcet Evocalcet Evocalcet->CaSR Allosteric Modulation IP3R IP₃ Receptor ER Endoplasmic Reticulum (ER) IP3R->ER Ca²⁺ release Ca_intra ↑ [Ca²⁺]i ER->Ca_intra PTH_vesicle PTH Vesicle Ca_intra->PTH_vesicle Inhibits exocytosis PLC->IP3R IP₃ production PTH_secretion ↓ PTH Secretion PTH_vesicle->PTH_secretion

Caption: Simplified signaling pathway of Evocalcet's action on a parathyroid cell.

In Vitro Pharmacodynamics

The primary in vitro model for evaluating the pharmacodynamic effects of Evocalcet involves HEK293 cells engineered to express the hCaR. These cells allow for the direct assessment of a compound's ability to modulate CaSR activity.

Key In Vitro Findings:
  • Increased Intracellular Calcium: Evocalcet induces a concentration-dependent increase in the cytoplasmic calcium concentration ([Ca2+]i) in hCaR-HEK293 cells. The EC50 for this effect has been reported to be approximately 92.7 nM.[3]

  • Allosteric Modulation: In the presence of varying extracellular calcium concentrations, Evocalcet shifts the calcium concentration-response curve to the left, confirming its role as a positive allosteric modulator.[2]

  • CYP450 Inhibition Profile: In vitro studies using human liver microsomes have shown that Evocalcet has a low potential for drug-drug interactions mediated by cytochrome P450 (CYP) enzymes. It did not show significant direct inhibition of major CYP isozymes.[4]

Data Presentation: In Vitro Activity of Evocalcet
ParameterCell LineEndpointResultReference
Agonistic Activity hCaR-HEK293EC50 for [Ca2+]i increase92.7 nM[3]
Allosteric Modulation hCaR-HEK293Calcium concentration-responseLeftward shift[2]
CYP Inhibition Human Liver MicrosomesIC50 for various CYPs>50 µM[4]

In Vivo Pharmacodynamics

In vivo studies in animal models and clinical trials in humans have corroborated the in vitro findings, demonstrating Evocalcet's ability to effectively lower PTH and serum calcium levels.

Animal Models:

Studies in both normal rats and 5/6 nephrectomized (Nx) rats, a model of CKD, have shown that oral administration of Evocalcet leads to a dose-dependent reduction in serum PTH and calcium levels.[3][5]

Clinical Studies:

Clinical trials in healthy volunteers and patients with SHPT on hemodialysis have consistently shown that Evocalcet effectively reduces intact PTH (iPTH) and corrected calcium levels in a dose-dependent manner.[6][7]

Data Presentation: In Vivo Pharmacodynamic Effects of Evocalcet

Table 1: Effect of a Single Oral Dose of Evocalcet in Normal Rats [5]

Dose (mg/kg)% Decrease in Serum PTH (peak)% Decrease in Serum Calcium (peak)
0.03 Significant reduction-
0.1 Significant reductionSignificant reduction
0.3 Significant reductionSignificant reduction
1 Significant reductionSignificant reduction

Table 2: Effect of a Single Oral Dose of Evocalcet in 5/6 Nx Rats [3]

Dose (mg/kg)% Decrease in Serum PTH (peak)% Decrease in Serum Calcium (peak)
0.1 Significant reductionSignificant reduction
0.3 Significant reductionSignificant reduction
1 Significant reductionSignificant reduction

Table 3: Comparison of Evocalcet and Cinacalcet in Normal Rats [5]

DrugDose for Significant PTH ReductionDose for Significant Calcium Reduction
Evocalcet ≥0.03 mg/kg≥0.1 mg/kg
Cinacalcet ≥1 mg/kg≥1 mg/kg

In Vitro to In Vivo Correlation

The pharmacodynamic effects of Evocalcet demonstrate a strong correlation between in vitro and in vivo findings. The in vitro agonistic activity on the hCaR translates directly to the in vivo suppression of PTH secretion and subsequent reduction in serum calcium levels. The high bioavailability of Evocalcet observed in animal studies likely contributes to its potent in vivo effects at lower doses compared to first-generation calcimimetics like Cinacalcet.[5]

Experimental Protocols

In Vitro Agonistic Activity Assay in hCaR-HEK293 Cells
  • Cell Culture: HEK293 cells stably transfected with the human CaR cDNA are cultured in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., hygromycin B).[3]

  • Compound Preparation: Evocalcet is dissolved in DMSO to create a stock solution and then serially diluted in a HEPES-buffered solution to the desired concentrations.[3]

  • Assay Procedure:

    • The hCaR-HEK293 cells are seeded into a 96-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The diluted Evocalcet solutions are added to the wells.

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a multi-label plate reader.[3]

  • Data Analysis: The EC50 value is calculated from the concentration-response curve of the change in intracellular calcium concentration versus the Evocalcet concentration.

cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Data Analysis culture Culture hCaR-HEK293 cells seed Seed cells in 96-well plate culture->seed load Load cells with calcium-sensitive dye seed->load add Add Evocalcet to wells load->add prepare Prepare serial dilutions of Evocalcet prepare->add measure Measure fluorescence (intracellular Ca²⁺) add->measure plot Plot concentration-response curve measure->plot calculate Calculate EC₅₀ plot->calculate

Caption: Experimental workflow for the in vitro agonistic activity assay of Evocalcet.
In Vivo Pharmacodynamic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are used. For the CKD model, a 5/6 nephrectomy is performed.[3]

  • Drug Administration: Evocalcet or vehicle is administered orally via gavage.[5]

  • Blood Sampling: Blood samples are collected at specified time points post-dosing via the jugular vein or cardiac puncture.

  • Biochemical Analysis: Serum is separated, and PTH levels are measured using an ELISA kit. Serum calcium levels are determined using an autoanalyzer.[3]

  • Data Analysis: The percentage change from baseline in serum PTH and calcium levels is calculated for each dose group and compared to the vehicle control group.

Conclusion

Evocalcet is a potent second-generation calcimimetic that demonstrates a clear correlation between its in vitro activity as a positive allosteric modulator of the CaSR and its in vivo efficacy in reducing PTH and serum calcium levels. Its improved pharmacodynamic profile, characterized by high potency and a favorable safety profile with respect to gastrointestinal side effects and drug-drug interactions, positions it as a valuable therapeutic alternative for the management of secondary hyperparathyroidism in patients with chronic kidney disease. The experimental data consistently support its mechanism of action and clinical utility.

References

Evocalcet Demonstrates Non-Inferiority to Cinacalcet in Managing Secondary Hyperparathyroidism with a Favorable Gastrointestinal Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of pivotal head-to-head clinical trials reveals that evocalcet (B607391) is non-inferior to cinacalcet (B1662232) in controlling intact parathyroid hormone (iPTH) levels in patients with secondary hyperparathyroidism (SHPT) undergoing hemodialysis. Furthermore, evocalcet exhibits a significantly improved gastrointestinal (GI) safety profile, presenting a valuable therapeutic alternative for a patient population often burdened by medication side effects.

This guide provides a detailed comparison of the clinical trial data for researchers, scientists, and drug development professionals, summarizing key efficacy and safety outcomes, experimental designs, and the underlying mechanism of action.

Efficacy Outcomes: A Comparative Analysis

Clinical trial data demonstrates that evocalcet achieves comparable efficacy to cinacalcet in reducing elevated iPTH levels, the primary therapeutic goal in SHPT. The principal measure of success in these trials was the proportion of patients achieving the target range for iPTH as defined by clinical guidelines.

Table 1: Comparison of Primary Efficacy Endpoint

Clinical TrialTreatment GroupNProportion of Patients Achieving Target iPTHBetween-Group Difference (95% CI)Non-Inferiority Margin
Japanese Phase 3 Trial [1][2]Evocalcet31772.7%-4.0% (-11.4%, 3.5%)-15%
Cinacalcet31776.7%
East Asian Phase 3 Trial (ORCHESTRA) [3][4][5][6]Evocalcet203Mean % change from baseline: -34.7%-4.4% (-13.1%, 4.3%)15%
Cinacalcet200Mean % change from baseline: -30.2%

In a 30-week Japanese Phase 3 trial, the non-inferiority of evocalcet to cinacalcet was confirmed, with 72.7% of patients in the evocalcet group and 76.7% in the cinacalcet group achieving the target mean iPTH level of 60 to 240 pg/mL.[1][2] The difference between the groups was -4.0%, with a 95% confidence interval that did not cross the pre-specified non-inferiority margin of -15%.[1][2]

Similarly, the 52-week ORCHESTRA trial conducted in an East Asian population demonstrated that the mean percentage change in iPTH levels from baseline was -34.7% for evocalcet and -30.2% for cinacalcet, with the difference falling within the non-inferiority margin.[3][5][6] A secondary endpoint in this trial showed that 67.3% of patients on evocalcet and 58.7% on cinacalcet achieved a ≥30% decrease in iPTH from baseline.[3][4][5]

Table 2: Key Secondary Efficacy Endpoints

ParameterClinical TrialEvocalcetCinacalcet
Median Change in Corrected Serum Calcium (mg/dL) at Week 52 ORCHESTRA Trial[5]-0.60-0.45
Median Change in Serum Phosphorus (mg/dL) at Week 52 ORCHESTRA Trial[5]-0.60-0.30

Both medications demonstrated comparable effects on serum calcium and phosphorus levels, essential for managing mineral and bone disorders in this patient population.[5][7]

Safety and Tolerability: A Clear Advantage for Evocalcet

A significant differentiator between the two calcimimetics is the incidence of gastrointestinal adverse events. Cinacalcet is known to cause GI-related side effects, which can impact patient adherence.[8] Clinical trials have consistently shown that evocalcet is associated with a statistically significant lower incidence of these events.

Table 3: Comparison of Key Safety Endpoints

Adverse EventClinical TrialEvocalcetCinacalcetP-value
Gastrointestinal-Related Adverse Events Japanese Phase 3 Trial[1][2][8]18.6%32.8%<0.001
Gastrointestinal Adverse Events ORCHESTRA Trial[3][4][5]33.5%50.5%0.001
Hypocalcemia ORCHESTRA Trial[3][4][5]No significant difference reportedNo significant difference reportedN/A

In the Japanese Phase 3 trial, GI-related adverse events were reported in 18.6% of patients receiving evocalcet compared to 32.8% of those on cinacalcet.[1][2][8] The ORCHESTRA study reported a similar trend, with 33.5% of the evocalcet group experiencing GI adverse events versus 50.5% of the cinacalcet group.[3][4][5] The incidence of hypocalcemia, a known class effect of calcimimetics, did not differ significantly between the two treatment arms.[3][4][5]

Experimental Protocols

The validation of evocalcet's non-inferiority is based on robust, randomized, double-blind, clinical trials.

Japanese Phase 3 Non-Inferiority Trial
  • Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.[1][2][8]

  • Participants: 639 Japanese hemodialysis patients with SHPT.[1]

  • Intervention: Patients were randomized to receive either evocalcet or cinacalcet for 30 weeks.[1][2]

  • Dosing:

    • Evocalcet: Starting dose of 1 mg/day for patients with baseline iPTH <500 pg/mL or 2 mg/day for those with iPTH ≥500 pg/mL, with titration up to 8 mg/day.[9]

    • Cinacalcet: Starting dose of 25 mg/day, with titration up to 100 mg/day.[9]

  • Primary Endpoint: The proportion of patients achieving a mean intact parathyroid hormone (iPTH) level of 60 to 240 pg/mL during weeks 28 to 30.[1][2][8]

East Asian (ORCHESTRA) Phase 3 Non-Inferiority Trial
  • Design: A randomized, double-blind, intrapatient dose-adjustment, parallel-group, international multicenter study.[4][5]

  • Participants: 403 East Asian hemodialysis patients with SHPT.[3][5]

  • Intervention: Patients were randomized to receive either evocalcet or cinacalcet for 52 weeks.[4][5]

  • Dosing:

    • Evocalcet: Starting dose of 1 mg for patients with iPTH <500 pg/ml and 2 mg for those with iPTH ≥500 pg/ml.[5]

    • Cinacalcet: Starting dose of 25 mg for all patients.[5]

  • Primary Endpoint: The mean percentage change in iPTH levels from baseline at 52 weeks.[3][5]

Mechanism of Action: Targeting the Calcium-Sensing Receptor

Both evocalcet and cinacalcet are calcimimetics that act as allosteric modulators of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[10] By increasing the sensitivity of the CaSR to extracellular calcium, these drugs mimic the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone.[10] This leads to a reduction in serum PTH, which in turn helps to normalize serum calcium and phosphorus levels.

G cluster_membrane Parathyroid Cell Membrane cluster_drugs Calcimimetics cluster_signaling Intracellular Signaling CaSR Calcium-Sensing Receptor (CaSR) G_Protein G-Protein Activation CaSR->G_Protein Allosteric Modulation Evocalcet Evocalcet Evocalcet->CaSR Cinacalcet Cinacalcet Cinacalcet->CaSR PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Increased Intracellular Ca2+ Release IP3->Ca_Release Suppression Suppression Ca_Release->Suppression PTH_Secretion PTH Synthesis & Secretion Suppression->PTH_Secretion

Mechanism of action for Evocalcet and Cinacalcet.

Non-Inferiority Trial Workflow

The clinical trials comparing evocalcet and cinacalcet followed a standard non-inferiority design to establish that the new treatment (evocalcet) is not unacceptably worse than the active control (cinacalcet).

G Start Patient Population: Hemodialysis patients with secondary hyperparathyroidism Randomization Randomization Start->Randomization Evocalcet_Arm Evocalcet Treatment Arm (Dose Titration) Randomization->Evocalcet_Arm Group 1 Cinacalcet_Arm Cinacalcet Treatment Arm (Dose Titration) Randomization->Cinacalcet_Arm Group 2 Follow_Up Treatment & Follow-up Period Evocalcet_Arm->Follow_Up Cinacalcet_Arm->Follow_Up Endpoint_Analysis Primary Endpoint Analysis: Comparison of iPTH Level Achievement Follow_Up->Endpoint_Analysis Conclusion Conclusion: Non-inferiority of Evocalcet to Cinacalcet Established Endpoint_Analysis->Conclusion

Workflow of a non-inferiority clinical trial.

References

A Comparative Analysis of the Drug-Drug Interaction Potential of Evocalcet and Other Calcimimetics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The development of calcimimetics has marked a significant advancement in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease. However, the potential for drug-drug interactions (DDIs) remains a critical consideration in the selection and clinical application of these agents. This guide provides a detailed comparative analysis of the DDI potential of Evocalcet (B607391), a newer oral calcimimetic, against its predecessors, Cinacalcet (oral) and Etelcalcetide (B607377) (intravenous). This analysis is supported by experimental data from in vitro and in vivo studies to aid researchers, scientists, and drug development professionals in their understanding of the metabolic profiles of these drugs.

Executive Summary

Evocalcet demonstrates a significantly lower risk of cytochrome P450 (CYP)-mediated drug-drug interactions compared to Cinacalcet. In vitro and clinical studies have shown that Evocalcet does not cause significant inhibition or induction of major CYP enzymes at clinically relevant concentrations. In contrast, Cinacalcet is a potent inhibitor of CYP2D6, necessitating careful consideration when co-administered with drugs metabolized by this pathway. Etelcalcetide, being a peptide administered intravenously, is not metabolized by CYP enzymes and exhibits a very low potential for DDIs.

Data Presentation: Comparative In Vitro CYP450 Inhibition

The following tables summarize the in vitro data on the inhibitory potential of Evocalcet, Cinacalcet, and Etelcalcetide against major human CYP450 enzymes.

Table 1: In Vitro CYP450 Inhibition Profile of Evocalcet

CYP IsozymeIC50 (µM)Potential for DDI
CYP1A2> 50Unlikely[1][2]
CYP2A6> 50Unlikely[2]
CYP2B6> 50Unlikely[1][2]
CYP2C8> 50Unlikely[1][2]
CYP2C9> 50Unlikely[1][2]
CYP2C19> 50Unlikely[1][2]
CYP2D6> 50 (50.7% residual activity at 50 µM)Unlikely[1][2]
CYP2E1> 50Unlikely[1][2]
CYP3A4/5> 50Unlikely[1][2]

IC50: Half maximal inhibitory concentration. A higher IC50 value indicates lower inhibitory potential.

Table 2: In Vitro CYP450 Inhibition Profile of Cinacalcet

CYP IsozymeIC50 / Ki (µM)Potential for DDI
CYP1A2No significant inhibitionLow[3][4]
CYP2C9No significant inhibitionLow[3][4]
CYP2C19No significant inhibitionLow[3][4]
CYP2D6 Ki = 0.087 High [5]
CYP3A4No significant inhibitionLow[3][4]

Ki: Inhibition constant. A lower Ki value indicates a more potent inhibitor.

Table 3: In Vitro CYP450 Interaction Profile of Etelcalcetide

Interaction TypeResultPotential for DDI
CYP450 InhibitionNo inhibition of major CYP enzymes observed in vitro.Very Low[6][7]
CYP450 InductionNo induction of major CYP enzymes observed in vitro.Very Low[6][7]
CYP450 SubstrateNot a substrate of CYP450 enzymes.Very Low[6][7]

Clinical Drug-Drug Interaction Studies

A clinical DDI study was conducted to evaluate the in vivo effect of Evocalcet on the pharmacokinetics of a cocktail of probe substrates for five major CYP enzymes in healthy male volunteers. The results confirmed the low DDI potential of Evocalcet.

Table 4: Effect of Evocalcet on the Pharmacokinetics of CYP Probe Substrates in a Clinical Cocktail Study

CYP IsozymeProbe SubstrateGeometric Mean Ratio of AUC (with/without Evocalcet) (90% CI)Geometric Mean Ratio of Cmax (with/without Evocalcet) (90% CI)Clinical Significance
CYP1A2Theophylline (B1681296)1.01 (0.97-1.05)0.98 (0.93-1.03)No significant interaction
CYP2B6Efavirenz (B1671121)1.04 (0.99-1.09)1.02 (0.96-1.08)No significant interaction
CYP2C8Repaglinide (B1680517)1.03 (0.96-1.11)0.99 (0.90-1.09)No significant interaction
CYP2C9Diclofenac (B195802)1.09 (1.02-1.17)0.91 (0.75-1.10)No significant interaction
CYP3ATadalafil (B1681874)1.05 (1.01-1.10)0.99 (0.93-1.05)No significant interaction

AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration. A geometric mean ratio between 0.8 and 1.25 is generally considered to indicate no clinically significant interaction.

In contrast, clinical studies with Cinacalcet have demonstrated its potent inhibitory effect on CYP2D6. Co-administration of Cinacalcet with dextromethorphan (B48470), a CYP2D6 substrate, resulted in an 11-fold increase in the AUC of dextromethorphan in extensive metabolizers[5]. This necessitates dose adjustments for CYP2D6 substrates with a narrow therapeutic index when used concomitantly with Cinacalcet[5][8].

For Etelcalcetide, its intravenous administration and peptide nature mean it bypasses the primary sites of oral drug metabolism, and no clinically significant pharmacokinetic drug interactions are expected[9].

Experimental Protocols

In Vitro CYP450 Inhibition Assay (General Protocol)

The inhibitory potential of the calcimimetics on major human CYP450 isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is typically assessed using human liver microsomes.

  • Materials: Pooled human liver microsomes, specific CYP probe substrates, NADPH regenerating system, test compound (calcimimetic), and positive control inhibitors.

  • Incubation: The test compound at various concentrations (e.g., 0.1 to 50 µM for Evocalcet) is pre-incubated with human liver microsomes and the NADPH regenerating system in a phosphate (B84403) buffer (pH 7.4) at 37°C[10].

  • Reaction Initiation: The reaction is initiated by the addition of a specific probe substrate for each CYP isoform at a concentration around its Michaelis-Menten constant (Km)[11].

  • Incubation Time: The incubation is carried out for a short period to ensure linear metabolite formation.

  • Reaction Termination: The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.

  • Analysis: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[10][12].

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic model.

Clinical Drug-Drug Interaction "Cocktail" Study (Evocalcet)

A clinical study was conducted to evaluate the DDI potential of Evocalcet in healthy volunteers using a cocktail of probe substrates.

  • Study Design: An open-label, one-sequence, two-period study design.

  • Participants: Healthy male volunteers.

  • Methodology:

    • Period 1 (Reference): A single oral dose of the probe substrate cocktail was administered. The cocktail consisted of theophylline (CYP1A2), efavirenz (CYP2B6), repaglinide (CYP2C8), diclofenac (CYP2C9), and tadalafil (CYP3A).

    • Period 2 (Test): After a washout period, subjects received multiple doses of Evocalcet to reach steady-state concentrations, followed by co-administration of the probe substrate cocktail.

  • Pharmacokinetic Sampling: Serial blood samples were collected over a specified period after the administration of the cocktail in both periods.

  • Bioanalysis: Plasma concentrations of the probe substrates and their major metabolites were determined using validated LC-MS/MS methods.

  • Statistical Analysis: The pharmacokinetic parameters (AUC and Cmax) of the probe substrates were calculated for both periods. The geometric mean ratios and 90% confidence intervals for these parameters (with and without Evocalcet) were determined to assess the presence of a DDI.

Visualizations

signaling_pathway cluster_calcimimetics Calcimimetics cluster_downstream Downstream Effects Evocalcet Evocalcet CaSR Calcium-Sensing Receptor (CaSR) on Parathyroid Gland Evocalcet->CaSR Allosteric Modulation Cinacalcet Cinacalcet Cinacalcet->CaSR Allosteric Modulation Etelcalcetide Etelcalcetide Etelcalcetide->CaSR Allosteric Modulation PTH_Secretion Decreased PTH Secretion CaSR->PTH_Secretion Serum_Calcium Decreased Serum Calcium PTH_Secretion->Serum_Calcium

Caption: Mechanism of action of calcimimetics on the Calcium-Sensing Receptor.

experimental_workflow start Start: Prepare Human Liver Microsomes preincubation Pre-incubate Microsomes with Calcimimetic and NADPH System start->preincubation add_substrate Add CYP-Specific Probe Substrate preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation quench Quench Reaction (e.g., with Acetonitrile) incubation->quench analysis Analyze Metabolite Formation by LC-MS/MS quench->analysis data_analysis Calculate % Inhibition and Determine IC50 analysis->data_analysis end End: Assess DDI Potential data_analysis->end

Caption: General experimental workflow for an in vitro CYP450 inhibition assay.

Conclusion

The evidence strongly indicates that Evocalcet has a superior drug-drug interaction profile compared to Cinacalcet, primarily due to its lack of significant CYP450 enzyme inhibition. This characteristic may offer a safer therapeutic option for patients with secondary hyperparathyroidism who are on multiple medications. Etelcalcetide, as an intravenous peptide, also presents a very low risk of metabolic drug interactions. The choice between these agents will depend on various factors, including the patient's co-morbidities, concomitant medications, and preferred route of administration. This comparative analysis provides a valuable resource for researchers and clinicians in making informed decisions regarding the use of calcimimetics.

References

Evocalcet in Secondary Hyperparathyroidism: A Comparative Analysis of its Efficacy and Safety With and Without Vitamin D Receptor Activators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the clinical performance of Evocalcet, a novel calcimimetic, reveals distinct efficacy and safety profiles when administered as a monotherapy versus in combination with vitamin D receptor activators (VDRAs) for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. This guide synthesizes key findings from a pivotal clinical study to provide researchers, scientists, and drug development professionals with a comprehensive comparison.

A significant clinical investigation into the effects of Evocalcet, used with and without VDRAs, has provided valuable data on its therapeutic potential. The study, an ad hoc analysis of a phase 3 head-to-head comparison with cinacalcet (B1662232), stratified patients into three groups based on their weekly intravenous VDRA dosage: a "no dose" group (NDG), a "low dose" group (LDG), and a "high dose" group (HDG). This stratification allows for a direct comparison of Evocalcet's performance under varying therapeutic regimens.[1][2][3][4][5]

Efficacy Analysis: A Synergistic Approach to Mineral Metabolism

The concomitant use of Evocalcet and VDRAs demonstrated a synergistic effect on mineral metabolism, particularly in achieving target serum calcium levels. While all patient groups experienced a decrease in intact parathyroid hormone (iPTH), corrected calcium (cCa), phosphorus, and fibroblast growth factor-23 (FGF23) levels, notable differences emerged between the groups.[1][2][3][4]

A greater proportion of patients in the low and high dose VDRA groups achieved the target for corrected calcium compared to those receiving Evocalcet alone.[1][2][3][4][6] Interestingly, while phosphorus levels decreased across all groups, they remained elevated in the high dose VDRA group.[1][2][3][4]

Table 1: Key Efficacy Endpoints of Evocalcet With and Without VDRA
Efficacy ParameterNo VDRA Dose (NDG)Low VDRA Dose (LDG)High VDRA Dose (HDG)
Change in iPTH DecreaseDecreaseDecrease
Change in cCa DecreaseDecreaseDecrease
Change in Phosphorus DecreaseDecreaseDecrease (remained high)
Change in FGF23 DecreaseDecreaseDecrease (remained high)
Achievement of cCa Target BaselineSignificantly Higher vs. NDGSignificantly Higher vs. NDG

Safety Profile: Combination Therapy Mitigates Hypocalcemia Risk

A key finding from a safety perspective was the reduced incidence of hypocalcemia in patients receiving combination therapy. Hypocalcemia was less common in both the low and high dose VDRA groups compared to the no dose group.[1][2][3][4][6] While there was a slight, negligible increase in upper gastrointestinal tract-related adverse drug reactions with the addition of VDRAs, no new significant safety concerns were identified.[1][2]

Table 2: Comparative Safety Profile of Evocalcet
Adverse EventNo VDRA Dose (NDG)Low VDRA Dose (LDG)High VDRA Dose (HDG)
Hypocalcemia Highest IncidenceSignificantly Lower vs. NDGSignificantly Lower vs. NDG
Upper GI ADRs BaselineSlightly IncreasedSlightly Increased

Experimental Protocols

The data presented is derived from an ad hoc analysis of a phase 3, multicenter, randomized, double-blind, head-to-head comparison study of Evocalcet and cinacalcet in hemodialysis patients with SHPT.[1][2][3][4]

Patient Population: The study included male and female patients undergoing maintenance hemodialysis with a diagnosis of secondary hyperparathyroidism.[1][4]

Treatment Groups: For this analysis, patients in the Evocalcet arm were stratified based on their baseline weekly intravenous VDRA dose:

  • No Dose Group (NDG): No VDRA treatment (n=117).[1][2][3][4]

  • Low Dose Group (LDG): Weekly VDRA dose equivalent to < 1.5 μg of calcitriol (B1668218) (n=45).[1][2][3][4]

  • High Dose Group (HDG): Weekly VDRA dose equivalent to ≥ 1.5 μg of calcitriol (n=91).[1][2][3][4]

Efficacy and Safety Assessments: Key parameters were evaluated over a 30-week period, including serum levels of intact parathyroid hormone, corrected calcium, phosphorus, and fibroblast growth factor-23. The proportion of patients achieving target levels for these markers and the incidence of adverse drug reactions were also assessed.[1][2][3][4][6]

Signaling Pathways and Mechanism of Action

Evocalcet is a calcimimetic that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By increasing the sensitivity of the CaSR to extracellular calcium, Evocalcet mimics the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone.[1]

Vitamin D receptor activators, on the other hand, bind to the vitamin D receptor (VDR) within the parathyroid cells. This complex then translocates to the nucleus and directly inhibits the transcription of the PTH gene. The combination of Evocalcet and VDRAs thus targets two distinct pathways that converge to reduce PTH levels.

SHPT_Treatment_Pathway cluster_extracellular Extracellular Space cluster_cell Parathyroid Cell Ca Extracellular Calcium CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR binds Evocalcet Evocalcet Evocalcet->CaSR activates VDR Vitamin D Receptor (VDR) CaSR->VDR upregulates expression PTH_secretion PTH Secretion CaSR->PTH_secretion inhibits PTH_gene PTH Gene Transcription VDR->PTH_gene inhibits VDRA VDRA VDRA->VDR binds PTH_gene->PTH_secretion leads to

Fig. 1: Simplified signaling pathway of Evocalcet and VDRA in parathyroid cells.

The diagram above illustrates the distinct but complementary mechanisms of action. Evocalcet enhances the sensitivity of the CaSR to extracellular calcium, leading to reduced PTH secretion. VDRAs, upon binding to their intracellular receptor, directly suppress the genetic transcription of PTH. There is also evidence of crosstalk between these pathways, with VDR activation potentially upregulating the expression of CaSR.

experimental_workflow cluster_screening Patient Screening cluster_stratification Stratification cluster_treatment Treatment Phase (30 Weeks) cluster_analysis Data Analysis p1 Hemodialysis Patients with SHPT s1 Stratified by Baseline Weekly IV VDRA Dose p1->s1 g1 No VDRA Dose (NDG) s1->g1 g2 Low VDRA Dose (LDG) s1->g2 g3 High VDRA Dose (HDG) s1->g3 t1 Evocalcet Administration g1->t1 g2->t1 g3->t1 a1 Efficacy Assessment (iPTH, cCa, P, FGF23) t1->a1 a2 Safety Assessment (Adverse Events) t1->a2

Fig. 2: Experimental workflow for the comparative analysis of Evocalcet.

This workflow diagram outlines the key stages of the clinical study, from patient selection and stratification into different VDRA dose groups, through the treatment period with Evocalcet, to the final efficacy and safety assessments.

References

Safety Operating Guide

Safe Disposal of Evocalcet-D4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Evocalcet-D4 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices for research-grade chemical compounds.

Hazard Identification and Safety Precautions

Evocalcet is classified with potential health risks. The non-deuterated form, Evocalcet, has been identified as a substance with potential for reproductive toxicity and specific target organ toxicity through repeated exposure[1]. While one safety data sheet (SDS) indicates it is not a hazardous substance, another highlights these specific long-term health hazards[1][2]. Given this conflicting information, it is prudent to handle this compound with caution.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles with side-shields[2]

  • Protective gloves[2]

  • Impervious clothing

  • A suitable respirator, especially when dealing with dust or aerosols

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. An accessible safety shower and eyewash station are essential in the immediate work area.

Quantitative Hazard Data

For clarity, the hazard classifications for the parent compound, Evocalcet, are summarized below. Researchers should treat this compound with the same level of caution.

Hazard StatementGHS ClassificationSource
Suspected of damaging fertility or the unborn child.Reproductive toxicity 2 (H361)
Causes damage to organs through prolonged or repeated exposure.Specific target organ toxicity (repeated exposure) 1 (H372)
Causes skin irritation.Skin Irritation (H315)
Causes serious eye irritation.Eye Irritation (H319)
May cause respiratory irritation.Respiratory Irritation (H335)

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as regulated chemical waste. It must not be disposed of in standard trash or poured down the drain.

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Label the waste container with "Hazardous Waste," the chemical name "this compound," and any applicable hazard symbols.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

    • The storage area should be cool and dry to maintain chemical stability.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

    • Provide the EHS department with a completed hazardous waste disposal form, detailing the contents of the container.

    • Follow all institutional guidelines for the packaging and transportation of the waste container to the designated pickup location.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound. A common procedure involves scrubbing with alcohol.

    • Dispose of any cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Evocalcet_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Ventilated Area (e.g., Fume Hood) ppe->handling waste_gen Generate this compound Waste (Unused chemical, contaminated items) handling->waste_gen decontaminate Decontaminate Work Surfaces and Equipment handling->decontaminate waste_collection Collect Waste in a Labeled, Compatible Hazardous Waste Container waste_gen->waste_collection storage Store Waste Container Securely in a Designated Area waste_collection->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact end End: Disposal Complete ehs_contact->end decontaminate->waste_collection Dispose of cleaning materials as waste

References

Safeguarding Researchers: A Comprehensive Guide to Handling Evocalcet-D4

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and research, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Evocalcet-D4, a deuterated analog of Evocalcet. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact with skin, eyes, and the respiratory system. The following table summarizes the required personal protective equipment.

Protection Type Required Equipment Specifications and Use
Eye Protection Safety glasses with side-shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves for integrity before use and change them frequently. Avoid direct skin contact.
Laboratory coatA standard laboratory coat should be worn to protect personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when working with the solid compound outside of a fume hood to prevent inhalation of dust.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory.

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoiding Contact: Take measures to avoid direct contact with the skin and eyes, and prevent the inhalation of dust or aerosols.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, collect the spilled material using an absorbent, inert material and place it in a designated, sealed container for disposal.

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Hazard Identification and First Aid

Evocalcet is classified with the following hazards:

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • May cause respiratory irritation [1]

  • Suspected of damaging fertility or the unborn child [2]

  • Causes damage to organs through prolonged or repeated exposure [2]

First Aid Measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Evocalcet_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Weigh and Prepare This compound Solution C->D E Segregate Waste (Solid, Liquid, Sharps) D->E After Experimentation F Label Waste Containers Clearly E->F G Dispose According to Institutional Protocols F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.